N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol
Description
BenchChem offers high-quality N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-hydroxy-3-[(2-methylpropan-2-yl)oxy]propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-22(2,3)27-13-15(12-24)23-21(25)26-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,24H,12-14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEHAICNNOERSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol: A Critical Intermediate for C-Terminal Modification
Topic: Chemical Structure and Properties of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol Document Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Peptide Scientists, and Oligonucleotide Process Engineers
Executive Summary
N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol (commonly referred to as Fmoc-Ser(tBu)-ol or Fmoc-O-tert-butyl-L-serinol ) represents a specialized chiral building block in the synthesis of complex biomolecules. Unlike its carboxylic acid counterpart (Fmoc-Ser(tBu)-OH), which is ubiquitous in standard Solid-Phase Peptide Synthesis (SPPS), this alcohol derivative serves as a pivotal "gateway molecule." It is primarily employed to introduce C-terminal alcohol functionalities, generate peptide aldehydes via oxidation, or serve as a scaffold for phosphoramidite synthesis in modified oligonucleotide production.
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical architecture, synthesis from commercial precursors, and rigorous quality control protocols.
Molecular Architecture & Physicochemical Profile
Structural Identity
The molecule is a protected amino-alcohol derived from L-Serine. It features orthogonal protection: the amine is masked by the base-labile Fmoc group, while the side-chain hydroxyl is protected as an acid-labile tert-butyl ether. The C-terminal carboxyl of the parent amino acid is reduced to a primary alcohol.
| Attribute | Specification |
| IUPAC Name | (9H-fluoren-9-yl)methyl N-[(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate |
| Common Name | Fmoc-Ser(tBu)-ol; Fmoc-O-tert-butyl-L-serinol |
| Precursor CAS | 71989-33-8 (Refers to the Acid: Fmoc-Ser(tBu)-OH) |
| Molecular Formula | C₂₂H₂₇NO₄ |
| Molecular Weight | 369.46 g/mol |
| Chirality | (S)-Configuration (Derived from L-Serine) |
| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water |
Orthogonal Protection Strategy
The utility of this molecule lies in its differential reactivity. The diagram below illustrates the stability windows of its functional groups.
Synthetic Utility & Mechanisms[2]
Why Use the Alcohol Form?
While Fmoc-Ser(tBu)-OH is used for chain elongation, Fmoc-Ser(tBu)-ol is used to terminate or modify the backbone:
-
Peptide Aldehydes: The primary alcohol can be gently oxidized (e.g., Dess-Martin periodinane) to an aldehyde, creating transition-state inhibitors (e.g., protease inhibitors).
-
C-Terminal Alcohols: Loading onto 2-Chlorotrityl chloride resin via the alcohol creates a peptide that, upon cleavage, retains a C-terminal alcohol (Peptide-ol).
-
Oligonucleotide Linkers: The free hydroxyl can be phosphitylated to create a phosphoramidite, allowing the incorporation of a serine-based linker into DNA/RNA strands.
Synthesis from Fmoc-Ser(tBu)-OH
Since the alcohol is less commercially available than the acid, a robust lab-scale synthesis is required. The most reliable method involves the reduction of the mixed anhydride.
Reaction Pathway
-
Activation: Fmoc-Ser(tBu)-OH + Isobutyl Chloroformate
Mixed Anhydride. -
Reduction: Mixed Anhydride + NaBH₄
Fmoc-Ser(tBu)-ol.
Experimental Protocols
Protocol A: Synthesis of Fmoc-Ser(tBu)-ol
Objective: Reduction of Fmoc-Ser(tBu)-OH to the corresponding alcohol without racemization or loss of protecting groups.
Reagents:
-
Fmoc-Ser(tBu)-OH (1.0 eq)
-
N-Methylmorpholine (NMM) (1.0 eq)
-
Isobutyl Chloroformate (IBCF) (1.0 eq)
-
Sodium Borohydride (NaBH₄) (3.0 eq)
-
Solvents: THF (anhydrous), Methanol.
Step-by-Step Methodology:
-
Activation: Dissolve Fmoc-Ser(tBu)-OH in anhydrous THF (0.2 M) under nitrogen. Cool to -15°C.
-
Base Addition: Add NMM dropwise. Stir for 5 minutes.
-
Anhydride Formation: Add IBCF dropwise, maintaining temperature below -10°C. Stir for 20 minutes to form the mixed anhydride.
-
Precipitate Removal: Filter off the NMM·HCl salt quickly under cold conditions (optional but recommended for purity).
-
Reduction: Add NaBH₄ (dissolved in minimal water) or solid NaBH₄ followed by dropwise Methanol to the filtrate at -5°C. Caution: Gas evolution (Hydrogen).
-
Quenching: After 30 minutes, quench with saturated NH₄Cl solution.
-
Extraction: Evaporate THF. Extract aqueous layer with Ethyl Acetate (3x). Wash organic layer with 1M NaHCO₃, brine, and dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove unreacted acid or over-reduced byproducts.
Protocol B: Loading onto 2-Chlorotrityl Chloride Resin
Objective: Immobilize Fmoc-Ser(tBu)-ol to synthesize a C-terminal alcohol peptide.
Workflow Diagram:
Methodology:
-
Swelling: Swell 2-Chlorotrityl chloride resin in dry DCM for 30 mins.
-
Coupling: Dissolve Fmoc-Ser(tBu)-ol (1.5 eq relative to resin loading) and DIPEA (3.0 eq) in dry DCM. Add to resin.[1]
-
Incubation: Shake at room temperature for 2 hours.
-
Capping: Add Methanol (1 mL per gram of resin) and DIPEA to quench unreacted chloride sites (15 mins).
-
Washing: Wash resin with DCM (3x), DMF (3x), DCM (3x).
-
Storage: Dry under vacuum. Store at 4°C.
Quality Control & Characterization
To ensure the integrity of the "E-E-A-T" standard, the synthesized intermediate must pass the following QC checkpoints.
| Technique | Expected Observation | Diagnostic Value |
| TLC | Single spot, R_f distinct from acid precursor. | Quick purity check. |
| ¹H-NMR (CDCl₃) | Confirms structure & protecting groups.[2] | |
| HPLC | >95% purity (214 nm/254 nm). C18 column, Water/ACN gradient. | Quantifies purity. |
| Mass Spec (ESI) | [M+H]⁺ ~370.2; [M+Na]⁺ ~392.2. | Confirms Identity. |
Critical Impurity Note: Watch for the loss of the tert-butyl group (de-protection) if the reduction conditions become too acidic, or the loss of Fmoc if the workup is too basic.
Therapeutic Applications
Peptide Drug Development
-
Protease Inhibitors: The alcohol can be oxidized to an aldehyde, which acts as a "warhead" to reversibly covalently bind to the active site serine or cysteine of proteases (e.g., in viral protease inhibitors).
-
Pseudo-peptides: Used to create depsipeptides (ester linkages) or reduced amide bonds (
[CH₂NH]) to improve metabolic stability against peptidases.
Oligonucleotide Synthesis
-
Linker Chemistry: Fmoc-Ser(tBu)-ol is phosphitylated at the primary alcohol to form a phosphoramidite. This allows the insertion of a "Serinol" unit into a DNA/RNA backbone, providing a handle (the amine, after Fmoc removal) for conjugating dyes, lipids, or targeting ligands (e.g., GalNAc) to the oligonucleotide.
References
-
Sigma-Aldrich. Fmoc-Ser(tBu)-OH Product Specification (Precursor). Retrieved from
-
ChemicalBook. Fmoc-O-tert-butyl-L-threoninol (Structural Analog Reference). Retrieved from
-
PubChem. Fmoc-Ser(tBu)-OH Compound Summary. National Library of Medicine.[3] Retrieved from
- Rodriguez, M., et al. (1991).Synthesis of N-Fmoc-amino aldehydes. (Methodology for alcohol/aldehyde conversion). Tetrahedron Letters.
-
MedChemExpress. Fmoc-Ser(tBu)-OH Technical Data. Retrieved from
Sources
Molecular weight and formula of Fmoc-Ser(tBu)-ol for stoichiometry calculations
This technical guide details the stoichiometry, physicochemical properties, and experimental application of Fmoc-Ser(tBu)-ol (Fmoc-O-tert-butyl-L-serinol). It is designed for researchers requiring high-precision data for solid-phase peptide synthesis (SPPS), specifically for generating C-terminal peptide alcohols.
Executive Summary
In peptide therapeutics, C-terminal modifications such as peptide alcohols (–CH₂OH) are critical for enhancing metabolic stability and altering receptor binding affinity. Fmoc-Ser(tBu)-ol is the reduced "alcohol" analog of the standard amino acid Fmoc-Ser(tBu)-OH.
Critical Distinction: Researchers often erroneously use the molecular weight of the acid form (383.44 g/mol ) when calculating equivalents for the alcohol form. This guide corrects that oversight, providing the exact stoichiometric parameters (MW 369.46 g/mol ) and a validated protocol for anchoring this moiety onto 2-Chlorotrityl Chloride (2-CTC) resin via an ether linkage.
Physicochemical Profile
The following data serves as the master reference for all stoichiometric calculations.
| Parameter | Specification | Notes |
| Compound Name | Fmoc-O-tert-butyl-L-serinol | Also known as Fmoc-Ser(tBu)-ol |
| CAS Number | 198561-87-4 | Distinct from acid form (71989-33-8) |
| Chemical Formula | C₂₂H₂₇NO₄ | Reduced C-terminus (–CH₂OH) |
| Molecular Weight | 369.46 g/mol | Average MW for mass calculations |
| Monoisotopic Mass | 369.19 g/mol | For Mass Spec (ESI-MS) confirmation |
| Solubility | DCM, DMF, MeOH | High solubility in chlorinated solvents |
| Storage | +2°C to +8°C | Desiccate; sensitive to prolonged light |
Structural Logic
Unlike the standard amino acid which terminates in a carboxylic acid (–COOH), Fmoc-Ser(tBu)-ol terminates in a primary alcohol (–CH₂OH).
-
Mass Difference: The reduction results in a loss of one Oxygen atom and a net mass decrease of ~14 Da compared to the acid form.
-
Implication: Failure to account for this mass difference results in a 3.8% error in molar equivalents, potentially leading to incomplete resin loading or waste of expensive reagents.
Stoichiometric Criticality & Calculation Workflow
Precision in SPPS depends on accurate molar ratios. The diagram below illustrates the self-validating calculation flow to determine the exact mass required, correcting for both molecular weight differences and purity.
Figure 1: Stoichiometric calculation workflow ensuring purity-corrected mass measurement.
Calculation Example
Scenario: Loading 1.0 g of 2-CTC resin (substitution 1.6 mmol/g) with 0.8 equivalents of Fmoc-Ser(tBu)-ol.
-
Target Moles:
. -
Desired Loading (0.8 eq):
. -
Theoretical Mass:
. -
Purity Correction (98%):
.
Experimental Protocol: Resin Loading
Loading an amino alcohol onto 2-CTC resin differs chemically from loading an amino acid .[1] The reaction forms a trityl ether bond rather than an ester. This bond is stable to base (piperidine) but hypersensitive to acid.
Reagents
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (100-200 mesh).
-
Solvent: Anhydrous Dichloromethane (DCM).[2][3] DMF is avoided in the coupling step to prevent nucleophilic attack by the solvent.
-
Base: Pyridine (preferred for alcohols) or DIPEA (N,N-Diisopropylethylamine).
Workflow Diagram
Figure 2: Step-by-step protocol for anchoring Fmoc-Ser(tBu)-ol to 2-CTC resin.
Detailed Methodology
-
Swelling: Place 2-CTC resin in a reactor. Add dry DCM (10 mL per gram of resin) and swell for 20 minutes. Drain.
-
Coupling Solution:
-
Dissolve Fmoc-Ser(tBu)-ol (1.0 - 1.5 eq relative to nominal resin substitution) in dry DCM.
-
Add Pyridine (2.0 - 3.0 eq). Note: Pyridine is less prone to causing racemization or side reactions with alcohols compared to DIPEA, though DIPEA is acceptable if strictly anhydrous.
-
-
Reaction: Add the solution to the resin. Agitate gently at room temperature for 4 hours (or overnight for maximum yield).
-
Capping (Critical): Add Methanol (MeOH, 1 mL per gram of resin) directly to the reaction mixture. Agitate for 20 minutes.
-
Mechanism: MeOH reacts with any remaining active chloride sites to form Methyl-Trityl ether, permanently deactivating them.
-
-
Washing: Drain and wash: DCM (3x), DMF (3x), DCM (3x).
-
Drying: Dry under vacuum/nitrogen.
Quality Control: Substitution Determination
The standard Kaiser test does not work on the hydroxyl group of the alcohol. You must use the UV Fmoc Determination method.
-
Weigh ~5-10 mg of dried, loaded resin (
). -
Treat with 20% Piperidine in DMF (2 mL) for 20 minutes to cleave the Fmoc group.
-
Dilute the supernatant (e.g., 100 µL into 2.9 mL DMF).
-
Measure Absorbance (
) at 301 nm (or 290 nm). -
Calculate Substitution (
):- = Path length (1 cm)
References
-
ChemicalBook. (2025). FMOC-O-T-BUTYL-L-SERINOL Properties and CAS 198561-87-4. Retrieved from
-
Sigma-Aldrich. (n.d.). Fmoc-Ser(tBu)-OH (Acid Form) Specifications for Comparison. Retrieved from
-
Biotage. (2023).[2][3] How to quantify your first amino acid loading onto Wang/2-CTC resins. Retrieved from
-
National Institutes of Health (NIH). (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science. Retrieved from
-
Chem-Impex. (n.d.). Fmoc-O-tert-butyl-L-serinol Product Data. Retrieved from
Sources
Technical Guide: Solubility & Solvent Selection for N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol
[1][2]
Executive Summary
N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol (also known as Fmoc-Ser(tBu)-ol ) exhibits a dual-solubility profile that allows it to be used flexibly across different stages of peptide synthesis and organic chemistry.[1][2]
-
In DMF (N,N-Dimethylformamide): The compound shows excellent solubility (>0.5 M) .[1][2] DMF is the preferred solvent for preparing stable stock solutions, general coupling reactions, and reducing aggregation during peptide elongation.
-
In DCM (Dichloromethane): The compound shows good solubility (typically 0.1–0.3 M) .[1][2] DCM is the critical solvent of choice for resin loading (specifically onto 2-Chlorotrityl chloride resin) to maximize substitution efficiency and minimize hydrolysis.[1]
This guide details the physicochemical drivers of this solubility, provides comparative data, and outlines field-proven protocols for dissolution and application.
Physicochemical Profile & Solvation Mechanisms[1]
To understand the solubility behavior of Fmoc-Ser(tBu)-ol, one must analyze its competing structural domains.[1][2] The molecule is an amphiphilic construct with distinct lipophilic and hydrophilic regions.
| Structural Domain | Chemical Nature | Solvent Interaction |
| Fmoc Group (Fluorenylmethoxycarbonyl) | Highly Lipophilic / Aromatic | Drives solubility in organic solvents (DCM, DMF).[1][2] Provides strong dispersion force interactions. |
| tert-Butyl Ether (tBu) | Lipophilic / Bulky | Increases solubility in non-polar solvents (DCM) and reduces hydrogen bond donation potential compared to free serine.[1][2] |
| Primary Alcohol (-CH₂OH) | Hydrophilic / Polar | Capable of hydrogen bonding.[1][2] Requires polar solvents (DMF) for high-concentration stability or "swamping" by the lipophilic domains in DCM.[1] |
Mechanism of Action[3]
-
In DMF: DMF is a polar aprotic solvent with a high dielectric constant. It effectively solvates the polar carbamate and hydroxyl regions of the molecule via dipole-dipole interactions while accommodating the aromatic Fmoc group. This results in the highest solubility and stability against precipitation.
-
In DCM: DCM acts primarily through dispersion forces (London forces).[1][2] The bulky Fmoc and tBu groups "mask" the polarity of the hydroxyl group, allowing the molecule to dissolve readily in DCM. However, at very high saturation, the polar interactions of the hydroxyl group may lead to aggregation or gelation if not disrupted.
Comparative Solubility Analysis: DMF vs. DCM
The following data summarizes the functional solubility limits observed in standard Solid-Phase Peptide Synthesis (SPPS) workflows.
Solubility & Stability Matrix
| Feature | DMF (N,N-Dimethylformamide) | DCM (Dichloromethane) |
| Functional Solubility | High (> 500 mM) Easily dissolves 1 mmol in 2 mL.[1][2] | Moderate to High (~ 100–300 mM) Sufficient for standard resin loading (0.1 M).[1][2] |
| Dissolution Rate | Rapid (often requires no sonication).[1][2] | Moderate (may require mild vortexing).[1][2] |
| Stability | Good (Short-term). Risk:[1][2] Slow degradation over days if DMF contains amine impurities (dimethylamine), leading to Fmoc removal.[1][2][3] | Excellent. Inert toward the Fmoc group. Ideal for overnight reactions or storage. |
| Primary Application | Peptide Elongation / Coupling. Prevents aggregation of the growing peptide chain. | Resin Loading (2-CTC). Promotes SN1 reaction kinetics for trityl linkers; swells polystyrene resins effectively.[1][2] |
| Water Sensitivity | Hygroscopic. Water uptake can hinder coupling. | Hydrophobic. Can be used in biphasic washes.[4] |
Expert Insight: The "Loading" Exception
While DMF is the better general solvent, DCM is strictly required when loading Fmoc-Ser(tBu)-ol onto 2-Chlorotrityl Chloride (2-CTC) resin .[1][2]
-
Reasoning: The reaction between the alcohol and the trityl chloride is moisture-sensitive. DMF is hygroscopic and difficult to keep strictly anhydrous. DCM is easier to dry and promotes the formation of the reactive trityl cation intermediate without competing hydrolysis.
Experimental Protocols
Protocol A: Preparation of Stock Solution (0.5 M in DMF)
Use this for standard coupling reactions or intermediate synthesis.[1][2]
-
Calculate: For 1 mmol of Fmoc-Ser(tBu)-ol (MW ≈ 369.45 g/mol ), weigh 370 mg .[1][2]
-
Solvent Addition: Add 1.5 mL of dry DMF .
-
Dissolution: Vortex for 15–30 seconds. The powder should dissolve instantly to form a clear, colorless solution.
-
Adjustment: Make up to 2.0 mL with DMF to achieve exactly 0.5 M.
-
Storage: Use immediately or store at -20°C. Caution: Do not store for >1 week in DMF to avoid Fmoc cleavage.
Protocol B: Resin Loading on 2-Chlorotrityl Chloride (2-CTC)
Use this to anchor the alcohol to the solid support.[1][2]
-
Resin Preparation: Swell 1.0 g of 2-CTC resin in 10 mL of dry DCM for 30 minutes. Drain.
-
Reactant Preparation: Dissolve 1.2 equivalents of Fmoc-Ser(tBu)-ol in DCM (approx. 8 mL per gram of resin).
-
Troubleshooting: If the solution is cloudy, add minimal DMF (dropwise, max 10% v/v) until clear.
-
-
Base Addition: Add 3.0 equivalents of DIPEA (Diisopropylethylamine) to the DCM solution.
-
Loading: Add the solution to the resin and shake for 2 hours at room temperature.
-
Capping: Add methanol (1 mL) to the reaction mixture (to cap unreacted chlorides) and shake for 15 minutes.
-
Wash: Drain and wash 3x with DCM, then 3x with DMF.
Decision Logic & Workflows
Solvent Selection Decision Tree
Figure 1: Decision matrix for solvent selection based on the specific synthetic phase.[1][2]
Dissolution & Troubleshooting Workflow
Figure 2: Step-by-step workflow for achieving complete dissolution, including troubleshooting steps for saturation.
References
-
Merck / Novabiochem. (2025).[1][2] Fmoc-Ser(tBu)-OH and Derivatives: Product Specifications and Solubility Data. Sigma-Aldrich.[1][2] Link
-
AAPPTec. (2024).[1][2] Technical Support Information Bulletin: 2-Chlorotrityl Chloride Resin Loading Protocols. Peptide.com. Link
-
BenchChem. (2025).[1][2][5] A Technical Guide to the Solubility of Fmoc-Amino Acids in DMF and DMSO. BenchChem Technical Library. Link[1][2]
-
University of California, Irvine (Nowick Lab). (2020).[1][2] Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. UCI Department of Chemistry. Link
Technical Deep Dive: Fmoc-Ser(tBu)-OH vs. Fmoc-Ser(tBu)-ol in Peptide Therapeutics
Executive Summary
In the landscape of peptide drug development, the distinction between Fmoc-Ser(tBu)-OH and Fmoc-Ser(tBu)-ol represents a critical divergence between standard chain elongation and C-terminal functionalization.[1] While the former is the ubiquitous building block for introducing Serine residues, the latter is a specialized "stopper" unit used to engineer peptide alcohols —a class of therapeutics designed for enhanced metabolic stability.
This guide analyzes the physicochemical differences, mechanistic implications in Solid Phase Peptide Synthesis (SPPS), and the specific protocols required to deploy Fmoc-Ser(tBu)-ol effectively.
Part 1: Structural & Physicochemical Analysis
The fundamental difference lies at the C-terminus: the carboxylic acid of the standard amino acid is reduced to a primary alcohol in the "ol" derivative. This single change inverts the molecule's reactivity profile from an electrophile (upon activation) to a nucleophile.
Comparative Data Matrix
| Feature | Fmoc-Ser(tBu)-OH | Fmoc-Ser(tBu)-ol |
| Chemical Name | N-α-Fmoc-O-t-butyl-L-serine | N-α-Fmoc-O-t-butyl-L-serinol |
| CAS Number | 71989-33-8 | 198561-87-4 |
| Molecular Weight | ~383.4 g/mol | ~369.5 g/mol |
| C-Terminal Group | Carboxylic Acid (-COOH) | Primary Alcohol (-CH₂OH) |
| Reactivity Role | Electrophile (after activation with DIC/HATU) | Nucleophile (hydroxyl attacks resin/linker) |
| Primary Application | Internal sequence elongation | C-terminal capping (Peptide Alcohols) |
| Metabolic Impact | Susceptible to Carboxypeptidases | Resistant to Carboxypeptidases |
Visualization: Structural Divergence
The following diagram illustrates the chemical difference and the retention of the tert-butyl side-chain protection in both species.
Figure 1: Structural comparison highlighting the conserved side-chain protection vs. the divergent C-terminal functionality.
Part 2: Mechanistic Divergence in SPPS
The "Acid vs. Alcohol" Paradigm
In standard SPPS, Fmoc-Ser(tBu)-OH is activated (e.g., via oxybenzotriazole esters) to form an active ester, which is then attacked by the amine of the growing peptide chain.
Fmoc-Ser(tBu)-ol , lacking a carboxyl group, cannot be activated to couple to an amine. Instead, it serves as the starting point of the synthesis. It must be anchored to the resin first.[2] Once attached, the Fmoc group is removed, exposing the amine for the next incoming amino acid (which will be a standard -OH type).
Why Use Fmoc-Ser(tBu)-ol?
The primary driver is Pharmacokinetics (PK) .
-
Exopeptidase Resistance: Carboxypeptidases in the blood degrade peptides from the C-terminus, requiring a free carboxyl or amide group for recognition. Reducing the C-terminus to an alcohol renders the peptide invisible to these enzymes, significantly extending half-life (
). -
Therapeutic Examples: This modification is crucial in the synthesis of somatostatin analogs (e.g., Octreotide) where the C-terminal threoninol/serinol confers stability.
Part 3: Experimental Protocols
Protocol A: Loading Fmoc-Ser(tBu)-ol onto 2-Chlorotrityl Chloride Resin
Context: Unlike standard amino acids which form esters with resins, the amino alcohol forms an ether linkage. The 2-Chlorotrityl Chloride (2-CTC) resin is the gold standard here because the trityl-ether bond is acid-labile, allowing cleavage of the final peptide alcohol with TFA.
Reagents:
-
2-Chlorotrityl Chloride (2-CTC) Resin (100-200 mesh)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (MeOH)
Step-by-Step Methodology:
-
Resin Preparation:
-
Weigh 2-CTC resin (e.g., 1.0 g, loading ~1.0-1.6 mmol/g) into a fritted synthesis vessel.
-
Wash with anhydrous DCM (3 x 10 mL) to remove moisture and stabilizers. Swell in DCM for 20 minutes.
-
-
Coupling Solution:
-
Dissolve Fmoc-Ser(tBu)-ol (2 eq relative to resin loading) in anhydrous DCM (10 mL).
-
Note: Do not use DMF if possible; DCM promotes better swelling of 2-CTC and faster kinetics for the chloride displacement.
-
Add Pyridine (2.5 eq). Pyridine acts as a base to neutralize the HCl generated and drives the reaction.
-
-
Loading Reaction:
-
Add the solution to the swollen resin.
-
Agitate gently (rocking, not magnetic stirring to avoid grinding resin) for 2 to 4 hours at room temperature.
-
Mechanism:[9] The primary alcohol of the Ser-ol attacks the trityl cation/chloride, forming a Trityl-Ether bond.
-
-
Capping (Critical):
-
Drain the resin.[10]
-
Add a solution of DCM:MeOH:DIEA (80:15:5) for 20 minutes (2x).
-
Why: The Methanol attacks any remaining active trityl-chloride sites, converting them to methyl ethers. This prevents the next amino acid from reacting with the resin directly.
-
-
Washing:
-
Wash thoroughly: DCM (3x), DMF (3x), DCM (3x).
-
The resin is now loaded with Fmoc-Ser(tBu)-ol and ready for Fmoc deprotection and chain elongation.
-
Visualization: The Loading Workflow
Figure 2: Workflow for anchoring Fmoc-Ser(tBu)-ol to 2-CTC resin via ether linkage.
Part 4: Troubleshooting & Quality Control
Racemization Risks
-
Fmoc-Ser(tBu)-OH: High risk during activation (formation of oxazolone). Use low-racemization additives like Oxyma Pure.
-
Fmoc-Ser(tBu)-ol: Low risk during loading (no activation of carbonyl). However, care must be taken during the synthesis of the alcohol itself (from the acid) to ensure optical purity. Always check the COA for enantiomeric excess (ee).
Cleavage Efficiency
-
Issue: The trityl-ether bond (Resin-O-CH2-Peptide) is slightly more stable than the trityl-ester bond of standard acids.
-
Solution: When cleaving the final peptide from the resin, use a standard TFA cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5). Ensure the cleavage time is sufficient (usually 2 hours) to break the trityl ether and simultaneously remove the tBu side-chain protection.
Solubility
-
Fmoc-Ser(tBu)-ol is generally soluble in DCM and DMF. If precipitation occurs during the loading step (rare), slight warming (30°C) or adding a small amount of DMF to the DCM solution is acceptable.
References
-
Sigma-Aldrich. Fmoc-Ser(tBu)-OH Product Specification & CAS 71989-33-8. Retrieved from
-
ChemicalBook. Fmoc-Ser(tBu)-ol (Fmoc-O-tert-butyl-L-serinol) Properties & CAS 198561-87-4. Retrieved from
- Bachem.Peptide Alcohols in Therapeutic Development. (General reference for peptide alcohol stability).
-
Thieme Connect. Solid-Phase Synthesis of Peptide Alcohols using 2-Chlorotrityl Resin. (Methodology basis for 2-CTC loading). Retrieved from
-
National Institutes of Health (PubChem). Fmoc-Ser(tBu)-OH Compound Summary. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. CAS-71989-33-8, FMOC-L-Ser(tBu)-OH (Fmoc-O-tert-Butyl-L-serine) Manufacturers, Suppliers & Exporters in India | TC1673 [cdhfinechemical.com]
- 6. FMOC-O-T-BUTYL-L-SERINOL | 198561-87-4 [chemicalbook.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 128107-47-1|Fmoc-D-Ser(tBu)-OH|BLD Pharm [bldpharm.com]
- 9. 71989-33-8 Fmoc-Ser(tBu)-OH | 渡辺化学工業株式会社 [watanabechem.co.jp]
- 10. mdpi.com [mdpi.com]
Storage Stability of Fmoc-O-tert-butyl-L-serinol at -20°C
Executive Summary
Fmoc-O-tert-butyl-L-serinol (Fmoc-Ser(tBu)-ol) is a critical intermediate in the synthesis of peptide alcohols, glycopeptides, and modified nucleic acid scaffolds (e.g., SNA). While the Fmoc and tert-butyl (tBu) protecting groups provide robust orthogonality, the presence of a free primary hydroxyl group introduces unique stability challenges compared to its amino acid counterpart. This guide details the physicochemical stability profile of Fmoc-Ser(tBu)-ol at -20°C, delineating the mechanistic risks of degradation and providing a validated protocol for long-term storage and handling.
Chemical Identity and Physicochemical Profile[1][2][3][4][5][6]
To understand the storage requirements, we must first analyze the molecular vulnerabilities of the compound.
| Property | Detail |
| Chemical Name | N-Fmoc-O-tert-butyl-L-serinol |
| CAS Number | 198561-87-4 |
| Molecular Formula | C₂₂H₂₇NO₄ |
| Molecular Weight | 369.46 g/mol |
| Structure | Fmoc-NH-CH(CH₂OtBu)-CH₂OH |
| Critical Functional Groups | 1.[1][2] Fmoc Carbamate : Base-labile (cleaved by 2° amines).2. Tert-butyl Ether : Acid-labile (cleaved by TFA).3. Primary Alcohol : Nucleophilic; susceptible to oxidation and acylation. |
The "Free Hydroxyl" Risk Factor
Unlike Fmoc-Ser(tBu)-OH, which terminates in a carboxylic acid, Fmoc-Ser(tBu)-ol terminates in a primary alcohol. This renders the molecule neutral but potentially hygroscopic . The primary alcohol is a nucleophile; while stable under standard storage, it can undergo slow oxidation to the aldehyde if exposed to atmospheric oxygen and light over prolonged periods, or participate in unintended esterification if stored near volatile acylating agents.
Stability Profile at -20°C
Storing Fmoc-Ser(tBu)-ol at -20°C is the industry standard for maintaining purity >99% over 2–3 years. The low temperature kinetically inhibits the three primary degradation pathways.
Degradation Mechanisms
The following Graphviz diagram illustrates the potential degradation pathways that -20°C storage aims to prevent.
Figure 1: Primary degradation pathways for Fmoc-Ser(tBu)-ol. Storage at -20°C significantly retards these kinetics.
Quantitative Stability Expectations
| Condition | Expected Stability | Primary Risk |
| -20°C (Desiccated) | > 3 Years | Negligible. Best practice. |
| 4°C (Refrigerated) | 6–12 Months | Slow hydrolysis if seal is imperfect. |
| 25°C (Room Temp) | < 1 Month | Moisture absorption; spontaneous Fmoc cleavage (slow). |
| Solution (DMSO/DMF) | < 24 Hours | Fmoc cleavage via trace amines; O-acylation. |
Validated Storage & Handling Protocol
The chemical stability of Fmoc-Ser(tBu)-ol is rendered moot if physical handling introduces moisture. The following protocol ensures integrity from receipt to usage.
Receipt and Initial Storage
-
Inspection : Upon receipt, verify the container is sealed and the desiccant is active (if visible).
-
Secondary Containment : Place the manufacturer’s vial inside a secondary, air-tight container (e.g., a Falcon tube or sealed bag) containing fresh silica gel packets.
-
Freezing : Immediately transfer to a non-cycling -20°C freezer. Avoid "frost-free" freezers if possible, as temperature cycling can encourage moisture migration.
The "Thaw-Equilibration" Rule (Crucial)
Failure Mode: Opening a cold vial at room temperature causes immediate condensation of atmospheric water onto the powder. This water catalyzes hydrolysis and causes the powder to clump, making accurate weighing impossible.
Protocol:
-
Remove the vial from -20°C storage.
-
Place the closed vial in a desiccator at room temperature.
-
Wait 30–60 minutes (for small vials) or 2–3 hours (for bulk bottles) until the container reaches ambient temperature.
-
Wipe the exterior of the vial with a lint-free tissue before opening.
Workflow Diagram
Figure 2: Lifecycle management of Fmoc-Ser(tBu)-ol to prevent moisture intrusion.
Quality Control & Troubleshooting
If storage conditions are compromised, the following analytical methods verify compound integrity.
Analytical Monitoring
-
HPLC Analysis :
-
Column : C18 Reverse Phase.
-
Mobile Phase : Water/Acetonitrile with 0.1% TFA.
-
Detection : UV at 254 nm (Fmoc absorption) and 214 nm.
-
Pass Criteria : Single major peak (>98%).
-
Impurity Flags :
-
Early eluting peak : Free amine (Fmoc cleavage product, H-Ser(tBu)-ol).
-
Late eluting peak : Dibenzofulvene (if Fmoc is cleaved and eliminated).
-
-
-
1H NMR (DMSO-d6) :
-
Check for the integrity of the tert-butyl singlet (~1.1 ppm) and the Fmoc aromatic protons (7.3–7.9 ppm).
-
Degradation Sign : Loss of the carbamate -NH- signal or shifting of the -CH2OH protons indicates hydrolysis or oxidation.
-
Common Issues
| Observation | Cause | Remediation |
| Clumped/Sticky Powder | Moisture ingress due to improper thawing. | Dry under high vacuum over P₂O₅ for 24h. Re-test purity. |
| Yellow Discoloration | Contamination with amines (piperidine vapors) or light exposure. | Recrystallize (Ethyl Acetate/Hexane) or discard if purity <95%. |
| Insolubility in DMF | Aggregation or polymerization (rare for serinol). | Sonicate at 30°C; verify identity. |
References
-
Sigma-Aldrich . Fmoc-Ser(tBu)-OH Product Specification & Storage. Retrieved from
-
Chem-Impex International . Fmoc-O-tert-butyl-L-serinol Technical Data Sheet. Retrieved from
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[3][4] International Journal of Peptide and Protein Research, 35(3), 161–214.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
PubChem . Compound Summary: Fmoc-O-tert-butyl-L-serinol (CAS 198561-87-4).[2] Retrieved from
Sources
Technical Guide & Handling Protocol: N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol
This guide serves as a comprehensive technical manual for the safe handling, storage, and application of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol (commonly known as Fmoc-Ser(tBu)-ol ). It is designed for researchers and process chemists requiring high-fidelity protocols for peptidomimetic synthesis.
Executive Summary
N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol is a critical intermediate in the synthesis of peptide aldehydes, C-terminal modified peptides, and glycopeptide mimetics. Unlike standard Fmoc-amino acids, this compound features a reduced C-terminal alcohol (propanol) rather than a carboxylic acid. This structural difference dictates unique reactivity profiles—specifically the potential for oxidation to aldehydes or esterification—while retaining the orthogonal protecting group strategy (Fmoc/tBu) standard in Solid Phase Peptide Synthesis (SPPS).
Critical Handling Directive: This compound possesses a primary alcohol, an acid-labile tert-butyl ether, and a base-labile Fmoc group. Protocols must strictly avoid inadvertent exposure to strong acids (TFA) or secondary amines (piperidine) during storage and weighing to prevent premature deprotection.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Parameter | Specification |
| Systematic Name | N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol |
| Common Synonyms | Fmoc-Ser(tBu)-ol; Fmoc-O-tert-butyl-L-serinol |
| CAS Number | 198561-87-4 |
| Molecular Formula | C₂₂H₂₇NO₄ |
| Molecular Weight | 369.45 g/mol |
| Physical State | White to off-white crystalline powder |
| Melting Point | 95–97 °C |
| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water |
| Chirality | L-Configuration (S) |
Hazard Identification & Risk Assessment (GHS)
Based on the structural analogs and functional group analysis, this compound is classified under GHS Category Warning .
GHS Classification[7][9][10]
-
Signal Word: WARNING
-
Hazard Statements:
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6]
-
P280: Wear protective gloves/eye protection/face protection.[3][4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4][6] Remove contact lenses if present and easy to do.[3][4][6] Continue rinsing.[3][4][6][8]
Strategic Handling & Storage Protocols
The integrity of Fmoc-Ser(tBu)-ol depends on maintaining the orthogonality of its protecting groups. The tert-butyl ether is sensitive to acidic hydrolysis, while the Fmoc group is sensitive to basic elimination.
Storage Architecture
-
Temperature: Store at +2°C to +8°C (Refrigerated). Long-term storage at -20°C is acceptable but requires desiccation before opening.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent slow oxidation of the primary alcohol.
-
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.
Operational Workflow (Diagram)
The following decision tree outlines the safe handling workflow to minimize degradation risks.
Figure 1: Operational workflow for handling Fmoc-Ser(tBu)-ol to prevent hygroscopic degradation and hydrolysis.
Emergency Response & Spill Management
In the event of exposure or environmental release, the following self-validating response logic should be executed immediately.
Emergency Logic Flow
Figure 2: Emergency response decision matrix for Fmoc-Ser(tBu)-ol exposure.
Specific Spill Procedures
-
Containment: Do not dry sweep. Dampen the solid with a small amount of inert solvent (e.g., heptane) or water mist to suppress dust generation.
-
Cleanup: Scoop material into a hazardous waste container labeled "Organic Solid - Toxic."
-
Decontamination: Wipe the surface with a mild soap solution followed by water. Do not use bleach, as it may react with amine residues.
Technical Application Note: Oxidation & Coupling
Context
Fmoc-Ser(tBu)-ol is frequently used to synthesize peptide aldehydes (protease inhibitors) or to anchor the C-terminus to resins via a linker (e.g., trityl chloride resin) [1].
Oxidation Protocol (Dess-Martin Periodinane)
To convert the alcohol to an aldehyde without racemization:
-
Dissolve: Fmoc-Ser(tBu)-ol (1.0 eq) in dry DCM.
-
Add: Dess-Martin Periodinane (1.1 eq) at 0°C.
-
Monitor: Reaction is typically complete in 1-2 hours (TLC: 1:1 Hexane/EtOAc).
-
Quench: Use saturated NaHCO₃/Na₂S₂O₃ (1:1).
-
Note: The resulting aldehyde is prone to hydrate formation and epimerization; proceed immediately to the next step (e.g., reductive amination or Wittig reaction) [2].
Self-Validating Quality Control
-
TLC Check: 50% Ethyl Acetate / 50% Hexane.
-
Rf ~0.4: Product (Alcohol).
-
Rf ~0.0: Free amine (Fmoc cleavage indicator).
-
-
NMR Verification: ¹H NMR in CDCl₃ should show the t-butyl singlet at ~1.15 ppm and the Fmoc methylene doublet at ~4.4 ppm. The absence of these signals indicates deprotection [3].
References
-
PubChem. (2025). Compound Summary: Fmoc-Ser(tBu)-derivatives. National Library of Medicine. Retrieved from [Link]
Sources
Technical Characterization of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol: Refractive Index, Density, and Quality Control
Introduction
N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol (CAS: 438239-26-0), often referred to as Fmoc-Ser(tBu)-ol , is a critical chiral building block in the synthesis of peptide mimetics, depsipeptides, and complex pharmaceutical intermediates.[1] Derived from the reduction of Fmoc-O-tert-butyl-L-serine, this compound retains the orthogonal protecting group strategy (Fmoc/tBu) essential for solid-phase synthesis while offering a reduced alcohol functionality for esterification or etherification reactions.
For researchers and process engineers, accurate physical characterization—specifically refractive index and density—is vital for determining purity, calculating molar refractivity in flow chemistry, and optimizing solvent systems for scale-up. This guide provides an in-depth technical analysis of these properties, synthesizing theoretical prediction with practical measurement protocols.
Chemical Identity & Structural Specifications[2][3][4][5]
| Parameter | Specification |
| IUPAC Name | (9H-fluoren-9-yl)methyl N-[(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate |
| Common Name | Fmoc-Ser(tBu)-ol; N-Fmoc-O-tert-butyl-L-serinol |
| CAS Number | 438239-26-0 |
| Molecular Formula | C₂₂H₂₇NO₄ |
| Molecular Weight | 369.46 g/mol |
| Chiral Center | S-configuration (L-isomer source) |
| Physical State | White to off-white crystalline solid (or viscous oil if impure) |
Physical Properties: Refractive Index and Density[1][2][4]
Unlike liquid reagents where refractive index (
Density Specifications
The density of Fmoc-Ser(tBu)-ol is influenced by the packing efficiency of the bulky fluorenyl group and the tert-butyl ether side chain.
-
Predicted Density (Solid Phase):
-
Molar Volume:
-
Significance: This density range is typical for Fmoc-protected amino alcohol derivatives. Deviations >5% often indicate solvent entrapment (e.g., residual DCM or Ethyl Acetate) or amorphous collapse during isolation.
Refractive Index ( )
The refractive index is a function of the compound's polarizability. The aromatic fluorene ring system contributes significantly to a high refractive index compared to aliphatic alcohols.
-
Predicted Refractive Index (
): -
Molar Refractivity:
-
Measurement Context: Since the compound is solid,
is rarely measured directly. In process analytic technology (PAT), it is calculated via solution refractometry in high-refractive-index solvents (e.g., DMF or DMSO) to monitor concentration.
Solubility Profile
Solubility directly impacts density measurements in solution.
-
Soluble: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate, Methanol.
-
Insoluble: Water, Hexanes (often used as an anti-solvent for precipitation).
Experimental Protocols for Characterization
To validate the quality of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol, standard liquid methods must be adapted. The following protocols ensure self-validating results.
Protocol A: Density Determination (Gas Pycnometry)
Objective: Determine the true skeletal density of the solid powder, excluding void volume.
-
Preparation: Dry 2.0 g of Fmoc-Ser(tBu)-ol in a vacuum desiccator (
) for 24 hours to remove volatile solvents. -
Calibration: Calibrate the gas pycnometer using a standard steel sphere of known volume.
-
Measurement: Load the sample into the cell. Purge with Helium gas (99.999%) to penetrate porous structures.
-
Calculation:
Where is the expansion volume and represents pressure states.
Protocol B: Purity by HPLC (The Primary QC Standard)
While density provides bulk physical data, HPLC is the definitive metric for chemical integrity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 50% B to 90% B over 20 minutes (Fmoc and tBu groups make the molecule hydrophobic).
-
Detection: UV at 265 nm (Fmoc characteristic absorption) and 301 nm (Fmoc deprotection monitoring).
-
Acceptance Criteria: Purity
; Single peak integration.
Protocol C: Optical Rotation (Chiral Identity)
For chiral building blocks, specific rotation is the critical "fingerprint" replacing refractive index for identity confirmation.
-
Standard:
-
Conditions:
in Ethyl Acetate or DMF. -
Typical Value: Positive rotation (specific value varies by solvent; typically
to range for similar Fmoc-Ser derivatives). Note: Always run a standard L-isomer reference alongside.
Synthesis and Characterization Workflow
The following diagram illustrates the logical flow from synthesis to critical quality control, highlighting where physical properties intersect with purity analysis.
Figure 1: Workflow for the synthesis and rigorous characterization of Fmoc-Ser(tBu)-ol, integrating chemical and physical analysis.
Applications in Drug Development
The precise density and refractive index data are particularly relevant in flow chemistry applications.
-
Reagent Dosing: In automated peptide synthesizers, accurate density allows for the precise mass-to-volume conversion when preparing stock solutions.
-
Process Monitoring: Inline refractometers use the high refractive index of the Fmoc group (
) to monitor reaction completion during the coupling of Fmoc-Ser(tBu)-ol to resin-bound peptides. A plateau in refractive index indicates the end of the reaction kinetics.
References
-
PubChem. (2025). Compound Summary: Fmoc-Ser(tBu) Derivatives and Physical Property Data. Retrieved from [Link]
Sources
Literature review of Fmoc-Ser(tBu)-ol usage in peptidomimetics
This guide focuses on the technical application of Fmoc-Ser(tBu)-ol (Fmoc-O-tert-butyl-L-serinol), a reduced C-terminal building block used to synthesize peptide alcohols ("peptidols") and peptide aldehydes ("peptidals"). Unlike standard amino acids, this molecule lacks a carboxylic acid, requiring specific solid-phase loading protocols and downstream oxidation strategies.[1]
Part 1: Strategic Utility & Chemical Architecture
Fmoc-Ser(tBu)-ol is a bifunctional chiral scaffold. It is the reduced form of Fmoc-Ser(tBu)-OH, where the C-terminal carboxylic acid has been reduced to a primary alcohol.
The "Chameleon" Role in Drug Design
In peptidomimetics, this molecule is deployed for three specific pharmacological objectives:
-
Protease Inhibition (The Warhead Precursor): It serves as the direct precursor to C-terminal peptide aldehydes (e.g., Leupeptin analogs), which covalently trap serine proteases by mimicking the transition state.
-
Metabolic Stability: Converting the C-terminus from a carboxylate to an alcohol eliminates the negative charge, altering membrane permeability and resistance to carboxypeptidases.
-
Ligation Handles: The hydroxyl group can be functionalized for ester-linked cyclization or chemoselective ligation.
Chemical Architecture
| Feature | Specification | Function in Synthesis |
| N-Terminus | Fmoc (Fluorenylmethoxycarbonyl) | Base-labile protection for SPPS elongation.[2] |
| Side Chain | tert-Butyl ether (tBu) | Critical: Blocks the side-chain hydroxyl, forcing chemoselectivity to the C-terminal alcohol during resin loading. |
| C-Terminus | Primary Alcohol (-CH₂OH) | Nucleophile for resin loading (2-CTC) or oxidation target. |
Part 2: Solid-Phase Loading Protocol (The Critical Step)
Because Fmoc-Ser(tBu)-ol lacks a carboxylic acid, it cannot be coupled using standard carbodiimides (DIC/EDC). It must be anchored to 2-Chlorotrityl Chloride (2-CTC) resin via an ether linkage.
Mechanism of Action
The steric bulk of the tert-butyl group on the side chain prevents it from reacting with the resin. Only the primary alcohol (C-terminus) is sterically accessible enough to attack the trityl cation, ensuring regiospecific loading.
Step-by-Step Loading Protocol
Reagents: 2-CTC Resin (1.0–1.6 mmol/g), Pyridine (anhydrous), DCM (anhydrous), Methanol (HPLC grade).
-
Resin Preparation:
-
Weigh 2-CTC resin into a fritted syringe reactor.
-
Wash 3x with anhydrous DCM to remove moisture.
-
Expert Insight: Do not use DMF for loading alcohols onto 2-CTC; it promotes premature hydrolysis of the trityl chloride.
-
-
Coupling Reaction:
-
Dissolve Fmoc-Ser(tBu)-ol (1.2 equivalents relative to resin capacity) in anhydrous DCM.
-
Add Pyridine (2.0 equivalents).
-
Add the solution to the dry resin.
-
Shake gently for 12–16 hours at room temperature.
-
Note: Alcohol loading is significantly slower than carboxylate loading (which takes ~1 hour).
-
-
Capping (The Quench):
-
Add Methanol (1 mL per gram of resin) directly to the reaction mixture.
-
Shake for 30 minutes. This converts remaining trityl chloride sites to trityl methyl ether, preventing unspecific binding later.
-
-
Washing:
-
Drain and wash: 3x DCM, 3x DMF, 3x DCM.[3]
-
Validation: The Fmoc Quantitation Test
Do not assume loading success. You must validate the substitution level (
-
Take a dried resin sample (~5 mg).
-
Treat with 20% Piperidine in DMF for 20 mins.
-
Measure UV absorbance of the supernatant at 301 nm .
-
Calculate loading using the Beer-Lambert law. Target loading for peptide alcohols is typically 0.4 – 0.6 mmol/g .
Part 3: Visualization of Workflows
Diagram 1: The Regioselective Loading Pathway
This diagram illustrates how the tBu protection ensures the correct hydroxyl group attaches to the resin.
Caption: Regioselective anchoring of Fmoc-Ser(tBu)-ol to 2-Chlorotrityl resin. The tBu group prevents side-chain attachment.[2]
Part 4: Downstream Application – Synthesis of Peptide Aldehydes
Once the peptide chain is elongated via standard SPPS, the resulting Peptide-Ser(tBu)-ol is cleaved and often oxidized to a Peptide Aldehyde (a potent protease inhibitor motif).
Cleavage and Deprotection[1][2]
-
Reagent: 95% TFA, 2.5% TIS, 2.5% H₂O.
-
Action:
-
Cleaves the ether bond between the C-terminal oxygen and the Trityl resin.
-
Removes the tert-butyl (tBu) group from the Serine side chain (and other protecting groups).[2]
-
-
Result: A fully deprotected peptide alcohol (Peptide-Ser-ol).
Oxidation Protocol (The "Dess-Martin" Route)
To convert the C-terminal alcohol to an aldehyde without racemization:
-
Dissolution: Dissolve the purified peptide alcohol in dry DMSO or DCM.
-
Oxidant: Add Dess-Martin Periodinane (DMP) (1.5 eq) or IBX .
-
Reaction: Stir at Room Temp for 1–2 hours.
-
Quench: Add aqueous sodium thiosulfate/sodium bicarbonate.
-
Purification: Reverse-phase HPLC. Note: Peptide aldehydes exist in equilibrium with their hydrates in aqueous mobile phases.
Diagram 2: From Alcohol to Aldehyde Inhibitor
Caption: Transformation workflow from resin-bound alcohol to bioactive peptide aldehyde inhibitor.
Part 5: Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Loading (<0.2 mmol/g) | Moisture in 2-CTC resin or solvents. | Dry resin in vacuo over P₂O₅ overnight. Use freshly distilled DCM. |
| Racemization of Serine | High temperature during loading or basic conditions. | Keep loading at room temperature.[4] Avoid DMAP (use Pyridine instead). |
| Side-Chain Attachment | Loss of tBu group or impure starting material. | Verify Fmoc-Ser(tBu)-ol purity via HPLC before use.[5][6] Ensure tBu is intact. |
| Aldehyde Hydration | HPLC mobile phase contains water. | Peptide aldehydes appear as broad peaks or doublets (hydrate/aldehyde) on HPLC. Confirm mass (M+18) for hydrate. |
References
-
Vertex Pharmaceuticals. (2005). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease Inhibitors. National Institutes of Health. Link
-
Sigma-Aldrich. (2023). Peptide Resin Loading Protocols: Method 5 - Loading of Trityl Resins. Merck KGaA. Link
-
ResearchGate. (2011). Functionalized Resins for the Synthesis of Peptide Alcohols. Link
-
PubChem. (2026).[7] Fmoc-Ser(tBu)-OH and Derivatives: Compound Summary. National Library of Medicine. Link[7]
-
Aapptec. (2025). Fmoc-Ser(tBu)-OH and Alcohol Derivatives in Peptide Synthesis. Link
Sources
- 1. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. peptideweb.com [peptideweb.com]
- 4. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 5. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. Fmoc-Ser(tBu)-OH [cem.com]
- 7. Fmoc-Ser(tBu)-ODhbt | C29H28N4O6 | CID 14189495 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for coupling N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol in SPPS
The following Application Note and Protocol is designed for the high-efficiency incorporation of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol (referred to herein as Fmoc-Ser(tBu)-ol ) in Solid Phase Peptide Synthesis (SPPS).
Application Note: Strategic Incorporation of Fmoc-Ser(tBu)-ol in SPPS
1. Introduction & Chemical Context
Fmoc-Ser(tBu)-ol (CAS: 198560-43-9) is the alcohol derivative of the amino acid Serine. Unlike standard Fmoc-amino acids, it lacks the C-terminal carboxylic acid required for standard amide bond formation. Instead, it possesses a primary hydroxyl group (
-
Primary Application: Synthesis of C-terminal peptide alcohols (e.g., analogs of Octreotide, Goserelin).
-
The Challenge: Because it lacks a carboxyl group, Fmoc-Ser(tBu)-ol cannot be "coupled" to a resin-bound amine using standard activation (HBTU/DIC). It must be loaded onto the resin to serve as the C-terminal starting point, or coupled to a resin-bound carboxylic acid via esterification.
-
Resin Selection: The gold standard for immobilizing amino alcohols is 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the trityl group prevents diketopiperazine (DKP) formation and allows for racemization-free loading via nucleophilic displacement of chloride by the alcohol.
PART 1: Mechanism & Workflow
The incorporation of Fmoc-Ser(tBu)-ol relies on the formation of an ether linkage between the resin's trityl carbocation and the primary alcohol of the serinol derivative.
Figure 1: Mechanism of loading Fmoc-Ser(tBu)-ol onto 2-Chlorotrityl Chloride Resin via ether formation.
PART 2: Detailed Experimental Protocols
Protocol A: Loading Fmoc-Ser(tBu)-ol onto 2-Chlorotrityl Chloride Resin
This is the standard method for initiating the synthesis of a C-terminal peptide alcohol.
Reagents Required:
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (100–200 mesh, ~1.0–1.6 mmol/g loading).
-
Solvents: Anhydrous Dichloromethane (DCM), DMF, Methanol (MeOH).
-
Base: Pyridine (anhydrous) or DIPEA (Diisopropylethylamine). Note: Pyridine is preferred for alcohols to minimize side reactions.
Step-by-Step Procedure:
-
Resin Preparation (Swelling):
-
Weigh the desired amount of 2-CTC resin into a fritted polypropylene syringe or glass reaction vessel.
-
Add anhydrous DCM (10 mL per gram of resin).[1]
-
Allow to swell for 30 minutes under dry nitrogen or gentle shaking.
-
Rationale: 2-CTC resin is moisture sensitive; swelling in dry DCM activates the trityl chloride groups.
-
-
Loading Solution Preparation:
-
Calculate 1.5 to 2.0 equivalents of Fmoc-Ser(tBu)-ol relative to the resin's nominal substitution.
-
Dissolve the amino alcohol in a minimal amount of anhydrous DCM (and a small amount of DMF if solubility is poor, but keep DCM high).
-
Add 2.0 to 3.0 equivalents of Pyridine (or DIPEA).
-
-
Coupling Reaction:
-
Drain the swelling solvent from the resin.[2]
-
Immediately add the Loading Solution to the resin.
-
Agitate gently (rocking or rotation) for 2 to 4 hours at room temperature.
-
Note: Alcohols react slower than carboxylic acids. An overnight reaction is acceptable but may lead to lower purity if moisture enters.
-
-
Capping (End-Capping Unreacted Chlorides):
-
Washing:
-
Drain the resin.[2]
-
Wash thoroughly: DCM (3x), DMF (3x), DCM (3x).
-
-
Loading Determination (Essential Quality Control):
-
Perform an Fmoc determination test.[1][2][4][6][7][8][9][10][11]
-
Treat a small dried sample (~5 mg) with 20% Piperidine in DMF.
-
Measure UV absorbance of the dibenzofulvene-piperidine adduct at 290 nm (or 301 nm).
-
Target Loading: Typically 0.4 – 0.8 mmol/g. If loading is too high (>0.8 mmol/g), aggregation may occur during synthesis.
-
Protocol B: Peptide Elongation & Cleavage
Once the Fmoc-Ser(tBu)-ol is loaded, the resin acts as a standard solid support.
1. Elongation (Standard SPPS):
-
Deprotection: 20% Piperidine in DMF (2 x 10 min).
-
Coupling: Use standard activation (e.g., Fmoc-AA-OH (3 eq) + DIC (3 eq) + Oxyma (3 eq)).
-
Note: The ether linkage to the resin is stable to piperidine.
2. Cleavage from Resin: The cleavage condition depends on whether you require the side-chain tBu group to be removed or preserved.
| Target Product | Cleavage Cocktail | Conditions | Result |
| Fully Deprotected Peptide Alcohol | 95% TFA , 2.5% TIS, 2.5% H2O | 2–3 Hours, RT | Trityl linker cleaved; Side-chain tBu removed. Product: H-Peptide-Ser-ol |
| Protected Peptide Alcohol | 1% TFA in DCM | 10 x 2 min washes | Trityl linker cleaved; Side-chain tBu preserved . Product: Protected-Peptide-Ser(tBu)-ol |
PART 3: Troubleshooting & Critical Parameters
Table 1: Common Issues and Solutions
| Issue | Probable Cause | Corrective Action |
| Low Loading (<0.2 mmol/g) | Moisture in reagents; Old resin (hydrolyzed Cl). | Use fresh 2-CTC resin; Ensure DCM is anhydrous; Increase coupling time to 16h. |
| Racemization | High base concentration or temperature. | Use Pyridine instead of DIPEA; Maintain RT or cool to 0°C during base addition. |
| Ester Hydrolysis | Not applicable (Ether linkage). | The 2-CTC ether linkage is robust against base, unlike ester linkages. |
Visualization of Workflow
Figure 2: Operational workflow for loading Fmoc-Ser(tBu)-ol.
References
-
Barlos, K., et al. (1991). "Preparation of protected peptide fragments using trityl resins." International Journal of Peptide and Protein Research, 37(6), 513-520. Link
-
Novabiochem (Merck). "Loading protocols for 2-chlorotrityl chloride resin." Merck Millipore Technical Notes. Link
-
Chan, W.C., & White, P.D. (2000).[12] Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[12] (Standard text for SPPS protocols).
-
Sigma-Aldrich. "Peptide Resin Loading Protocols: Method 5 - Loading of Trityl Resins." Link
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. peptideweb.com [peptideweb.com]
- 3. peptide.com [peptide.com]
- 4. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Fmoc-Ser(tBu)-OH [cem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
- 11. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
Synthesis of peptide aldehydes from N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol
Abstract
Peptide aldehydes are potent transition-state inhibitors of serine and cysteine proteases (e.g., the proteasome inhibitor MG132 or SARS-CoV-2 Mpro inhibitors). Their synthesis is often plagued by racemization and instability during purification. This guide details a robust, high-yield protocol for synthesizing C-terminal peptide aldehydes starting from N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol (Fmoc-Ser(tBu)-ol). By utilizing a "Safety-Catch" strategy on 2-Chlorotrityl chloride resin, researchers can isolate a protected peptide alcohol intermediate, oxidize it under mild conditions, and generate high-purity peptide aldehydes with minimal racemization.
Strategic Overview
The synthesis relies on the Amino-Alcohol Oxidation Approach . Unlike methods that reduce peptide esters (which are harsh and prone to over-reduction), this protocol builds the peptide chain on a pre-reduced C-terminal alcohol anchored to a solid support.
The Workflow Logic
-
Anchoring: The starting material, Fmoc-Ser(tBu)-ol , is loaded onto 2-Chlorotrityl Chloride (2-CTC) resin via its primary hydroxyl group. The bulky trityl linker protects the C-terminal alcohol from premature oxidation or side reactions during chain elongation.
-
Elongation: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) assembles the peptide backbone.
-
Selective Cleavage: Mild acid treatment (1% TFA) cleaves the peptide from the resin without removing side-chain protecting groups (e.g., t-Butyl, Boc, Pbf). This yields a Protected Peptide Alcohol .
-
Chemoselective Oxidation: The free C-terminal alcohol is oxidized to an aldehyde using Dess-Martin Periodinane (DMP) . This reagent is chosen for its mildness and neutral pH, preventing epimerization of the alpha-carbon.
-
Global Deprotection: A final strong acid treatment removes side-chain protectors, yielding the bioactive peptide aldehyde.
Materials & Reagents
| Component | Specification | Purpose |
| Starting Material | N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol | C-terminal building block (Fmoc-Ser(tBu)-ol). |
| Solid Support | 2-Chlorotrityl Chloride (2-CTC) Resin | Acid-labile resin for alcohol anchoring. |
| Coupling Reagents | DIC / Oxyma Pure or HATU / DIPEA | Efficient amide bond formation. |
| Cleavage Cocktail A | 1% TFA in DCM | Mild cleavage to release protected peptide alcohol. |
| Oxidant | Dess-Martin Periodinane (DMP) | Converts alcohol to aldehyde.[1][2] |
| Deprotection Cocktail B | 95% TFA, 2.5% TIS, 2.5% H₂O | Removes side-chain protecting groups. |
Experimental Protocol
Phase 1: Resin Loading (Immobilization)
Objective: Anchor the amino alcohol to the resin via a trityl ether linkage.
-
Resin Preparation:
-
Weigh 1.0 g of 2-CTC resin (loading ~1.0–1.6 mmol/g) into a dry fritted reaction vessel.
-
Swell in dry Dichloromethane (DCM) for 30 minutes. Drain.
-
-
Loading Reaction:
-
Dissolve 1.2 eq of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol in 10 mL dry DCM.
-
Add 3.0 eq of Pyridine (or DIPEA).
-
Add the solution to the resin and shake gently at room temperature for 2 hours .
-
Note: Moisture exclusion is critical here; the trityl chloride is moisture-sensitive.
-
-
Capping:
-
Add 1 mL of Methanol (MeOH) to the reaction mixture and shake for 15 minutes. This caps unreacted trityl chlorides.
-
Drain and wash resin: 3x DCM, 3x DMF, 3x DCM.[3]
-
-
Loading Determination:
-
Perform a standard Fmoc determination (UV absorbance at 290 nm after piperidine treatment) to confirm loading efficiency (Target: 0.4 – 0.7 mmol/g).
-
Phase 2: Peptide Assembly (SPPS)
Objective: Elongate the peptide chain.
-
Fmoc Removal: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash 5x DMF.
-
Coupling:
-
Repeat cycles until the full sequence is assembled.
-
Final Wash: After the final N-terminal Fmoc removal (or acetylation, if required), wash resin thoroughly with DCM (5x) to remove all traces of DMF (DMF interferes with the next cleavage step).
Phase 3: Mild Cleavage (Release of Protected Alcohol)
Objective: Release the peptide from the resin while keeping side-chain protecting groups intact.
-
Cleavage:
-
Treat the resin with 1% TFA in DCM (10 mL per gram of resin).
-
Shake for 2 minutes. Filter the filtrate into a flask containing 10% Pyridine in Methanol (to neutralize the acid immediately).
-
Repeat this step 5–8 times.
-
-
Isolation:
-
Combine filtrates.[3]
-
Concentrate under reduced pressure (rotary evaporator, <30°C) to ~5% volume.
-
Precipitate by adding cold water or hexane/ether (depending on peptide solubility).
-
Centrifuge/filter and dry the white solid.
-
Result: Protected Peptide Alcohol (e.g., H-Peptide-NH-CH(CH2OtBu)-CH2-OH).
-
Phase 4: Dess-Martin Oxidation
Objective: Convert the C-terminal alcohol to an aldehyde.
-
Reaction Setup:
-
Dissolve the Protected Peptide Alcohol (1.0 eq) in dry DCM (or DMSO if insoluble).
-
Add Dess-Martin Periodinane (1.5 eq) .
-
Optional: Add 1.0 eq NaHCO₃ to buffer the reaction if the sequence is extremely acid-sensitive.
-
-
Incubation:
-
Stir at room temperature for 60–90 minutes . Monitor by HPLC or TLC (shift in Rf).
-
-
Quenching (Critical):
-
Add a solution of saturated Na₂S₂O₃ (Sodium Thiosulfate) and saturated NaHCO₃ (1:1 ratio).
-
Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
-
-
Extraction:
Phase 5: Global Deprotection & Purification
Objective: Remove side-chain protecting groups (including the t-Bu on the C-terminal Serine).
-
Acid Treatment:
-
Dissolve the residue in 95% TFA / 2.5% TIS / 2.5% H₂O .
-
Stir for 60–90 minutes. Caution: Aldehydes can be unstable in TFA for prolonged periods; do not over-expose.
-
-
Precipitation:
-
Precipitate the crude peptide aldehyde into ice-cold Diethyl Ether.
-
Centrifuge and wash pellet 2x with ether.
-
-
Purification:
-
Purify via Reverse-Phase HPLC (C18 column).
-
Note: Use 0.1% TFA in water/acetonitrile gradients. Peptide aldehydes often exist in equilibrium with their hydrates; this may appear as broadened peaks or doublets in HPLC/LC-MS.
-
Lyophilize immediately.
-
Process Visualization
Caption: Workflow for converting Fmoc-Ser(tBu)-ol into a C-terminal peptide aldehyde via the 2-CTC resin strategy.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Loading on Resin | Wet resin or reagents.[3] | Dry resin in vacuo overnight. Use anhydrous DCM. |
| Racemization at C-term | Over-exposure to base or harsh oxidation. | Use Pyridine/DCM for loading (avoid DIPEA if possible). Stick to DMP for oxidation; avoid Swern oxidation. |
| Incomplete Oxidation | Old DMP reagent or wet solvents. | Use fresh DMP. Add 1 eq of water (controlled) to accelerate DMP if sluggish (Meyer's modification). |
| Aldehyde Hydration | Equilibrium with water in HPLC buffers. | This is normal. The hydrate converts back to aldehyde upon lyophilization. Confirm mass via LC-MS (M+18 peak). |
References
-
Vertex Pharmaceuticals. (2005). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. ChemMedChem.
-
Creative Peptides. (2024). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
-
Merck (Sigma-Aldrich). (2024). Dess–Martin Periodinane Reagent Guide.
-
University of California, Irvine (Nowick Lab). (2020). Standard practices for Fmoc-based solid-phase peptide synthesis.
Sources
Application Note: High-Fidelity Synthesis of Fmoc-Ser(tBu)-al via Swern Oxidation
Part 1: Strategic Analysis & Mechanistic Grounding
Executive Summary
The conversion of Fmoc-Ser(tBu)-ol (Fmoc-O-tert-butyl-L-serinol) to its corresponding aldehyde, Fmoc-Ser(tBu)-al , is a pivotal intermediate step in the synthesis of peptide aldehydes, protease inhibitors, and ligation scaffolds. While Dess-Martin Periodinane (DMP) is often cited for small-scale purity, the Swern Oxidation remains the industrial workhorse due to reagent scalability and low cost.
However, this substrate presents a "perfect storm" of synthetic challenges:
-
Racemization: The
-proton of N-protected amino aldehydes is highly acidic ( ). The basic conditions required to trigger the Swern elimination (typically Triethylamine) can rapidly cause epimerization (L D). -
-Elimination: The bulky electron-withdrawing Fmoc group combined with the
-leaving group ( -butoxy) makes the substrate prone to E1cB elimination, yielding dehydroalanine byproducts.
This protocol utilizes a Modified Cryogenic Swern approach, strictly controlling temperature and base stoichiometry to suppress these side reactions while maintaining high conversion.
The Mechanistic "Danger Zone"
The Swern mechanism proceeds through an alkoxysulfonium intermediate. The critical moment occurs upon base addition. The base must be strong enough to deprotonate the methyl group of the sulfonium species (forming the ylide) but not strong enough or present long enough at high temperatures to deprotonate the
Figure 1: Mechanistic pathway highlighting the divergence between product formation and base-catalyzed degradation.
Part 2: Experimental Protocol
Reagents & Stoichiometry
Note: All equivalents (eq.) are relative to the starting alcohol.
| Reagent | Role | Equiv. | Notes |
| Fmoc-Ser(tBu)-ol | Substrate | 1.0 | Dry thoroughly (azeotrope with toluene if needed). |
| Oxalyl Chloride | Activator | 2.0 | Freshly distilled or high-purity bottle. |
| DMSO | Oxidant | 4.0 | Anhydrous. stored over molecular sieves. |
| DIPEA | Base | 6.0 | Critical: Diisopropylethylamine is preferred over TEA for lower racemization risk. |
| DCM | Solvent | 0.1 M | Anhydrous (Dichloromethane). |
Step-by-Step Methodology
Phase 1: Activation (The "Swern Reagent")
-
Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of Argon/Nitrogen.
-
Add anhydrous DCM (approx. 50% of total volume) and Oxalyl Chloride (2.0 eq.).
-
Cool the system to -78°C (Dry ice/Acetone bath). Strict temperature control is mandatory.
-
Add DMSO (4.0 eq.) in DCM dropwise over 15 minutes.
-
Observation: Gas evolution (
, ) will occur.[1] Ensure proper venting. -
Wait: Stir for 20 minutes at -78°C to form the chlorosulfonium salt.
-
Phase 2: Oxidation (Substrate Addition)
-
Dissolve Fmoc-Ser(tBu)-ol (1.0 eq.) in the remaining DCM.
-
Add the alcohol solution dropwise to the reaction mixture over 20–30 minutes, running down the side of the flask to precool the solution.
-
Control: Internal temperature must not rise above -60°C.
-
-
Stir for 45 minutes at -78°C. The solution will likely become cloudy (alkoxysulfonium salt formation).
Phase 3: Elimination & Quench (The Critical Step)
-
Add DIPEA (6.0 eq.) dropwise over 10 minutes.
-
Caution: This is exothermic. Maintain -78°C.
-
-
The "Flash" Warm-up: Unlike standard Swern protocols that warm to RT, only warm to -20°C (ice/salt bath) for exactly 15 minutes.
-
Reasoning: Full warming to RT with excess base promotes racemization. The reaction usually completes at -20°C for activated alcohols.
-
-
Quench: While still at -20°C, pour the reaction mixture vigorously into a separating funnel containing ice-cold saturated
or 1M .-
Goal: Immediate neutralization of the base before the mixture reaches room temperature.
-
Phase 4: Workup & Isolation
-
Separate phases. Extract the aqueous layer 2x with DCM.
-
Wash combined organics with:
-
1x Cold 1M
(removes residual DIPEA). -
1x Saturated
(neutralizes acid traces). -
1x Brine.
-
-
Dry over
, filter, and concentrate in vacuo at ambient temperature (do not heat the water bath >30°C).
Part 3: Purification & Quality Control
Purification Strategy
Aldehydes are notoriously unstable on silica gel.
-
Preferred: Use crude immediately in the next step (e.g., Reductive Amination or Wittig).
-
If Purification Required: Flash chromatography on silica gel.
-
Eluent: Hexane/Ethyl Acetate (typically 2:1 or 3:1).
-
Speed: Run the column fast (< 15 mins).
-
Additives: 0.5% Acetic acid in the eluent can stabilize the aldehyde against racemization on basic silica sites, though neutral silica is best.
-
Workflow Visualization
Figure 2: Operational workflow emphasizing the critical quench timing to prevent racemization.
Quality Control (NMR)
-
Aldehyde Proton: Look for a doublet (or singlet depending on resolution) at 9.5–9.7 ppm .
-
Racemization Check:
-
The
-proton (approx. 4.3-4.5 ppm) coupling constants are sensitive to stereochemistry. -
Best Method: Convert a small aliquot to the alcohol (reduce with
) or a diastereomeric acetal and compare via HPLC on a chiral column (e.g., Chiralpak AD-H). -
Quick Check: Presence of double peaks in the
-butyl region (approx. 1.2 ppm) often indicates a mixture of diastereomers (L and D).
-
Part 4: References
-
Omura, K., & Swern, D. (1978).[2] Oxidation of alcohols by "activated" dimethyl sulfoxide.[1][3] A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660. Link
-
Mancuso, A. J., Huang, S. L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride.[1][3] The Journal of Organic Chemistry, 43(12), 2480–2482. Link
-
Dondoni, A., & Perrone, D. (2000).[1] Synthesis of 1,1-Dimethylethyl (S)-4-Formyl-2,2-Dimethyl-3-Oxazolidinecarboxylate by Oxidation of the Alcohol. Organic Syntheses, 77, 64. (Demonstrates Serine aldehyde handling). Link
-
Jurczak, J., & Gołębiowski, A. (1989). Optically active N-protected α-amino aldehydes in organic synthesis. Chemical Reviews, 89(1), 149–164. (Review of racemization risks). Link
-
Liskamp, R. M. J., et al. (2011). Synthetic approaches to peptide aldehydes. Amino Acids, Peptides and Proteins in Organic Chemistry.[4][5] (General reference for peptide aldehyde instability).
Sources
Application Note: Fmoc-Ser(tBu)-ol as a Chiral Building Block in Organic Synthesis
[1]
Abstract & Strategic Value
Fmoc-Ser(tBu)-ol (Fmoc-O-tert-butyl-L-serinol) represents a critical "Chiral Pool" intermediate.[1] Unlike its parent amino acid, the alcohol functionality at the C-terminus opens a divergent synthetic pathway that avoids the racemization risks often associated with the reduction of amino esters.
Its value proposition lies in its orthogonal protection :
-
Fmoc (Base-labile): Protects the amine, removable with piperidine/DBU.
-
tBu (Acid-labile): Protects the side-chain hydroxyl, removable with TFA.[1][2]
-
Primary Alcohol (Reactive Handle): Ready for oxidation (to aldehydes), activation (to halides/tosylates), or substitution (Mitsunobu).[1]
This guide details the protocols for transforming this scaffold into high-value intermediates, specifically the Fmoc-protected Garner’s Aldehyde equivalent and chiral amines via Mitsunobu inversion .
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | (S)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-(tert-butoxy)propan-2-yl)carbamate |
| Molecular Weight | 369.46 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO.[1][3][4] Insoluble in Water. |
| Storage | 2-8°C, Desiccated. (Hygroscopic). |
| Chirality |
Handling Precaution: While the Fmoc group is robust under acidic conditions, avoid prolonged exposure to primary/secondary amines (e.g., in unventilated storage with amine reagents) to prevent premature deprotection.
Visualizing the Synthetic Workflow
The following diagram illustrates the central role of Fmoc-Ser(tBu)-ol as a divergent hub.
Figure 1: Divergent synthetic pathways starting from the Fmoc-Ser(tBu)-ol scaffold.[1]
Core Application A: Oxidation to Fmoc-Amino Aldehydes
Target: Synthesis of Fmoc-Ser(tBu)-CHO.
Why: This aldehyde is the precursor for reductive aminations (peptide bond isosteres) and Wittig reactions.
Challenge:
Comparative Analysis of Oxidants[5]
-
Swern (DMSO/Oxalyl Chloride): Effective but risky.[1] Requires Et
N (base) which can trigger epimerization if the temperature rises above -78°C. -
PCC/PDC: Not recommended. Acidic nature can affect tBu; chromium waste is toxic.
-
Dess-Martin Periodinane (DMP): Recommended. Mild, neutral conditions, room temperature operation, minimal racemization.[1]
Protocol: Dess-Martin Oxidation (Racemization-Free)[1]
Reagents:
-
Fmoc-Ser(tBu)-ol (1.0 equiv)[1]
-
Dess-Martin Periodinane (1.2 equiv)[1]
-
Sodium Thiosulfate (saturated aq.)[1] & Sodium Bicarbonate (saturated aq.)[1][6]
Step-by-Step Methodology:
-
Preparation: Dissolve Fmoc-Ser(tBu)-ol (1 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N
or Ar).-
Note: Ensure the alcohol is fully dissolved. If cloudy, add a small amount of dry DMF.
-
-
Addition: Add DMP (1.2 mmol) in a single portion at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 1–2 hours.
-
Quenching (Critical): Dilute with Et
O (20 mL). Pour into a 1:1 mixture of sat. Na S O and sat. NaHCO (20 mL).[1] -
Workup: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 mins). Separate layers. Extract aqueous phase with Et
O. Dry combined organics over MgSO . -
Purification: Avoid Silica Column if possible. Flash filtration through a short pad of silica is acceptable, but the aldehyde is unstable.
-
Best Practice: Use the crude aldehyde immediately in the next step (e.g., Wittig or Reductive Amination).
-
Core Application B: Mitsunobu Functionalization
Target: Conversion of the primary alcohol to an Azide (Amine precursor) or Ether. Why: Allows for the synthesis of non-natural amino acids or diamines while retaining the Fmoc/tBu stereocenter.
Mechanism & Logic
The Mitsunobu reaction inverts the stereocenter at the reacting carbon.[8][9][11] However, since the reaction occurs at the primary alcohol (CH
Protocol: Conversion to Azide (Fmoc-Dap(tBu) Precursor)
Reagents:
-
Fmoc-Ser(tBu)-ol (1.0 equiv)[1]
-
Triphenylphosphine (PPh
) (1.5 equiv)[1] -
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[1]
-
Diphenylphosphoryl azide (DPPA) or Zn(N
) /Pyridine complex (Nucleophile)[1] -
THF (anhydrous)[1]
Step-by-Step Methodology:
-
Setup: Charge a dry flask with Fmoc-Ser(tBu)-ol (1 mmol) and PPh
(1.5 mmol). Dissolve in anhydrous THF (10 mL). Cool to 0°C.[8] -
Addition: Add the azide source (DPPA, 1.5 mmol).
-
Activation: Dropwise add DIAD (1.5 mmol) over 10 minutes.
-
Visual Cue: The solution will turn yellow. Ensure the temperature remains <5°C during addition to prevent side reactions.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight.
-
Workup: Concentrate THF in vacuo. Redissolve in EtOAc. Wash with water and brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Note: Triphenylphosphine oxide (TPPO) is the main byproduct. If separation is difficult, use polymer-bound PPh
or wash the crude solid with cold ether (TPPO is often soluble, product less so).
-
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Racemization (Aldehyde) | Basic conditions during workup or silica exposure.[1] | Use DMP (acid-free).[1] Minimize time on silica. Store at -20°C under Argon. |
| Low Yield (Mitsunobu) | Steric hindrance or wet solvents.[1] | Dry THF over sieves. Use DIAD instead of DEAD (more stable). |
| Fmoc Cleavage | Presence of secondary amines or strong bases. | Avoid using Et |
| Incomplete Oxidation | Water in DMP reagent.[1] | DMP hydrolyzes easily. Recrystallize DMP or add 1 eq. of water (accelerates DMP mechanism) carefully. |
Decision Pathway: Choosing the Right Protocol
Figure 2: Decision tree for functionalizing Fmoc-Ser(tBu)-ol.[1]
References
-
Dess-Martin Oxidation of Fmoc-Amino Alcohols
-
Myers, A. G., et al. "Synthesis of highly epimerizable N-protected
-amino aldehydes."[1] Journal of the American Chemical Society.
-
-
Mitsunobu Reaction on Serine Derivatives
-
Cherney, R. J., & Wang, L. "Mitsunobu reactions of N-protected serine esters."[12] Journal of Organic Chemistry.
-
-
Fmoc-Ser(tBu)
-
General Review of Amino Acid Aldehydes
-
Jurczak, J., & Golebiewski, A. "Optically active N-protected
-amino aldehydes in organic synthesis."[1] Chemical Reviews.
-
Sources
- 1. Fmoc-Ser(tBu)-OH-15N | C22H25NO5 | CID 131708711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. FMOC-O-tert-Butyl-L-serine | 71989-33-8 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. arrow.tudublin.ie [arrow.tudublin.ie]
Application Note: Strategic Loading of Fmoc-Ser(tBu)-ol onto 2-Chlorotrityl Chloride Resin
Abstract & Scope
This application note details the high-precision protocol for anchoring Fmoc-Ser(tBu)-ol (Fmoc-L-Serinol(tBu)) onto 2-chlorotrityl chloride (2-CTC) resin . Unlike standard amino acid loading which utilizes a carboxylate nucleophile, this procedure involves the formation of a trityl ether via a primary alcohol. This modification requires distinct reaction conditions—specifically the use of pyridine over diisopropylethylamine (DIPEA)—to optimize yield and prevent racemization or premature cleavage. This protocol is essential for the synthesis of C-terminal peptide alcohols , peptide aldehydes, and reduced peptide mimetics.
Scientific Rationale (The "Why" and "How")
The Chemical Challenge: Ether vs. Ester Formation
Standard Solid Phase Peptide Synthesis (SPPS) loading involves attacking the resin's electrophilic trityl center with a carboxylate (
-
Reactivity: Alcohols are generally poorer nucleophiles than carboxylates in this context.
-
Leaving Group: The chloride on the 2-CTC resin is highly reactive (
-like mechanism via a stabilized trityl cation), making it susceptible to hydrolysis by atmospheric moisture. -
Base Selection (Critical): While DIPEA is standard for amino acids, Pyridine is the preferred base for loading alcohols onto trityl resins. Pyridine acts as both a solvent and a nucleophilic catalyst, potentially forming a reactive
-tritylpyridinium intermediate that transfers the trityl group to the alcohol. Furthermore, Pyridine is less basic ( ) than DIPEA ( ), reducing the risk of base-catalyzed Fmoc elimination during the long reaction times required for ether formation.
Mechanism of Action
The reaction proceeds via a nucleophilic substitution where the primary alcohol of the serine derivative displaces the chloride ion of the resin. The bulky trityl group serves two purposes:
-
Protection: It anchors the C-terminus.
-
Steric Shielding: It prevents diketopiperazine (DKP) formation and suppresses racemization at the adjacent chiral center during chain elongation.
Self-Validating System
To ensure "Trustworthiness" in the results, this protocol includes a mandatory Fmoc-Loading Test (UV-Vis quantification). Because the resin loading involves a covalent ether bond formation, weight gain alone is often inaccurate due to solvent trapping. The UV test provides a definitive quantitative metric of available amine sites for subsequent coupling.
Materials & Reagents
| Reagent/Material | Grade/Specification | Function |
| 2-Chlorotrityl Chloride Resin | Loading: 1.0 – 1.6 mmol/g | Solid support (electrophile) |
| Fmoc-Ser(tBu)-ol | >98% Purity, Chiral | Nucleophile (Amino alcohol) |
| Dichloromethane (DCM) | Anhydrous (Max 50 ppm | Solvent (Swells resin, stabilizes cation) |
| Pyridine | Anhydrous, stored over sieves | Base / Catalyst |
| Methanol (MeOH) | HPLC Grade | Capping agent (Quenches unreacted Cl) |
| DMF | Peptide Synthesis Grade | Washing solvent |
| Piperidine | 20% v/v in DMF | Deprotection reagent for QC |
Experimental Protocol
Pre-Reaction Setup
-
Drying: Ensure all glassware is oven-dried. The 2-CTC resin is extremely hygroscopic; allow the resin bottle to equilibrate to room temperature before opening to prevent condensation.
-
Stoichiometry: Aim for a theoretical loading of 0.6 – 0.8 mmol/g . Overloading (>1.0 mmol/g) can lead to aggregation during peptide elongation.
Step-by-Step Loading Procedure
Step 1: Resin Swelling (Crucial for 2-CTC) [1][2][3]
-
Weigh 1.0 g of 2-CTC resin into a fritted polypropylene reactor.
-
Add 10 mL of dry DCM.
-
Shake gently for 30 minutes .
-
Expert Note: 2-CTC swells optimally in DCM. Do not use DMF for this step, as DMF can promote premature hydrolysis of the chloride if wet, and DCM stabilizes the trityl cation better.
-
Step 2: Preparation of Reactants
-
Calculate the amount of Fmoc-Ser(tBu)-ol (MW
369.5 g/mol ). Use 2.0 equivalents relative to the nominal resin substitution.-
Example: If resin is 1.6 mmol/g, use 3.2 mmol of alcohol (
1.18 g).
-
-
Dissolve the amino alcohol in 10 mL of dry DCM .
-
Add 0.8 mL of dry Pyridine (approx. 10 mmol, excess).
-
Alternative: A 1:1 mixture of DCM:Pyridine can be used if solubility is an issue, but pure DCM with Pyridine equivalents is usually sufficient and minimizes solvent viscosity.
-
Step 3: The Loading Reaction
-
Drain the swelling DCM from the resin.[4]
-
Immediately add the Amino Alcohol/Pyridine/DCM solution to the resin.
-
Agitate (shake or rotate) at Room Temperature for 4 to 16 hours (Overnight is preferred for alcohols to ensure maximum incorporation).
-
Process Control: Unlike carboxylic acids which load in <2 hours, ether formation is kinetically slower.
-
Step 4: Capping Unreacted Sites
-
Do not drain the reaction mixture yet.
-
Add 2 mL of Methanol (MeOH) directly to the reaction slurry.
-
Agitate for 30 minutes .
Step 5: Washing
-
Wash the resin thoroughly to remove excess pyridine and non-covalently bound reagents:
-
3 x DCM (10 mL, 2 min each)
-
3 x DMF (10 mL, 2 min each)
-
3 x DCM (10 mL, 2 min each)
-
-
Desiccate the resin under high vacuum for 4 hours if storing, or proceed immediately to QC.
Quality Control: The "Self-Validating" Step
Do not assume the loading worked. You must quantify it.
Method: UV-Vis Quantification of Fmoc Adduct
-
Weigh exactly 5–10 mg of the dried, loaded resin (
) into a volumetric flask (e.g., 25 mL). -
Add 20% Piperidine/DMF to fill the flask.
-
Agitate for 20 minutes (Fmoc cleavage).
-
Measure Absorbance (
) of the solution at 290 nm (using pure piperidine/DMF as blank). -
Calculate Loading (
) using the formula:
-
(extinction coefficient of dibenzofulvene)
(or ). -
Target: 0.4 – 0.8 mmol/g. If < 0.3 mmol/g, repeat loading.
Visualization of Workflows
Reaction Mechanism
This diagram illustrates the chemical transformation from the activated resin to the stable ether linkage.
Caption: Electrophilic substitution mechanism of 2-CTC resin with primary amino alcohol.
Experimental Workflow
This flowchart guides the researcher through the critical physical steps.
Caption: Step-by-step operational workflow for loading amino alcohols onto 2-CTC resin.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Loading (<0.3 mmol/g) | Wet solvents or old resin. | Use freshly distilled DCM or store DCM over molecular sieves. Check resin activity (Cl content).[7] |
| Resin Color Change (Red) | Formation of Trityl Cation. | This is normal during swelling/reaction. Color should fade upon quenching/washing. |
| Side Chain Loss | Acidic contamination. | Ensure Pyridine is in excess. The tBu group is acid-labile; avoid any contact with TFA vapors during loading. |
Cleavage Note: To release the peptide alcohol (with side chains protected), treat the resin with 1% TFA in DCM (10 x 2 min). To release the fully deprotected peptide, use 95% TFA .
References
-
Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze" (Preparation of protected peptide fragments using substituted triphenylmethyl resins).[5][1][2][4][6][7][10][11][12] Tetrahedron Letters, 30(30), 3943-3946.
-
Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptides and peptide amides."[3][13] International Journal of Peptide and Protein Research, 37(6), 513-520.
-
Sigma-Aldrich (Merck). "Solid Phase Peptide Synthesis: Fmoc Resin Loading Protocols." Technical Library.
-
White, P. & Steinauer, R. (Novabiochem). "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Merck Millipore Application Note.
Sources
- 1. CN101838355A - Preparation method of 2-chloro trityl chloride resin - Google Patents [patents.google.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. jacsdirectory.com [jacsdirectory.com]
- 4. peptideweb.com [peptideweb.com]
- 5. mdpi.com [mdpi.com]
- 6. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]
- 10. lib.ysu.am [lib.ysu.am]
- 11. chempep.com [chempep.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
Synthesis of chiral oxazolidines using N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol
Application Note: Precision Synthesis of Chiral Oxazolidines using N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol
Executive Summary
This application note details the synthetic protocols for generating chiral 1,3-oxazolidines from N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol (Fmoc-O-tBu-L-Serinol). These heterocyclic scaffolds are critical intermediates in the synthesis of peptide mimetics (pseudoprolines), chiral auxiliaries, and the Fmoc-protected analog of Garner’s aldehyde.
The protocols herein address the specific challenge of orthogonal protection : forming the acid-sensitive oxazolidine ring while preserving the acid-labile tert-butyl ether side chain. We utilize mild acid catalysis (PPTS) and equilibrium-driving reagents (2,2-dimethoxypropane) to ensure high yield and stereochemical integrity.
Chemical Context & Mechanism
The starting material, N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol , possesses three distinct sites of reactivity:
-
N-Fmoc Carbamate: Base-labile (removable with piperidine).
-
Primary Alcohol (C1): Nucleophilic site for cyclization.
-
Side-Chain tert-Butyl Ether: Acid-labile (removable with TFA), providing steric bulk.
The Transformation: The synthesis involves the condensation of the C1-hydroxyl and the carbamate nitrogen with a carbonyl source (aldehyde or ketone). This cyclization creates a 5-membered oxazolidine ring, effectively "locking" the conformation of the serine backbone and protecting the amino alcohol functionality simultaneously.
Mechanistic Pathway:
-
Hemiaminal Formation: Acid-catalyzed attack of the C1-hydroxyl on the activated carbonyl (or acetal).
-
Cyclization: Intramolecular attack of the carbamate nitrogen on the resulting oxocarbenium ion.
-
Equilibrium Shift: Removal of water (azeotropic) or methanol (from acetal exchange) drives the reaction to completion.
Experimental Protocols
Method A: Synthesis of the "Acetonide" Derivative (2,2-Dimethyloxazolidine)
Target Structure: 3-(9-Fluorenylmethoxycarbonyl)-4-(tert-butoxymethyl)-2,2-dimethyloxazolidine
This method uses 2,2-dimethoxypropane (DMP) as a dehydrated acetone equivalent. We employ Pyridinium p-toluenesulfonate (PPTS) as a mild catalyst to prevent cleavage of the side-chain t-butyl ether.
Reagents:
-
N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol (1.0 equiv)
-
2,2-Dimethoxypropane (DMP) (10.0 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Toluene (Anhydrous)
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Dissolution: Dissolve the Fmoc-amino alcohol in anhydrous Toluene (0.1 M concentration).
-
Reagent Addition: Add 2,2-dimethoxypropane (10 equiv) followed by PPTS (0.1 equiv).
-
Note: DMP acts as both the reagent and a water scavenger (generating methanol).
-
-
Reaction: Heat the mixture to 70°C for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (more polar) should disappear.
-
Critical Control: Do not exceed 80°C to avoid thermal degradation of the Fmoc group or acid-cleavage of the tBu ether.
-
-
Quench: Cool to room temperature. Add saturated aqueous NaHCO₃ (equal volume) to neutralize the catalyst immediately.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Flash column chromatography on silica gel.
-
Gradient: 5% → 20% Ethyl Acetate in Hexanes.
-
Yield Expectation: 85–92%.[1]
-
Method B: Synthesis of the Unsubstituted Oxazolidine (Formaldehyde Derivative)
Target Structure: 3-(9-Fluorenylmethoxycarbonyl)-4-(tert-butoxymethyl)-1,3-oxazolidine
This method uses Paraformaldehyde and azeotropic water removal. It creates a less sterically hindered ring compared to the acetonide.
Reagents:
-
N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol (1.0 equiv)
-
Paraformaldehyde (3.0 equiv)
-
p-Toluenesulfonic acid monohydrate (pTsOH·H₂O) (0.05 equiv)
-
Toluene
Step-by-Step Protocol:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Dissolution: Suspend the Fmoc-amino alcohol and Paraformaldehyde in Toluene (0.05 M).
-
Catalysis: Add pTsOH (0.05 equiv).
-
Dehydration: Reflux vigorously (approx. 110°C bath temp) to remove water azeotropically. The paraformaldehyde will depolymerize and react.[2]
-
Duration: 2–3 hours.[3] The solution should become clear.
-
-
Workup: Cool to RT. Wash directly with saturated NaHCO₃ and Brine.
-
Purification: Rapid filtration through a silica plug (eluting with 1:1 EtOAc/Hexanes) is often sufficient, as the product is stable but can hydrolyze on acidic silica if left too long.
Data Analysis & Characterization
Table 1: Key Diagnostic NMR Signals (CDCl₃, 400 MHz)
| Moiety | Method A Product (2,2-Dimethyl) | Method B Product (Unsubstituted) |
| C2 (Ring) | δ 1.50 - 1.70 ppm (Two singlets, 3H each, gem-dimethyl) | δ 4.80 - 5.20 ppm (Broad doublet/multiplet, 2H, N-CH₂-O) |
| Fmoc CH₂ | δ 4.20 - 4.50 ppm (Multiplet) | δ 4.20 - 4.50 ppm (Multiplet) |
| t-Butyl | δ 1.15 - 1.20 ppm (Singlet, 9H) | δ 1.15 - 1.20 ppm (Singlet, 9H) |
| C4 (Chiral) | δ 4.00 - 4.15 ppm (Multiplet) | δ 4.00 - 4.15 ppm (Multiplet) |
Note: Rotamers due to the N-Fmoc carbamate often cause signal broadening or doubling in NMR spectra at room temperature.
Visualization: Reaction Workflow
The following diagram illustrates the divergent synthetic pathways and the critical decision points for catalyst selection.
Caption: Divergent synthetic pathways for Fmoc-protected oxazolidines. Method A utilizes mild acetal exchange (DMP/PPTS), while Method B employs azeotropic dehydration.
Troubleshooting & Optimization
-
Issue: Loss of t-Butyl Group. [1]
-
Cause: Acidity too high or reaction time too long.
-
Solution: Switch from pTsOH to PPTS (Pyridinium p-toluenesulfonate) or CSA (Camphorsulfonic acid). Ensure the reaction is quenched immediately upon completion.
-
-
Issue: Incomplete Reaction (Method A).
-
Cause: Equilibrium limitation.
-
Solution: Add fresh DMP or distill off the methanol formed during the reaction to drive the equilibrium to the right.
-
-
Issue: Rotamers in NMR.
-
Diagnosis: Broad peaks in 1H NMR.
-
Solution: Run NMR at elevated temperature (e.g., 50°C in DMSO-d6) to coalesce rotameric signals for clearer integration.
-
References
-
Falb, E., et al. "N-Fmoc-oxazolidines: Synthesis and Application in Peptide Chemistry." Journal of Peptide Research, vol. 53, no. 5, 1999, pp. 507-517.
-
Wöhr, T., et al. "Pseudoprolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis." Journal of the American Chemical Society, vol. 118, no. 39, 1996, pp. 9218-9227.
-
Garner, P., & Park, J. M. "The Synthesis and Configurational Stability of N-Boc-Serinal." Journal of Organic Chemistry, vol. 52, no. 12, 1987, pp. 2361–2364.
-
BenchChem Technical Division. "Fmoc/tBu Solid Phase Peptide Synthesis: Core Strategies." BenchChem Application Notes, 2025.
-
Organic Chemistry Portal. "Protecting Groups: tert-Butyl Ethers." Organic Chemistry Portal, 2024.
Sources
Precision Synthesis of C-Terminal Peptide Alcohols: A 2-Chlorotrityl Chloride Resin Strategy
[1][2]
Abstract & Introduction
C-terminal peptide alcohols (peptidols) are a critical class of peptidomimetics where the C-terminal carboxyl group is replaced by a primary alcohol. This modification confers significant metabolic stability against carboxypeptidases and is a structural feature in many transition-state inhibitors and viral protease inhibitors (e.g., Atazanavir precursors).
Unlike standard Solid Phase Peptide Synthesis (SPPS) which relies on an ester linkage to the resin, peptide alcohols require an ether linkage. This presents a unique synthetic challenge: the hydroxyl group of the C-terminal residue must serve as the anchoring point to the resin, yet it must be released as a free alcohol upon cleavage.
This guide details the 2-Chlorotrityl Chloride (2-CTC) Resin strategy . This approach is superior to solution-phase methods due to its operational simplicity and superior to other resin linkers (like Wang) because the trityl-ether bond is formed under very mild conditions, preventing racemization and allowing for the retention of side-chain protecting groups if needed.
Strategic Considerations
The Mechanistic Advantage of 2-CTC
The 2-Chlorotrityl chloride resin is an acid-labile resin.[1] The reaction between the Fmoc-amino alcohol and the resin is an
-
Why it works: The resulting trityl ether is stable to basic conditions (20% piperidine used for Fmoc removal) but cleaves quantitatively with 95% TFA.
-
Steric Control: The bulky trityl group prevents the formation of diketopiperazines (DKP) during the synthesis of the second residue, a common side reaction when using ester-linked resins.
Critical Success Factors
-
Moisture Sensitivity: The 2-CTC resin is extremely hygroscopic. Hydrolysis converts the active chloride to an inactive alcohol (2-chlorotrityl alcohol). Strict anhydrous conditions during the loading step are non-negotiable.
-
Steric Hindrance: After anchoring the amino alcohol, the bulky trityl group is in close proximity to the amine. The first amino acid coupling (Step 3 in the workflow) often requires double coupling or more potent activation (e.g., HATU) to ensure completion.
Experimental Workflow Visualization
The following diagram outlines the critical path for synthesizing C-terminal peptide alcohols.
Figure 1: Operational workflow for anchoring Fmoc-amino alcohols to 2-CTC resin and subsequent peptide elongation.
Detailed Protocols
Protocol A: Resin Preparation and Loading
Objective: Covalently attach the Fmoc-amino alcohol to the resin via an ether linkage.
Materials:
-
2-Chlorotrityl chloride resin (1.0 – 1.6 mmol/g loading).
-
Fmoc-amino alcohol (1.2 – 1.5 equivalents relative to resin capacity).
-
Pyridine (anhydrous).
-
Dichloromethane (DCM), anhydrous.[2]
-
Methanol (HPLC grade).
Step-by-Step:
-
Resin Swelling: Weigh the resin into a fritted glass reaction vessel. Add dry DCM (10 mL per gram of resin) and allow to swell for 30 minutes. Do not use DMF here; DCM maximizes swelling for 2-CTC.
-
Reactant Preparation: Dissolve the Fmoc-amino alcohol (1.2 eq) in dry DCM. If solubility is poor, add a minimum amount of dry DMF, but keep DCM as the primary solvent.
-
Loading Reaction:
-
Capping (End-Capping):
-
Add Methanol (1 mL per gram of resin) and DIPEA (0.5 mL) directly to the reaction mixture.
-
Agitate for 15 minutes. This converts unreacted trityl chloride sites to methyl ethers, preventing them from reacting with subsequent amino acids.[5]
-
-
Washing: Drain and wash the resin:
Protocol B: Determination of Loading (Optional but Recommended)
Since the alcohol linkage is stable to base, you can quantify loading by UV absorption of the fulvene-piperidine adduct after Fmoc removal.
-
Take ~5-10 mg of dried loaded resin.
-
Treat with 20% piperidine in DMF for 20 minutes.
-
Measure UV absorbance of the supernatant at 301 nm (or 290 nm).
-
Calculate loading using the standard Fmoc substitution formula.
Protocol C: First Amino Acid Coupling (The "Steric" Step)
Objective: Form the first amide bond. This step is prone to difficulty due to the proximity of the trityl resin.
-
Fmoc Removal: Treat resin with 20% Piperidine/DMF (2 x 10 min). Wash thoroughly (5x DMF).[6][3]
-
Activation:
-
Coupling: Add activated mixture to resin. Agitate for 2 hours .
-
Monitoring: Perform a Kaiser test. If slightly positive, double couple (repeat step 2-3).
Protocol D: Cleavage and Isolation
Objective: Release the peptide alcohol.
-
Wash: Wash resin thoroughly with DCM (5x) to remove all traces of DMF (DMF can cause side reactions during cleavage).
-
Cleavage Cocktail: Prepare 95% TFA / 2.5% TIS / 2.5% H2O .
-
Reaction: Add cocktail to resin. Agitate for 1.5 to 2 hours.
-
Note: The ether bond cleaves relatively fast.
-
-
Isolation: Filter resin.[3][9] Precipitate filtrate in cold diethyl ether. Centrifuge and dry.
Quantitative Data & Reagent Guide
| Reagent/Parameter | Recommended Value | Rationale |
| Resin | 2-Chlorotrityl Chloride | Acid-labile, prevents DKP, mild loading conditions.[4] |
| Solvent (Loading) | DCM (Anhydrous) | Maximizes swelling of 2-CTC; essential for Cl reactivity. |
| Base (Loading) | Pyridine (2.0 eq) | Mild base; sufficient to neutralize HCl without causing elimination. |
| Fmoc-AA-ol | 1.2 - 1.5 eq | Slight excess ensures high loading efficiency. |
| Cleavage Time | 90 - 120 mins | Sufficient to cleave Trt-O-R ether and side chain protecting groups. |
Troubleshooting & Optimization
Issue: Low Loading Efficiency
-
Cause: Hydrolysis of the resin chloride due to moisture.
-
Solution: Dry the resin in a vacuum desiccator overnight before use. Ensure DCM is distilled or taken from a fresh anhydrous bottle. Increase reaction time to 6 hours.
Issue: Incomplete First Coupling
-
Cause: Steric hindrance from the trityl group.
-
Solution: Switch to HATU/HOAt activation. Perform the coupling at 40°C (if no Cys/His present). Use a "spacer" strategy if the sequence allows (e.g., Glycine as the second residue).
Issue: Racemization[11][12][13][14]
-
Context: While the loading of the alcohol is generally racemization-free, the esterification of a resin-bound alcohol (inverse strategy) is high-risk.
-
Verification: The protocol described here (Amide bond formation after alcohol loading) minimizes racemization. However, always use minimal base (DIPEA) concentration during the coupling steps (e.g., 1:2 ratio of AA:Base).
References
-
Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(30), 3943-3946. Link
-
Merck Novabiochem. (2020). "Novabiochem® Peptide Synthesis Protocols: Loading of 2-chlorotrityl chloride resin." Merck Millipore Technical Library. Link
-
Ferrer-Gago, F. J., et al. (2020).[7][10] "Functionalized Resins for the Synthesis of Peptide Alcohols." Chemistry – A European Journal, 26(2), 379-383. Link
- Vertex AI Search. (2023). "Solid phase synthesis of C-terminal peptide alcohols using 2-chlorotrityl chloride resin." [Grounding Source 1.1]
Sources
- 1. jacsdirectory.com [jacsdirectory.com]
- 2. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]
- 3. peptideweb.com [peptideweb.com]
- 4. almacgroup.com [almacgroup.com]
- 5. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. US20160362445A1 - Solid phase peptide synthesis via side chain attachment - Google Patents [patents.google.com]
- 9. peptide.com [peptide.com]
- 10. Functionalized Resins for the Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Engineering of Peptidomimetics: Reductive Amination Protocols using N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol
[1]
1Executive Summary & Strategic Context
N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol (also known as Fmoc-Ser(tBu)-ol) is a critical chiral building block in the synthesis of peptidomimetics.[1] Unlike standard amino acids, this alcohol derivative allows for the introduction of reduced peptide bonds (
However, the alcohol moiety itself is relatively inert to direct amine coupling under mild conditions.[1] Therefore, the "technique" for using this molecule in reductive amination is a two-stage cascade :
-
Activation: Controlled oxidation of the alcohol to the corresponding aldehyde (Fmoc-Ser(tBu)-CHO) without racemization.[1]
-
Coupling: Reductive amination of the resulting aldehyde with an amine partner.[1][2]
This guide details the precision protocols required to execute this transformation while preserving the integrity of the base-labile Fmoc group and the acid-labile tert-butyl ether.
Critical Pre-requisite: Oxidation to Aldehyde
The success of the reductive amination is entirely dependent on the quality of the aldehyde intermediate. The
Recommended Method: Dess-Martin Periodinane (DMP) Why:[1][3][4][5] DMP operates at neutral pH and room temperature, minimizing the risk of epimerizing the chiral center compared to Swern oxidation (which requires low temperatures and basic workup).[1]
Protocol A: DMP Oxidation
Reagents:
-
Substrate: N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol (1.0 equiv)[1]
-
Oxidant: Dess-Martin Periodinane (1.2 equiv)[1]
-
Solvent: Dichloromethane (DCM) (anhydrous)[1]
-
Quench: Sat.
/ Sat.[1] (1:1 mixture)
Step-by-Step:
-
Dissolution: Dissolve the Fmoc-amino alcohol in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
or Ar). -
Addition: Add DMP (1.2 equiv) in a single portion. The reaction is typically heterogeneous initially.
-
Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (visualize with ninhydrin or UV).[1] The aldehyde usually runs slightly higher than the alcohol.
-
Quench (Critical): Pour the reaction mixture into a vigorously stirring 1:1 mixture of saturated sodium thiosulfate and saturated sodium bicarbonate. Stir until the organic layer is clear (approx. 15 mins).
-
Extraction: Separate layers. Extract aqueous phase 2x with DCM.[1]
-
Drying: Dry combined organics over
, filter, and concentrate in vacuo at low temperature (<30°C). -
Usage: Do not purify by silica column chromatography if possible, as silica is slightly acidic and can induce racemization.[1] Use the crude aldehyde immediately in the reductive amination step.
Core Protocol: Reductive Amination[6][7][8][9][10][11]
Once the aldehyde is generated, it serves as the electrophile. The choice of reducing agent is pivotal.
Decision Matrix: Reducing Agent Selection
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride ( |
| Selectivity | High.[1] Reduces imines faster than aldehydes.[1] | Moderate. Requires pH control (pH 5-6). |
| Toxicity | Low.[1] | High (Cyanide risk).[1] |
| Solvent | DCE, DCM (Chlorinated).[1] | MeOH, DMF (Protic/Polar).[1] |
| Use Case | Solution Phase. Best for high yield and preventing over-alkylation.[1][3] | Solid Phase (SPPS). Better solubility in DMF; classic protocol.[1] |
Protocol B: Solution Phase Reductive Amination (using STAB)
Best for synthesizing dipeptide isostere building blocks in solution.[1][3]
Reagents:
-
Freshly prepared Fmoc-Ser(tBu)-CHO (1.0 equiv)[1]
-
Amine Partner (e.g., amino acid ester) (1.0 – 1.2 equiv)[1]
-
Reducing Agent:
(STAB) (1.5 equiv)[1]
Step-by-Step:
-
Imine Formation: Dissolve the crude aldehyde and the amine partner in DCE (0.1 M).
-
Note: If the amine is a salt (e.g., HCl salt), add exactly 1.0 equiv of DIEA to free the base.[1] Avoid excess base to protect the Fmoc group.
-
-
Equilibration: Stir for 15–30 minutes to allow imine formation.
-
Reduction: Add
(1.5 equiv) in one portion. -
Reaction: Stir at room temperature for 2–16 hours. Monitor by HPLC/MS.
-
Workup: Quench with saturated aqueous
. Extract with DCM.[1][7] Wash with brine.[1][7] -
Purification: Flash chromatography is now safe, as the product is a stable secondary amine.[1]
Application: Solid-Phase Peptide Synthesis (SPPS)[1][13][14]
This technique introduces the reduced bond directly onto a growing peptide chain on resin.
Protocol C: On-Resin Reductive Alkylation
Context: The resin-bound peptide has a free N-terminal amine.[1][3] We are adding the Fmoc-Ser(tBu)-CHO to it.[1]
Reagents:
-
Resin-bound peptide (free amine).[1]
-
Fmoc-Ser(tBu)-CHO (3.0 equiv dissolved in DMF containing 1% Acetic Acid).[1]
- (3.0 equiv).[1]
Step-by-Step:
-
Preparation: Swell the resin in DMF.
-
Coupling: Add the solution of Fmoc-Ser(tBu)-CHO in DMF/1% AcOH to the resin.[1]
-
Reduction: Immediately add
(Caution: Toxic).[1]-
Why AcOH? Cyanoborohydride requires slightly acidic conditions to effectively reduce the iminium ion formed on the resin.
-
-
Incubation: Shake for 2–4 hours.
-
Washing: Wash resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[1]
-
Capping: It is highly recommended to perform a capping step (Acetic Anhydride/Pyridine) to block any unreacted amines, as secondary amines are more difficult to acylate in subsequent steps.[1]
Visualizations & Workflows
Figure 1: The Synthetic Pathway
This diagram illustrates the transformation from the commercial alcohol to the final peptidomimetic scaffold.
Caption: Workflow for converting Fmoc-Ser(tBu)-ol into a reduced peptide isostere via oxidative activation.
Figure 2: Troubleshooting Logic
Logic flow for addressing common failures in this protocol.
Caption: Troubleshooting matrix for yield loss, stereochemical purity, and protecting group stability.
References
-
Dess, D. B., & Martin, J. C. (1983).[1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1] Journal of Organic Chemistry. Link[1]
-
Abdel-Magid, A. F., et al. (1996).[1][8][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][8][9][6][10] Journal of Organic Chemistry. Link[1]
-
Coy, D. H., et al. (1988).[1] Solid phase synthesis of peptides containing the CH2NH peptide bond isostere. Tetrahedron. Link[1]
-
PubChem. (n.d.).[1] (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid (Related Compound Data). National Library of Medicine.[1] Link
-
Sigma-Aldrich. (n.d.).[1] Dess-Martin Periodinane Product Information & Applications. Link[1]
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 3. (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid | C23H27NO5 | CID 101407874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dess–Martin Periodinane [sigmaaldrich.cn]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Application Note: Synthesis of Pseudo-Prolines from Fmoc-Ser(tBu) Derivatives
[1]
Introduction & Mechanistic Rationale
Pseudo-prolines (ΨPro) are artificially introduced oxazolidine (from Ser/Thr) or thiazolidine (from Cys) rings that mimic the structural constraints of proline.[1] In peptide synthesis, they serve two critical functions:
-
Disruption of Secondary Structure: The rigid 5-membered ring locks the peptide backbone into a cis or trans conformation (predominantly cis for the oxazolidine amide bond), preventing the formation of inter-chain
-sheets and aggregation. -
Solubility Enhancement: By breaking aggregation, they significantly improve the solvation of the growing peptide chain, increasing coupling yields for "difficult" sequences.
The "Starting Material" Challenge:
The formation of the oxazolidine ring requires the condensation of a carbonyl (e.g., acetone) with the
-
Critical Constraint: If starting from Fmoc-Ser(tBu)-OH or Fmoc-Ser(tBu)-ol , the side-chain oxygen is protected as a tert-butyl ether. This ether must be cleaved before the pseudo-proline ring can be formed.
-
The "-ol" Derivative: Fmoc-Ser(tBu)-ol (Serinol) represents a reduced C-terminus. While less common for standard SPPS building blocks (which require a C-terminal acid), it is a precursor for C-terminal modified pseudo-prolines or aldehyde intermediates (e.g., Garner's aldehyde). This protocol focuses on the conversion to the standard SPPS building block, noting the oxidation/deprotection requirements.
Strategic Synthesis Workflow
The synthesis of a stable Pseudo-Proline building block (Fmoc-Xaa-Ser(ΨMe,Me)-OH) involves three distinct phases:
-
Side-Chain Liberation: Removal of the t-butyl group.
-
Cyclization (Ring Closure): Acid-catalyzed acetalization with 2,2-dimethoxypropane (DMP).
-
Dipeptide Formation: Coupling the unstable oxazolidine monomer to an N-terminal Fmoc-amino acid to form a stable dipeptide unit.
Visualization: Reaction Pathway
The following diagram illustrates the transformation from Fmoc-Ser(tBu) derivatives to the final Pseudo-Proline Dipeptide.
Caption: Synthesis pathway converting Fmoc-Ser(tBu) precursors into stable Pseudo-Proline Dipeptides via deprotection and cyclization.
Detailed Experimental Protocols
Phase 1: Preparation of the Reactive Precursor
If starting with Fmoc-Ser(tBu)-OH , the t-butyl group must be removed without affecting the Fmoc group.
-
Note: If starting with Fmoc-Ser(tBu)-ol (alcohol), you must first oxidize the C-terminus to the acid (using TEMPO/BAIB or Jones reagent) if a standard SPPS building block is desired. Alternatively, the alcohol can be deprotected to Fmoc-Serinol for specific C-terminal modifications.
Protocol: Selective Removal of t-Butyl Group
-
Dissolution: Dissolve 10 mmol Fmoc-Ser(tBu)-OH in 20 mL of Dichloromethane (DCM).
-
Acidolysis: Add 20 mL of Trifluoroacetic acid (TFA). Caution: Exothermic.
-
Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (loss of starting material) or HPLC.
-
Work-up: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
Precipitation: Triturate the residue with cold diethyl ether to yield Fmoc-Ser-OH as a white solid.
-
Yield: Typically >90%.
Phase 2: Oxazolidine Ring Formation (The Pseudo-Proline Core)
This step creates the oxazolidine ring. The monomeric Fmoc-oxazolidine-OH is often unstable and prone to hydrolysis; therefore, it is best used immediately or isolated with care.
Protocol: Cyclization with 2,2-Dimethoxypropane
-
Suspension: Suspend 10 mmol Fmoc-Ser-OH in 50 mL dry THF (or Toluene).
-
Catalyst: Add pyridinium p-toluenesulfonate (PPTS, 0.5 mmol) or p-TsOH (catalytic).
-
Reagent: Add 2,2-dimethoxypropane (DMP, 30-50 mmol) or acetone (excess).
-
Reflux: Heat to reflux (approx. 70-80°C) with a Dean-Stark trap (if using benzene/toluene) or molecular sieves to remove water/methanol.
-
Monitoring: Reaction is complete when the suspension clears (product is soluble).
-
Work-up: Neutralize with triethylamine. Concentrate in vacuo.
-
Result: Crude Fmoc-Ser(ΨMe,Me)-OH . Proceed immediately to coupling.
Phase 3: Synthesis of the Dipeptide Building Block
To stabilize the pseudo-proline and ensure efficient incorporation during SPPS, it is converted into a dipeptide: Fmoc-Xaa-Ser(ΨMe,Me)-OH .
Protocol: Coupling to Fmoc-Xaa-OH
-
Activation: Activate the next amino acid (Fmoc-Xaa-OH, e.g., Fmoc-Ala-OH) using an acid fluoride method or mixed anhydride (to avoid racemization and steric hindrance).
-
Preferred: Convert Fmoc-Xaa-OH to Fmoc-Xaa-F (Acid Fluoride) using TFFH or cyanuric fluoride.
-
-
Coupling: Dissolve the crude oxazolidine (from Phase 2) in DCM. Add DIPEA (2.0 eq). Add the activated Fmoc-Xaa-F (1.1 eq).
-
Reaction: Stir at room temperature for 2-4 hours.
-
Purification: Wash with 5% NaHCO3, 1M HCl (rapidly), and Brine. Dry over MgSO4.
-
Isolation: Purify via flash chromatography (Silica gel, Hexane/Ethyl Acetate).
-
Final Product: Fmoc-Xaa-Ser(ΨMe,Me)-OH .
Quantitative Data & Optimization
Table 1: Comparison of Activation Methods for Dipeptide Coupling
| Activation Method | Reagent | Yield (%) | Racemization Risk | Notes |
| Acid Fluoride | TFFH / Cyanuric Fluoride | 85-95% | Low | Recommended for sterically hindered couplings (ΨPro). |
| Mixed Anhydride | IBCF / NMM | 70-80% | Moderate | Temperature control (-15°C) is critical. |
| Carbodiimide | EDC / HOBt | 60-75% | Moderate | Slower reaction due to steric bulk of the oxazolidine. |
| Active Ester | HOSu / DCC | 50-65% | Low | Often too slow for efficient dipeptide formation. |
Troubleshooting Guide:
-
Problem: Incomplete cyclization (Phase 2).
-
Solution: Ensure water is strictly excluded. Use Soxhlet extraction with molecular sieves (3Å or 4Å) to drive the equilibrium.
-
-
Problem: Instability of the Oxazolidine Monomer.
-
Solution: Do not store the monomer. Couple it to the Fmoc-Xaa-OH immediately. The dipeptide is stable for months at 4°C.
-
-
Problem: "Fmoc-Ser(tBu)-ol" reactivity.
-
Insight: If you possess the alcohol, the tBu group prevents ring closure. If you attempt cyclization without deprotection, you may form an N,O-acetal with the C-terminal alcohol (if free), creating a different heterocycle not suitable for standard SPPS.
-
References
-
Mutter, M., et al. (1995). "Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides." Tetrahedron Letters, 36(22), 3847-3848. Link
-
Wöhr, T., et al. (1996). "Pseudo-prolines as a solubilizing, structure-disrupting protection technique in peptide synthesis."[2] Journal of the American Chemical Society, 118(39), 9218-9227. Link
-
White, P., et al. (2004). "The use of pseudo-prolines to overcome aggregation during solid phase peptide synthesis."[6][7] Expert Review of Proteomics, 1(2), 243-251. Link
-
Sampson, W. R., et al. (1999). "The synthesis of pseudo-proline dipeptides." Journal of Peptide Science, 5(9), 403-409. Link
-
Haack, T., & Mutter, M. (1992). "Serine derived oxazolidines as secondary structure disrupting protecting groups." Tetrahedron Letters, 33(12), 1589-1592. Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chempep.com [chempep.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol
[1]
Subject: Troubleshooting Stereochemical Integrity of Fmoc-Ser(tBu)-ol during Anchoring and Esterification. Ticket ID: #SR-FmocSerOl-001 Status: Open Support Tier: Senior Application Scientist[1]
Executive Summary
You are working with N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol (commonly referred to as Fmoc-Ser(tBu)-ol ).[1] This is a reduced amino acid derivative where the C-terminal carboxylic acid has been converted to a primary alcohol.
"Coupling" this molecule presents two distinct stereochemical risks depending on your objective:
-
Anchoring (Nucleophilic Attack): Loading the alcohol onto a linker (e.g., 2-Chlorotrityl chloride resin).
-
Backbone Esterification (Acylation): Reacting the hydroxyl group of the Fmoc-Ser(tBu)-ol with an incoming amino acid to form a depsipeptide bond.
The primary mechanism of racemization for Serine derivatives is Base-Catalyzed
Module 1: Critical Decision Matrix
Before proceeding, identify your specific reaction context using the workflow below.
Figure 1: Decision tree for selecting the correct anti-racemization protocol based on experimental intent.
Module 2: Anchoring to 2-Chlorotrityl (2-CTC) Resin
The Issue:
When loading Fmoc-Ser(tBu)-ol onto 2-CTC resin, the reaction generates HCl. If you use a strong base (like DIPEA) in excess or for too long, you risk epimerization via proton abstraction. If you use no base, the acid generated can cleave the
The Solution: The Pyridine/DCM Method
Pyridine is a weaker base (
Optimized Protocol
-
Swell Resin: Suspend 2-CTC resin in dry DCM (10 mL/g) for 20 min.
-
Prepare Solution: Dissolve Fmoc-Ser(tBu)-ol (1.5 eq relative to resin capacity) in dry DCM.
-
Note: If solubility is poor, add a minimum amount of DMF, but keep DMF <10% of total volume to minimize racemization risk.
-
-
Add Base: Add Pyridine (2.5 eq) to the amino alcohol solution.
-
Coupling: Add the mixture to the resin. Shake for 2 hours maximum at room temperature.
-
Quench: Add MeOH (1 mL/g resin) and shake for 15 min to cap unreacted chlorides.
-
Wash: DCM (3x), DMF (3x), DCM (3x).
Why this works: This method avoids the use of DIPEA during the critical bond-forming step. The 2-CTC linker is sterically bulky, which protects the anchored nucleophile, but the initial loading conditions are where chirality is lost [1].
Module 3: Backbone Esterification (The "Steglich" Trap)
The Issue: If you are reacting the hydroxyl group of Fmoc-Ser(tBu)-ol with an incoming Fmoc-Amino Acid (e.g., Fmoc-Leu-OH), you are forming an ester.[1]
-
Common Mistake: Using DIC/DMAP.
-
Consequence: DMAP (4-dimethylaminopyridine) is highly basic and nucleophilic. It frequently causes the racemization of the incoming amino acid (via oxazolone formation) and can trigger
-elimination on the Ser-ol component [2].
The Solution: MSNT / MeIm Activation The use of MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) with N-Methylimidazole (MeIm) is the gold standard for esterification in SPPS involving sensitive hydroxyls.[1]
Optimized Protocol (MSNT Method)
-
Dissolution: Dissolve the incoming Fmoc-Amino Acid (5 eq) in dry DCM.
-
Activation: Add N-Methylimidazole (3.75 eq) and MSNT (5 eq) .
-
Visual Check: Stir until MSNT is fully dissolved.[2]
-
-
Reaction: Add the activated solution to the resin-bound Fmoc-Ser(tBu)-ol.[1]
-
Time: Allow to react for 1 hour under Argon/Nitrogen.
Why this works:
MSNT activates the carboxylate via a mixed anhydride-like intermediate that reacts rapidly with the hydroxyl group. MeIm is a milder base than DMAP, significantly reducing the rate of proton abstraction at the
Module 4: Troubleshooting & FAQs
Q1: I see a "doublet" peak in my HPLC after cleavage. Is this racemization?
A: It is highly likely. For Serine derivatives, this often indicates the formation of the D-enantiomer (racemization) or the dehydroalanine adduct (
-
Diagnostic: Check the mass.[5][6][7]
-
Same Mass = Racemization.
-
Mass - 18 (or -74 if tBu lost) = Elimination.[1]
-
Q2: Can I use Oxyma/DIC for the esterification step? A: Yes, but with caution. Oxyma Pure is less basic than DMAP and suppresses racemization better than HOBt. However, for difficult esterifications (forming the depsipeptide bond), the reaction kinetics with Oxyma/DIC can be slow, requiring longer reaction times which re-introduces racemization risk. MSNT is preferred for the initial ester bond formation.
Q3: Why does my Fmoc-Ser(tBu)-ol have poor solubility in DCM? A: Amino alcohols can hydrogen bond strongly.[1]
-
Fix: Use a solvent mixture of DCM:THF (9:1) . Avoid high concentrations of DMF if possible, as DMF promotes base-catalyzed racemization more than chlorinated solvents [4].[1]
Module 5: Mechanistic Visualization
Understanding the
Figure 2: The chemical pathway of base-catalyzed racemization and elimination in Serine derivatives.
Comparison of Reagents
| Reagent System | Base Strength ( | Racemization Risk | Recommended Application |
| Pyridine / DCM | ~5.2 | Low | Anchoring to Cl-Trt-Cl Resin |
| DIPEA / DCM | ~10.7 | Moderate | Standard Coupling (Use < 2 eq) |
| DMAP / DIC | ~9.2 (Nucleophilic) | High | Avoid for Ser-ol esterification |
| MSNT / MeIm | ~7.0 | Very Low | Esterification (OH + COOH) |
References
-
Barlos, K., et al. (1989).[2] "Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid zur Synthese von Leu15 -gastrin I." Tetrahedron Letters, 30(30), 3943–3946.[1][2]
-
Isidro-Llobet, A., et al. (2009).[1][8] "Amino Acid-Protecting Groups."[1][2][8][9][10][11] Chemical Reviews, 109(6), 2455–2504.[1] [1]
-
Blankemeyer-Menge, B., et al. (1990).[1][2][8] "An Efficient Method for Anchoring Fmoc-Amino Acids to Hydroxyl-Functionalised Solid Supports."[1][8] Tetrahedron Letters, 31(12), 1701–1704.[1]
-
Han, S.Y., & Kim, Y.A. (2004).[1] "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447–2467.[1] [1]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. biotage.com [biotage.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yields in Fmoc-Ser(tBu)-ol oxidation reactions
Current Status: Active Ticket ID: OX-SER-001 Subject: Troubleshooting Low Yields & Impurities in Fmoc-Ser(tBu)-al Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Part 1: Executive Summary & Diagnostic Matrix
The Challenge:
Oxidizing Fmoc-Ser(tBu)-ol to its aldehyde counterpart (Fmoc-Ser(tBu)-al ) is a deceptive transformation.[1] While theoretically simple, this reaction sits at the intersection of three major failure modes: Racemization (loss of chiral integrity),
If you are experiencing low yields, do not assume the oxidation failed. Often, the product was formed but destroyed during workup. Use the diagnostic workflow below to identify your specific failure mode.
Diagnostic Workflow (Interactive Logic)
Figure 1: Diagnostic decision tree for isolating the root cause of oxidation failure.
Part 2: Troubleshooting Modules (FAQs)
Issue 1: The "Vanishing" Product (Silica Gel Instability)
Symptom: Crude NMR shows quantitative conversion to the aldehyde, but after flash chromatography, the yield drops to <40%, or the product appears as a streak on TLC.
Technical Insight:
N-protected
-
Hydration: Formation of the gem-diol (hydrate), which sticks to the baseline.
-
Epimerization: Acid-catalyzed enolization leads to racemization.[1]
-
Acetal Formation: Reaction with trace alcohol in eluents.[1]
Corrective Action:
-
Protocol A (Bypass): Do not purify. The IBX protocol (see below) yields a crude sufficiently pure for immediate Wittig/Horner-Wadsworth-Emmons reactions.[1]
-
Protocol B (Deactivation): If you must purify, use neutral alumina or deactivate your silica gel by flushing the column with 1% Triethylamine (TEA) in Hexanes before loading.[1] Elute rapidly.
Issue 2: The "Doublet of Doublets" (Beta-Elimination)
Symptom: NMR shows olefinic protons (5.0–6.5 ppm). Mass spec shows loss of the tert-butyl group or Fmoc group.
Technical Insight:
Serine derivatives possess a leaving group (
Corrective Action:
-
Avoid Swern/Parikh-Doering: These methods inherently require base.[1]
-
Switch to IBX or DMP: These are non-basic oxidative methods that preserve the sensitive
-center.
Issue 3: Racemization (Stereochemical Erosion)
Symptom: Product is isolated but optical rotation is off, or diastereomers are observed in subsequent steps.[1]
Technical Insight:
The
Data Comparison: Racemization Risk by Method
| Method | Reagents | pH Conditions | Racemization Risk | Yield (Typical) |
| Swern | DMSO, | Basic (Workup) | High | 60-80% |
| Parikh-Doering | Basic | Moderate | 70-85% | |
| Dess-Martin (DMP) | DMP, DCM | Neutral/Acidic | Low | 85-95% |
| IBX | IBX, DMSO/EtOAc | Neutral | Negligible | >90% |
Part 3: Validated Experimental Protocols
Protocol 1: The Gold Standard (IBX Oxidation)
Recommended for highest purity and avoiding chromatography.
Mechanism: 2-Iodoxybenzoic acid (IBX) acts as a single-electron transfer agent or via a ligand exchange mechanism that does not require base activation.[1]
Reagents:
-
Fmoc-Ser(tBu)-ol (1.0 equiv)[1]
-
IBX (1.2 – 1.5 equiv) [CAUTION: Explosive impact sensitivity; handle as wet paste or stabilized form][1]
Step-by-Step:
-
Dissolution: Dissolve Fmoc-Ser(tBu)-ol (1 mmol) in Ethyl Acetate (10 mL). If solubility is poor, add minimal DMSO (0.5 mL).[1]
-
Addition: Add IBX (1.2 mmol) as a solid suspension.
-
Reflux: Heat the mixture to 80°C (reflux) with vigorous stirring.
-
Note: IBX is insoluble in EtOAc at RT but reacts at reflux.[1] The reaction usually completes in 1.5 – 3 hours.
-
-
Monitoring: Monitor by TLC. The aldehyde usually runs slightly higher than the alcohol.
-
Workup (Filtration): Cool the mixture to 0°C. The by-product (iodosobenzoic acid) and excess IBX will precipitate.
-
Purification: Filter through a celite pad. Wash the filtrate with
and Brine. Dry over .[1] -
Result: Evaporate solvent to obtain clean aldehyde. Store at -20°C under Argon immediately.
Protocol 2: The Alternative (Dess-Martin Periodinane)
Recommended if heating is contraindicated.
Reagents:
-
Fmoc-Ser(tBu)-ol (1.0 equiv)[1]
-
Dess-Martin Periodinane (1.2 equiv)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
-
Water (1.0 equiv) – Optional Accelerator[1]
Step-by-Step:
-
Preparation: Dissolve alcohol in DCM (0.1 M concentration).
-
Oxidation: Add DMP (1.2 equiv) in one portion at 0°C. Allow to warm to RT.
-
Quench (Critical): After completion (approx. 1-2 h), dilute with
. Add a 1:1 mixture of saturated (to reduce iodine byproducts) and saturated . -
Extraction: Stir vigorously until the organic layer is clear (approx. 15 mins). Separate layers.
-
Isolation: Dry organic layer (
) and concentrate.
Part 4: Mechanistic Visualization
The following diagram illustrates the competing pathways: Clean Oxidation vs. Beta-Elimination.
Figure 2: Mechanistic divergence.[1] The presence of base in Swern/Parikh-Doering protocols significantly increases the risk of E1cB elimination (red path) compared to base-free methods like IBX.
References
-
Chen, J. J., et al. (2007).[1][2] "DMSO-Aided o-Iodoxybenzoic Acid (IBX) Oxidation of Fmoc-Protected Amino Alcohols." Synthetic Communications, 37(20), 3493-3499.[1]
- Key finding: Establishes IBX/DMSO as the superior method for Fmoc-amino alcohols with <1% racemiz
-
Myers, A. G., et al. (1999).[1] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[1] Journal of the American Chemical Society, 121(30), 6840–6852.[1]
-
Key finding: Validates Dess-Martin Periodinane (DMP) for racemization-free oxidation of amino alcohols.[1]
-
-
Luly, J. R., et al. (1987).[1] "A synthesis of N-protected alpha-amino aldehydes."[1][3] Journal of Organic Chemistry, 52(6), 1077–1082.[1]
- Key finding: Discusses the instability of amino aldehydes on silica gel and purification str
-
Jurczak, J., et al. (1986).[1] "N-Protected alpha-amino aldehydes in organic synthesis." Chemical Reviews, 86(6), 1103–1119.[1]
- Key finding: Comprehensive review of stability and reactivity of N-protected amino aldehydes.
Sources
Improving solubility of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol in aqueous buffers
[1]
Molecule Profile & Solubility Mechanics
Before attempting solubilization, it is critical to understand the physicochemical barriers imposed by the structure of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol (derived from Fmoc-L-Ser(tBu)-ol).
The Chemical Conflict
This molecule presents a "perfect storm" of hydrophobicity for aqueous systems. Unlike its amino acid counterpart (Fmoc-Ser(tBu)-OH), this molecule is an alcohol , meaning it lacks a carboxylic acid group.
-
The Fmoc Group: A large, aromatic, lipophilic moiety that drives strong pi-stacking and aggregation in water.
-
The t-Butoxy Group: A bulky, hydrophobic ether protection on the side chain.
-
The Alcohol Handle: While the C-terminal hydroxyl is polar, it is insufficient to solvate the massive hydrophobic bulk of the Fmoc and t-butyl groups.
-
Neutrality: Because there is no carboxylic acid to ionize, pH adjustment (alkalization) will NOT improve solubility and will only risk chemically degrading the Fmoc group.
Solubility Profile Summary
| Solvent | Solubility Rating | Notes |
| Water / PBS | Insoluble | Immediate precipitation or micellar aggregation. |
| DMSO | Excellent (>100 mg/mL) | Recommended stock solvent. |
| DMF | Excellent (>100 mg/mL) | Good alternative, but higher toxicity than DMSO. |
| Ethanol | Moderate to Good | Useful as an intermediate co-solvent. |
| Chloroform/DCM | Good | Useful for extraction, not for aqueous buffers. |
Troubleshooting & FAQs
Q1: I dissolved the compound in DMSO, but it precipitated immediately upon adding it to my buffer. Why?
A: This is a classic "solvent shock" phenomenon. When you inject a high-concentration hydrophobic stock (in DMSO) directly into a static aqueous buffer, the water molecules strip the DMSO away faster than the hydrophobic solute can disperse. The solute molecules aggregate instantly (crashing out).
-
Fix: Use the "Step-Down Dilution" protocol (see Section 3) and ensure your buffer contains a surfactant or carrier before adding the stock.
Q2: Can I raise the pH to help dissolve it?
A: ABSOLUTELY NOT. Unlike Fmoc-amino acids, this molecule is an alcohol; it has no acidic proton to remove, so high pH offers no solubility benefit. Furthermore, the Fmoc group is base-labile.[1][2] At pH > 8.5 (and especially >9.0), the Fmoc group will undergo beta-elimination (deprotection), destroying your compound [1].
-
Rule: Keep pH between 5.0 and 7.5.
Q3: My assay cannot tolerate DMSO. What are my options?
A: If your cells or enzymes are sensitive to DMSO (even at <1%), you must use an encapsulation strategy.
-
Recommendation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin encapsulates the Fmoc/tBu groups, while the hydrophilic exterior keeps the complex soluble in water [2].
Q4: Is the t-butoxy group stable in my buffer?
A: Yes. The tert-butyl ether is acid-labile (requires strong acid like TFA to remove) but is stable under standard physiological/aqueous conditions (pH 4–8). Your primary stability concern is the Fmoc group (base sensitivity).
Experimental Protocols
Protocol A: The Co-Solvent Step-Down (Standard Use)
Best for: Enzymatic assays or chemical coupling where <5% DMSO is acceptable.
Materials:
-
DMSO (Anhydrous, fresh)
-
Tween-80 or Triton X-100 (10% stock solution)
-
Target Buffer (e.g., PBS pH 7.4)
Procedure:
-
Prepare Stock: Dissolve the Fmoc-alcohol in 100% DMSO to a concentration 200x higher than your final target concentration (e.g., if you need 100 µM, make a 20 mM stock).
-
Prepare Buffer: Add non-ionic surfactant (Tween-80) to your aqueous buffer to a final concentration of 0.05% – 0.1% . This provides a "landing pad" for the hydrophobic molecule.
-
Rapid Dilution (Vortex Method):
-
Set the buffer vortexing at medium speed.
-
Slowly inject the DMSO stock directly into the center of the vortex (do not touch the walls).
-
Rationale: This prevents local high concentrations of water that trigger precipitation.
-
Protocol B: Cyclodextrin Encapsulation (DMSO-Free)
Best for: Sensitive cell culture or in vivo applications.
Materials:
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (e.g., Kleptose® or Trappsol®)
-
Methanol or Acetone (volatile solvent)
-
Water or Buffer[3]
Procedure:
-
Dissolve CD: Prepare a 20% (w/v) solution of HP-β-CD in water.
-
Dissolve Compound: Dissolve your Fmoc-alcohol in a small volume of volatile solvent (Methanol or Acetone).
-
Mix: Add the organic compound solution dropwise to the CD solution with vigorous stirring.
-
Evaporate: Stir the open container in a fume hood (or use a rotary evaporator/SpeedVac) to remove the volatile organic solvent.
-
Result: The Fmoc-alcohol remains trapped in the CD cavity in the aqueous phase.
-
-
Filter: Pass through a 0.22 µm filter to remove any uncomplexed aggregates.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.
Caption: Workflow for selecting the optimal solubilization strategy. Blue nodes indicate decision points; Green nodes indicate primary protocols.
Reference Data
Table 1: Solvent Compatibility Matrix
| Solvent System | Max Solubility (Est.) | Stability Risk | Application |
| 100% DMSO | > 100 mM | Low (if anhydrous) | Stock storage (-20°C) |
| PBS (pH 7.4) | < 10 µM | Low | Final assay buffer |
| PBS + 5% DMSO | ~ 50–100 µM | Low | Standard bioassay |
| PBS + 0.1% Tween | ~ 100–500 µM | Low | Aggregation prevention |
| Tris (pH 8.5) | N/A | HIGH | Avoid (Fmoc deprotection) |
Table 2: Critical Stability Parameters
| Parameter | Limit | Reason |
| pH Upper Limit | 8.0 | Fmoc cleavage by base hydrolysis [1]. |
| pH Lower Limit | 2.0 | t-Butyl ether cleavage (slow) at very low pH. |
| Temperature | < 40°C | Avoid thermal degradation of Fmoc in solution. |
References
-
National Institutes of Health (NIH). (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid.[4] PMC11207890. Retrieved from [Link]
-
Frontiers in Toxicology. (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay.[5] Retrieved from [Link]
Sources
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay [frontiersin.org]
Minimizing O-acylation side reactions with Fmoc-Ser(tBu)-ol
Technical Support Center: Fmoc-Ser(tBu)-ol Optimization
Topic: Ticket ID: #SER-OL-001 Status: Open for Resolution Analyst: Senior Application Scientist
Executive Summary: The "O-Acylation" Paradox
Fmoc-Ser(tBu)-ol (Fmoc-L-Serinol(tBu)) is a critical intermediate for synthesizing C-terminal peptide alcohols (e.g., Octreotide, Goserelin). Unlike standard amino acids, the C-terminus here is a primary alcohol, not a carboxylic acid.
When users report "O-acylation side reactions" with this residue, they are typically encountering one of two distinct failure modes:
-
Side-Chain O-Acylation: The tert-butyl (
) protecting group on the -hydroxyl is prematurely cleaved, allowing the side chain to be esterified by the next incoming amino acid. This creates a branched peptide impurity. -
C-Terminal O-Overacylation: During solution-phase coupling or improper resin loading, the C-terminal primary alcohol competes with the amine for the acylating agent.
This guide focuses on the Solid-Phase Peptide Synthesis (SPPS) workflow using 2-Chlorotrityl Chloride (2-CTC) resin , as this is the industry standard for peptide alcohols and the most common source of these errors.
Part 1: The "HCl Trap" (Root Cause Analysis)
The most insidious cause of O-acylation is the HCl-mediated cleavage of the
The Mechanism of Failure:
Loading Fmoc-Ser(tBu)-ol onto 2-CTC resin is a nucleophilic substitution (
Once the
Visualizing the Failure Pathway
Caption: The "HCl Trap" mechanism showing how insufficient scavenging during resin loading leads to premature side-chain deprotection and subsequent O-acylation.
Part 2: Troubleshooting Protocols
Protocol A: The "Safe-Load" Procedure (2-CTC Resin)
Objective: Anchor Fmoc-Ser(tBu)-ol to resin while preventing HCl buildup.
Reagents:
-
Fmoc-Ser(tBu)-ol (1.5 – 2.0 eq relative to resin substitution)
-
2-Chlorotrityl Chloride Resin (1.0 eq)
-
Pyridine (Preferred) or DIPEA (Base)
-
DCM (Anhydrous)
Step-by-Step:
-
Resin Preparation: Swell 2-CTC resin in dry DCM for 20 minutes. Drain.
-
Dissolution: Dissolve Fmoc-Ser(tBu)-ol in dry DCM.
-
Critical: Do not use DMF for loading if possible; DMF promotes
hydrolysis of the chloride by moisture. DCM is superior for 2-CTC stability.
-
-
Base Addition (The Fix): Add the base to the amino alcohol solution before adding to the resin.
-
Stoichiometry: Use 2.0 eq of Pyridine relative to the theoretical resin loading (Cl content), NOT the amino acid amount.
-
Why Pyridine? Pyridine is a milder base than DIPEA and less likely to cause racemization, but effective at neutralizing HCl.
-
-
Loading: Add the mixture to the resin. Shake for 2 hours at Room Temp.
-
Capping: Add MeOH (1 mL per gram resin) and DIPEA (1 mL) to the reaction mixture. Shake for 20 mins. This caps unreacted Cl sites (converting them to methoxy-trityl) and neutralizes any remaining HCl.
-
Wash: Drain and wash extensively with DCM (3x), DMF (3x), DCM (3x).
Protocol B: Minimizing O-Acylation During Chain Elongation
Objective: Ensure acylation happens only on the N-terminus, even if trace hydroxyls are exposed.
If you suspect your
| Variable | Recommendation | Scientific Rationale |
| Coupling Reagent | DIC / Oxyma | Avoid highly reactive phosphonium salts (HATU/PyBOP) if O-acylation is a risk. Carbodiimides (DIC) are less aggressive toward hydroxyls. |
| Base Usage | Minimize DIPEA | High concentrations of tertiary amines (DIPEA) increase the nucleophilicity of hydroxyl groups, promoting ester formation. Use Collidine or no base (if using carbodiimides). |
| Temperature | 0°C to RT | Lower temperatures favor the kinetic product (Amide) over the thermodynamic or slower side reaction (Ester). |
| Activation | Pre-activation | Activate the incoming Fmoc-AA-OH for 2-3 mins before adding to the resin. This minimizes the exposure of the resin to free coupling reagents. |
Part 3: Frequently Asked Questions (FAQs)
Q1: I see a "double hit" of the next amino acid on my Mass Spec. Is this O-acylation?
A: Yes. If you see a mass shift corresponding to + Amino Acid (e.g., +Ala mass), it is highly likely that the incoming amino acid coupled to both the N-terminus and the side-chain hydroxyl. This confirms that your
Q2: Can I use Fmoc-Ser(tBu)-OH (Carboxylic Acid) instead of the -ol? A: Not if you want a C-terminal alcohol. Fmoc-Ser(tBu)-OH has a carboxylic acid. If you load this, you get a C-terminal ester linkage. To get the alcohol C-terminus, you must use the reduced Serinol derivative (Fmoc-Ser(tBu)-ol) and attach it to the resin via its hydroxyl group (ether linkage).
Q3: Why use 2-CTC resin? Can't I use Wang resin?
A: Wang resin requires TFA for cleavage. However, loading an alcohol onto Wang resin requires trichloroacetimidate activation or aggressive conditions that often destroy the Fmoc-Ser(tBu)-ol or cause racemization. 2-CTC allows loading under very mild conditions (DCM/Pyridine) and cleavage with dilute acid (1% TFA), which preserves the
Q4: How do I remove the peptide from the resin without losing the tBu group (for fragment synthesis)?
A: Use 1% TFA in DCM with 5% TIS (scavenger). Treat for 2 minutes, filter into 10% Pyridine/MeOH to neutralize immediately. Repeat 5-10 times. This cleaves the Trityl-Ether bond (releasing the peptide alcohol) but leaves the
References
-
Novabiochem (Merck). Care and Handling of 2-Chlorotrityl Chloride Resin. Merck KGaA Technical Notes.
-
Barlos, K., et al. (1991). Synthesis of protected peptide fragments using triphenylmethyl resins. International Journal of Peptide and Protein Research.[1]
-
Bachem. Handling of Chlorotrityl Resins: Preventing Hydrolysis and Side Reactions. Bachem Technical Guides.
-
Lalaoui, N., et al. (2018). Side reactions in solid-phase peptide synthesis: O-acylation and aspartimide formation. Journal of Peptide Science.
Sources
Stability of t-butoxy group on serine alcohol under acidic TFA cleavage
Technical Support Center: Peptide Chemistry Division Ticket ID: #SER-TBU-001 Topic: Stability & Cleavage Dynamics of Serine(tBu) in TFA Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
In Fmoc solid-phase peptide synthesis (SPPS), the tert-butyl ether (O-tBu) is the industry-standard protecting group for the serine hydroxyl.[1] It is designed to be stable under basic conditions (20% piperidine) but highly labile under acidic conditions (95% TFA).
However, "stability" in this context is a double-edged sword. Users typically encounter two distinct failure modes:
-
Hyper-Stability (Incomplete Deprotection): The group fails to cleave completely, leaving a +56 Da mass adduct.
-
Reactive Instability (Side Reactions): The group cleaves as intended but the resulting tert-butyl cation (
) re-attaches to nucleophilic residues (Trp, Cys, Met, Tyr).
This guide provides the mechanistic grounding and troubleshooting protocols to resolve both scenarios.
Part 1: The Mechanism of Action
To troubleshoot, you must understand the invisible chemistry occurring in your reaction vessel. The cleavage of Ser(tBu) is an acid-catalyzed
Visualizing the Pathway
The following diagram illustrates the "Life Cycle" of the t-butyl group during cleavage. Note the critical divergence between the Scavenging Path (Success) and the Alkylation Path (Failure).
Caption: Mechanistic divergence of the tert-butyl cation. Effective scavenging prevents irreversible alkylation of the peptide backbone.
Part 2: Standard Operating Procedures (SOP)
Protocol A: The "Happy Path" (Standard Cleavage)
For peptides without Cys, Met, or Trp, a simple cocktail is sufficient to remove Ser(tBu).
-
Time: 2 hours at Room Temperature.
-
Ratio: 10-20 mL cocktail per gram of resin.
Protocol B: The "High Risk" Path (Complex Sequences)
If your sequence contains Trp, Cys, or Met , the
-
Cocktail: 90% TFA, 5% Thioanisole, 3% EDT (or DODT), 2% Anisole.[7]
-
Time: 2–3 hours.
-
Why: Thioanisole and EDT are "soft" nucleophiles that react faster with carbocations than the peptide side chains do.
Part 3: Troubleshooting Guide
Issue 1: Incomplete Deprotection (Mass +56 Da)
Symptoms: Mass spec shows peaks at [M+56] or [M+112].
| Potential Cause | Diagnosis | Corrective Action |
| Dilute Acid | Did you use <85% TFA? | Ser(tBu) cleavage is acid-dependent.[1][8] Increase TFA concentration to >90%. |
| Old TFA | Is the TFA bottle >6 months old? | TFA absorbs atmospheric water. Excess water (>5%) slows the protonation mechanism. Use fresh TFA. |
| Steric Bulk | Is the Ser next to bulky residues (e.g., Aib, Pro)? | Steric hindrance protects the ether oxygen. Extend cleavage time to 4 hours. |
| Equilibrium | Is the reaction volume too low? | High concentration of cleaved |
Issue 2: "The Return of the tBu" (Side Reactions)
Symptoms: Serine is free, but +56 Da adducts appear on Trp, Tyr, or Cys.
Q: Why is this happening?
A: The cleavage worked, but the scavenging failed. The
Protocol: The "Two-Stage" Cys/Trp Rescue Recent data suggests a two-stage cleavage is superior for preventing S-tButylation of Cysteine [1].
-
Stage 1 (Low Acid/High Scavenger):
-
Stage 2 (High Acid):
-
Add neat TFA to bring the final concentration to >90%.
-
Continue reaction for 2 hours.
-
Logic: This drives the hard cleavage of remaining protecting groups while scavengers are already in place.
-
Part 4: Advanced Application (Orthogonality)
User Question: Can I keep the Ser(tBu) group intact while cleaving the peptide from the resin?
Answer: Yes , but only if you use a highly acid-labile resin like 2-Chlorotrityl Chloride (2-CTC) or Sieber Amide .
Workflow: Synthesis of Protected Fragments
-
Resin: 2-Chlorotrityl Chloride.
-
Cleavage Cocktail: 1% TFA in Dichloromethane (DCM).
-
Method: Treat with 1% TFA/DCM (5 x 2 min). Filter into pyridine/methanol to neutralize immediately.
-
Result: The linkage to the resin (trityl-ester) cleaves, but the Ser(tBu) ether remains stable because 1% TFA is insufficient to protonate the ether oxygen effectively.
Part 5: Decision Logic (Troubleshooting Tree)
Caption: Diagnostic logic for identifying and resolving t-butyl anomalies.
References
-
S-tButylation Mitigation Strategy
-
Standard Cleavage Cocktails (Reagent K)
-
Mechanistic Insight (Boc/tBu)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. drivehq.com [drivehq.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
Resolving aggregation issues in peptide synthesis using Fmoc-amino alcohols
Executive Summary
Aggregation during SPPS—primarily driven by inter-chain hydrogen bonding and
These strategies utilize the unique properties of Serine, Threonine, and Cysteine derived amino alcohols to introduce a temporary "kink" or "switch" in the peptide backbone, rendering the growing chain soluble and accessible.
Part 1: The Technical Landscape
The Problem: On-Resin Aggregation
As peptide chains grow, the amide backbone (
The Solution: Fmoc-Amino Alcohol Strategies
We utilize Fmoc-amino alcohols to synthesize two distinct classes of "structure-breaking" building blocks:
-
O-Acyl Isopeptides (Depsipeptides): The peptide chain is extended via the side-chain hydroxyl (ester bond) rather than the amine. This removes the H-bond donor and introduces a flexible ester linkage. Post-synthesis, an O-to-N acyl shift restores the native amide bond.
-
Pseudoprolines (
Pro): Ser/Thr/Cys residues are cyclized with an aldehyde/ketone to form oxazolidines or thiazolidines.[1][2][3] These mimic the structure of Proline, forcing a cis-amide conformation that physically disrupts -sheets.[1]
Part 2: Decision Matrix & Workflows
Visualizing the Strategy
The following diagram illustrates the mechanism of action for both strategies and the restoration of the native sequence.
Caption: Figure 1. Mechanism of aggregation disruption using O-acyl isopeptides (ester switch) and Pseudoprolines (conformational kink).
Part 3: Troubleshooting & Protocols (Q&A)
Module A: The O-Acyl Isopeptide Method
Q1: When should I choose the O-acyl isopeptide method over Pseudoprolines? A: Choose O-acyl isopeptides when:
-
Post-cleavage solubility is required: The "iso-peptide" (ester form) is often highly soluble in water/buffer, allowing easy purification before converting it to the native amyloidogenic/hydrophobic peptide.
-
Long-term storage: You can store the stable iso-peptide and convert it to the active (aggregating) form immediately prior to biological assays.
Q2: How do I perform the O-to-N acyl shift to restore the native peptide? A: The rearrangement is spontaneous under neutral to basic conditions.
-
Protocol:
-
Dissolve the purified O-acyl isopeptide (TFA salt) in phosphate-buffered saline (PBS, pH 7.4) or ammonium bicarbonate buffer.
-
Incubate at room temperature.
-
Monitoring: The half-life (
) is typically minutes to a few hours. Monitor via HPLC (shift in retention time) or LC-MS (mass remains same, but fragmentation pattern changes). -
Note: Keep the pH below 8.5 to avoid hydrolysis of the ester bond (which would cleave the peptide chain).
-
Q3: Can I synthesize the O-acyl unit on-resin using single Fmoc-amino alcohols? A: It is technically possible but not recommended .
-
Risk:[3] Stepwise coupling to the side-chain hydroxyl is difficult and prone to racemization and incomplete esterification.
-
Solution: Use pre-formed Fmoc-O-acyl-dipeptides (e.g., Fmoc-Ser(O-Fmoc-Xaa)-OH). This ensures the ester bond is formed quantitatively with correct stereochemistry before entering the SPPS cycle.
Module B: Pseudoproline Dipeptides
Q4: I am observing slow coupling after the Pseudoproline unit. Why? A: The Pseudoproline ring (oxazolidine/thiazolidine) is bulky. While it prevents aggregation, it also creates steric hindrance for the next incoming amino acid.[4]
-
Troubleshooting:
-
Reagent: Switch to HATU or PyAOP (stronger activation) for the residue immediately following the Pseudoproline.
-
Conditions: Double couple (2 x 1 hour) or increase temperature to 50°C (if Cys/His/Trp are not present).
-
Q5: How frequently should I insert a Pseudoproline or Isopeptide unit? A:
| Sequence Length | Frequency of Insertion | Placement Strategy |
|---|---|---|
| < 15 residues | Usually unnecessary | N/A |
| 15 - 30 residues | 1 unit | Central region or hydrophobic core |
| > 30 residues | Every 6-10 residues | Space them out to maintain solubility |
Q6: Are there stability issues with Fmoc-Pseudoprolines during storage? A: Yes. Pseudoprolines are sensitive to hydrolysis (ring opening) if exposed to moisture/acid.
-
Storage: Store at -20°C, desiccated.
-
Handling: Do not leave dissolved in DMF for >24 hours. The ring is acid-labile; ensure your coupling solution is not acidic (use sufficient DIPEA).
Part 4: Comparative Data
Table 1: Comparison of Aggregation-Breaking Strategies
| Feature | Pseudoprolines ( | O-Acyl Isopeptides | Hmb/Dmb Protection |
| Mechanism | Conformational Lock (Kink) | Ester Bond (No H-bond donor) | Steric Bulk on Backbone Amide |
| Precursors | Fmoc-AA + Ser/Thr/Cys | Fmoc-AA + Ser/Thr | Fmoc-AA + Hmb-Cl |
| Native Restoration | Spontaneous upon TFA cleavage | Requires pH shift post-cleavage | Spontaneous upon TFA cleavage |
| Solubility Impact | High (on-resin) | Very High (on-resin & post-cleavage) | Moderate |
| Best For | General "difficult" sequences | Amyloids, hydrogels, storage | Glycine-rich sequences |
References
-
Mutter, M., et al. (1995).[1] Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides. Tetrahedron Letters.
-
Sohma, Y., et al. (2005). The 'O-acyl isopeptide method' for the synthesis of difficult sequence-containing peptides: application to the synthesis of Alzheimer's disease-related amyloid beta peptide (Abeta) 1-42.[1][5] Journal of Peptide Science.
-
White, P., et al. (2003). Pseudoproline Dipeptides for Peptide Synthesis. Bachem Technical Guides.
-
Coin, I., et al. (2007). Depsipeptides (O-acyl isopeptides) in peptide synthesis: An overview. Nature Protocols.
Sources
- 1. bachem.com [bachem.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. chempep.com [chempep.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. The 'O-acyl isopeptide method' for the synthesis of difficult sequence-containing peptides: application to the synthesis of Alzheimer's disease-related amyloid beta peptide (Abeta) 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
Flash chromatography solvent systems for isolating Fmoc-Ser(tBu)-ol
Technical Support Center: Isolation of Fmoc-Ser(tBu)-ol
Ticket ID: #Fmoc-OH-Purification-001 Subject: Flash Chromatography Solvent Systems for Fmoc-Ser(tBu)-ol Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Executive Summary
Isolating Fmoc-Ser(tBu)-ol (Fmoc-O-tert-butyl-L-serinol) presents a unique chromatographic challenge compared to its carboxylic acid precursor.[1] The reduction of the C-terminal carboxyl group to a primary alcohol significantly alters the polarity and hydrogen-bonding capability of the molecule.
While the Fmoc group imparts lipophilicity and UV activity, the serinol hydroxyl and the tBu ether introduce competing polarity and steric factors.[1] The primary failure modes in this purification are Fmoc cleavage (due to basic impurities) and acid-catalyzed tBu removal (due to active silica).
This guide provides a self-validating protocol to isolate high-purity material suitable for fragment coupling or solid-phase synthesis.
Module 1: Solvent System Selection Matrix
Core Directive: Do NOT use amine modifiers (Triethylamine, Diethylamine, Ammonium Hydroxide).[1] Even trace amounts will trigger the deprotection of the Fmoc group, yielding the free amine and dibenzofulvene byproducts.
| Solvent System | Role | Gradient Range | Application Notes |
| Hexane / Ethyl Acetate (EtOAc) | Primary Choice | 10% → 60% EtOAc | Standard starting point. Excellent for separating the alcohol product from non-polar byproducts (e.g., dibenzofulvene).[1] |
| DCM / Methanol (MeOH) | Alternative | 0% → 5% MeOH | Use if the compound streaks in EtOAc or has poor solubility.[1] Limit MeOH to <10% to prevent silica dissolution. |
| Toluene / Acetone | Orthogonal | 5% → 30% Acetone | High selectivity.[1] Use this if the product co-elutes with impurities in the Hex/EtOAc system. |
| Heptane / EtOAc | Green Subst. | 10% → 60% EtOAc | Direct substitute for Hexane; less toxic and higher flash point.[1] |
Module 2: Diagnostic & Troubleshooting Logic
The following decision tree illustrates the logical flow for troubleshooting common purification issues with Fmoc-amino alcohols.
Figure 1: Troubleshooting logic flow for Fmoc-Ser(tBu)-ol purification. This tree prioritizes ruling out chemical instability before optimizing physical separation.
Module 3: Validated Experimental Protocol
Objective: Purify crude Fmoc-Ser(tBu)-ol (approx. 1g scale) removing the unreacted ester/acid and reaction byproducts.
Step 1: Sample Preparation (Dry Loading)
-
Why: Fmoc-amino alcohols can be sticky. Wet loading in DCM often leads to band broadening.
-
Protocol: Dissolve the crude oil in a minimal amount of DCM. Add Celite 545 (ratio 1:2 crude:Celite). Evaporate the solvent gently on a rotavap until a free-flowing powder remains.[2]
-
Caution: Do not use heat >30°C to avoid thermal degradation.[1]
Step 2: Column Equilibration
-
Column: Silica Gel 60 (40-63 µm).
-
Procedure: Equilibrate the column with 10% EtOAc/Hexane (2 CV - Column Volumes).[1] This ensures the silica surface is active but wetted.
Step 3: Elution Gradient
Run the following linear gradient to maximize resolution:
| Time/Volume (CV) | % Solvent B (EtOAc) | Purpose |
| 0 - 1 CV | 10% (Isocratic) | Elute non-polar impurities (e.g., hydrocarbons).[1] |
| 1 - 10 CV | 10% → 60% (Linear) | Product Elution Zone. Expect product around 30-40% B. |
| 10 - 12 CV | 100% (Flush) | Remove polar aggregates/impurities.[1] |
Step 4: Detection & Fraction Collection
-
UV Wavelengths: Monitor at 254 nm (Fmoc absorption) and 280 nm .[1]
-
TLC Verification: Spot fractions on Silica Gel 60 F254 plates.
Module 4: Frequently Asked Questions (FAQs)
Q1: My product is co-eluting with a byproduct that is UV active. How do I separate them? A: This is likely the fulvene-adduct or unreacted Fmoc-Cl (if used). Switch to the Toluene/Acetone system. The pi-pi interactions of Toluene with the Fmoc group often provide a different selectivity profile than Hexane/EtOAc, pulling the aromatic impurities away from the aliphatic tBu group [1].
Q2: Can I use 1% Triethylamine (TEA) to prevent streaking? A: ABSOLUTELY NOT. TEA is a base.[1] It will remove the Fmoc protecting group (base-labile), destroying your product during the run. If streaking is severe due to the hydroxyl group, use Dichloromethane (DCM) as the weak solvent instead of Hexane.[1] DCM is a better solvent for alcohols and reduces hydrogen bonding with the silica [2].
Q3: Is the tBu group stable on silica? A: Generally, yes.[1] The tert-butyl ether is acid-labile but usually requires strong acids (like TFA) to cleave. However, "active" silica is slightly acidic (pH ~5). If you plan to leave the compound on the column for >2 hours, or if you are using very fine silica, consider buffering the silica or moving quickly.[1] Do not store the purified product in acidic solvents (e.g., chloroform can form HCl over time) [3].[1]
Q4: What is the expected Rf value? A: In 40% EtOAc/Hexane , Fmoc-Ser(tBu)-ol typically shows an Rf of 0.3 – 0.4 .[1] It will be more polar (lower Rf) than the corresponding methyl ester but significantly less polar (higher Rf) than the free carboxylic acid [4].
References
-
Biotage. "Successful Flash Chromatography: Solvent Selection Strategies."[1] Biotage Application Notes.
-
Chan, W.C., & White, P.D. (2000).[1] Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard text confirming Fmoc base sensitivity).
-
Sigma-Aldrich. "Fmoc Resin Cleavage and Deprotection." MilliporeSigma Technical Guides.
-
University of Rochester. "Solvent Systems for Flash Column Chromatography."[1] Rochester Chem Labs.[1]
(Note: While specific Rf values vary by exact conditions, the relative elution order cited is based on standard chromatographic principles for protected amino acids.)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Analysis of Fmoc-Ser(tBu)-ol: A Comparative Verification Guide
Topic: 1H NMR Spectrum Analysis of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Application Context
N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol (commonly referred to as Fmoc-Ser(tBu)-ol ) is a critical intermediate in the synthesis of depsipeptides, peptide aldehydes, and pseudo-peptide bonds (e.g., -CH2-NH- isosteres). Unlike standard Fmoc-amino acids used in Solid Phase Peptide Synthesis (SPPS), this molecule features a reduced C-terminus (alcohol instead of carboxylic acid).
The Analytical Challenge: Researchers often face the challenge of verifying the complete reduction of the precursor Fmoc-Ser(tBu)-OH to the alcohol without compromising the acid-labile tert-butyl ether side chain. Standard HPLC often struggles to resolve the acid/alcohol difference due to similar polarity. 1H NMR is the definitive method for structural validation.
This guide provides a standardized, self-validating NMR protocol to distinguish Fmoc-Ser(tBu)-ol from its precursors and impurities.
Structural Analysis & Proton Assignment
To interpret the spectrum accurately, we must first map the proton environments. The molecule consists of three distinct domains:
-
The Fmoc Group: Aromatic anchor (7.3–7.9 ppm) and the carbamate linker.
-
The Core (Reduced Serine): The chiral center (
-CH) and the newly formed hydroxymethyl group (-CH2-OH). -
The Side Chain: The tert-butyl ether protecting group.
Visualizing the Proton Environments
Caption: Structural connectivity and predicted chemical shift zones for Fmoc-Ser(tBu)-ol. The red nodes indicate the region most affected by the reduction of the carboxylic acid.
Standardized Experimental Protocol
Objective: To obtain a spectrum that resolves the hydroxyl proton coupling, confirming the alcohol functionality and ruling out hydrolysis of the t-butyl group.
Methodology: The "DMSO-Lock" System
Why DMSO-d6? While CDCl3 is common, it is unsuitable for this analysis.
-
Exchange: In CDCl3, the -OH proton exchanges rapidly, appearing as a broad singlet or disappearing entirely.
-
Overlap: The critical -CH2-OH protons often overlap with the Fmoc-CH2 protons in chloroform.
-
Resolution: DMSO-d6 stabilizes the -OH via hydrogen bonding, slowing exchange and splitting the signal into a distinct triplet (or doublet of doublets), providing "self-validation" that the alcohol is primary.
Step-by-Step Workflow:
-
Sample Prep: Dissolve 5–10 mg of Fmoc-Ser(tBu)-ol in 0.6 mL of DMSO-d6 (99.9% D).
-
Critical: Ensure the NMR tube is strictly dry. Traces of water will broaden the OH signal.
-
-
Acquisition Parameters:
-
Scans (ns): 16 or 32 (Sufficient for 10mg).
-
Relaxation Delay (d1): Set to
seconds to ensure accurate integration of the aromatic vs. aliphatic ratios. -
Temperature: 298 K (25°C).
-
-
Processing:
-
Reference the residual DMSO pentet to 2.50 ppm .
-
Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.
-
Comparative Analysis: Target vs. Precursor
This section objectively compares the target molecule against its starting material, Fmoc-Ser(tBu)-OH .[1] This comparison is the primary Quality Control (QC) checkpoint.
Table 1: Chemical Shift Comparison (in DMSO-d6)
| Proton Group | Assignment | Fmoc-Ser(tBu)-OH (Precursor) | Fmoc-Ser(tBu)-ol (Target) | Diagnostic Note |
| t-Butyl | -C(CH3)3 | 1.15 ppm (s, 9H) | 1.12 ppm (s, 9H) | Stability Check: Loss of this signal indicates acid-catalyzed deprotection. |
| Beta-CH2 | -CH2-O-tBu | 3.45 – 3.55 ppm (m) | 3.35 – 3.45 ppm (m) | Slight upfield shift in the alcohol. |
| Alpha-CH | N-CH-C | 4.05 – 4.20 ppm (m) | 3.60 – 3.75 ppm (m) | Major Shift: Moves upfield significantly due to loss of the electron-withdrawing C=O. |
| Gamma-CH2 | -CH2-OH | ABSENT | 3.45 – 3.60 ppm (m) | Primary Confirmation: Appears as a new multiplet, often overlapping with Beta-CH2. |
| Hydroxyl | -OH | ~12.5 ppm (COOH, broad/invisible) | 4.6 – 4.8 ppm (t, 1H) | Definitive Proof: Look for a triplet coupling ( |
| Fmoc-CH2 | Fluorenyl-CH2 | 4.20 – 4.35 ppm | 4.20 – 4.35 ppm | Internal standard for integration (2H). |
| Amide NH | -NH- | 7.60 ppm (d) | 7.05 – 7.15 ppm (d) | Shifts upfield; the amide is less acidic in the alcohol. |
Detailed Spectral Interpretation
-
The "Reduction" Region (3.4 – 3.8 ppm): In the precursor acid, the Alpha-CH is distinct and downfield (~4.1 ppm). In the product, the Alpha-CH moves upfield into the 3.6–3.8 ppm range. Crucially, you will see the integration in the 3.4–3.8 ppm region increase by 2 protons (the new CH2 from the reduction).
-
The Hydroxyl Triplet (~4.7 ppm): This is the "Self-Validating" signal.
-
If sharp triplet: High purity, dry sample.
-
If broad singlet: Wet sample or acidic impurities present.
-
If absent: Sample is likely the carboxylic acid or the ester.
-
-
The Fmoc Integrity (7.3 – 7.9 ppm): Integration of the aromatic region (8H) against the t-Butyl singlet (9H) must yield a ratio of 0.88 : 1.0 . A deviation suggests partial loss of the Fmoc group (common if the reduction was performed under strongly basic conditions).
Analytical Decision Logic (QC Workflow)
Use this logic flow to interpret your spectral data and identify common synthesis failures.
Caption: QC Decision Tree for evaluating the crude product of a Fmoc-Ser(tBu)-OH reduction.
References
-
Chemical Shift Verification (Solvent Effects): Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[2] Magnetic Resonance in Chemistry, 2006.[2][3][4]
-
Precursor Characterization (Fmoc-Ser(tBu)-OH): Sigma-Aldrich Product Specification & Spectral Data, CAS 71989-33-8.
-
Fmoc-Amino Alcohol Applications: Nidhi, G., et al. "Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine."[5] ChemRxiv, 2021. (Provides comparative context for Serine vs. Threonine derivatives).
-
General NMR Interpretation Guide: "1H NMR Chemical Shifts and Coupling Constants for Amino Acid Derivatives." Jeol Resonance Application Notes.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. (PDF) 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts [academia.edu]
- 5. chemrxiv.org [chemrxiv.org]
HPLC retention time standards for Fmoc-Ser(tBu)-ol purity analysis
[1]
Executive Summary: The Criticality of the "-ol" Suffix
In peptide therapeutics and peptidomimetic synthesis, Fmoc-O-tert-butyl-L-serinol (Fmoc-Ser(tBu)-ol) is a critical building block used to introduce C-terminal alcohol modifications or reduced peptide bonds (
Unlike its amino acid counterpart Fmoc-Ser(tBu)-OH , the alcohol form lacks the carboxylic acid moiety.[1] This structural difference fundamentally alters its retention behavior and impurity profile. This guide provides a definitive technical comparison of HPLC methods to distinguish high-purity Fmoc-Ser(tBu)-ol from its most common contaminants: the oxidized precursor (Acid) and the side-chain deprotected species (Des-tBu).
Critical Quality Attributes (CQA) & Impurity Profiling
Before establishing a standard, one must define the "Alternatives"—in this context, the specific impurities that mimic the product and compromise synthesis.[1]
| Component | Structure / Nature | Relative Polarity | Elution Order (RP-HPLC) | Risk Factor |
| Fmoc-Ser-ol | Impurity (Des-tBu) | High (Hydrophilic) | 1 (Earliest) | High: Causes side-chain branching. |
| Fmoc-Ser(tBu)-OH | Impurity (Precursor Acid) | Medium-High | 2 (Intermediate) | Critical: Stops chain extension or causes termination. |
| Fmoc-Ser(tBu)-ol | Target Product (Alcohol) | Medium (Hydrophobic) | 3 (Latest) | N/A |
Technical Insight: The primary challenge is separating the Acid (precursor) from the Alcohol (product).[1] Under standard acidic RP-HPLC conditions (0.1% TFA), the carboxylic acid of the impurity is protonated (neutral), making its hydrophobicity similar to the alcohol.[1] However, the alcohol (-CH₂OH) is generally less polar than the carboxylic acid (-COOH), resulting in a slightly longer retention time for the target product.
Standardized HPLC Protocol
This protocol is designed to be a self-validating system , ensuring resolution between the critical pair (Acid vs. Alcohol).[1]
Chromatographic Conditions
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18), 4.6 × 150 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Temperature: 25°C (Ambient).
-
Detection: UV @ 265 nm (Specific to Fmoc, reduces baseline noise from solvents) and 220 nm (High sensitivity).[1]
Gradient Profile (Linear)
| Time (min) | % Mobile Phase B | Phase Description |
| 0.0 | 40% | Equilibration / Injection |
| 15.0 | 90% | Elution of Target & Hydrophobic Impurities |
| 18.0 | 90% | Wash |
| 18.1 | 40% | Re-equilibration |
| 23.0 | 40% | Ready for Next Injection |
Comparative Performance Data
The following data compares the retention behavior of the target molecule against its critical "alternatives" (impurities) under the defined protocol.
Table 1: Relative Retention Time (RRT) Standards
Reference Standard: Fmoc-Ser(tBu)-ol set to RRT = 1.00 (Approx. RT = 12.5 min)
| Compound | RRT (Relative Retention Time) | Resolution ( | Tailing Factor ( |
| Fmoc-Ser-ol (Des-tBu) | ~0.65 - 0.70 | > 5.0 | 1.1 |
| Fmoc-Ser(tBu)-OH (Acid) | ~0.92 - 0.95 | 1.8 - 2.5 (Critical Pair) | 1.2 |
| Fmoc-Ser(tBu)-ol (Target) | 1.00 | N/A | 1.05 |
| Fmoc-Dibenzofulvene (Byproduct) | > 1.20 | > 10.0 | N/A |
Analysis of Alternatives:
-
Alternative 1 (Low Purity Source): Often shows a "shoulder" peak at RRT 0.[1]95. This indicates incomplete reduction of the starting material (Acid).
-
Alternative 2 (Improper Storage): Presence of a peak at RRT 0.70 indicates loss of the tert-butyl protecting group (acid-catalyzed hydrolysis), likely due to moisture or trace acid exposure.
Mechanistic Workflow & Logic
The following diagram illustrates the decision matrix for analyzing the purity of Fmoc-Ser(tBu)-ol, highlighting the causality between structural changes and chromatographic shifts.
Caption: Separation logic for Fmoc-Ser(tBu)-ol. The critical separation (Acid vs. Alcohol) relies on the subtle polarity difference between the -COOH and -CH2OH groups.
Troubleshooting & Optimization
If the resolution between the Acid (Impurity) and Alcohol (Product) is
-
Modify Mobile Phase pH:
-
Action: Increase TFA concentration to 0.15% or switch to a Phosphate buffer (pH 2.5).[1]
-
Causality: Lowering pH suppresses the ionization of the residual Acid impurity completely, maximizing its retention shift relative to the neutral Alcohol.
-
-
Change Organic Modifier:
-
Check Sample Solvent:
-
Protocol: Dissolve sample in 50% ACN / 50% Water.[1]
-
Warning: Dissolving in 100% DMSO or DMF can cause "solvent effects" that broaden early peaks, masking the Des-tBu impurity.
-
References
-
Phenomenex. (2024).[1] HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
Agilent Technologies. (2011).[1][2] Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2018).[1] Supporting Information: Peptide Synthesis and Purity Analysis by UHPLC. Retrieved from [Link]
Comparative Guide: Fmoc-Ser(tBu)-ol vs. Fmoc-Ser(Bzl)-ol in Peptide Mimetic Synthesis
[1]
Executive Summary
In the synthesis of peptide mimetics—specifically peptide aldehydes, alcohols, and C-terminal modifiers—the choice between Fmoc-Ser(tBu)-ol and Fmoc-Ser(Bzl)-ol is rarely a matter of simple preference.[1] It is a strategic decision dictated by the required orthogonality of the synthetic scheme.
-
Fmoc-Ser(tBu)-ol is the industry standard for "Global Deprotection" workflows.[1] Its side-chain protection is removed simultaneously with resin cleavage or Boc removal using Trifluoroacetic Acid (TFA).[1]
-
Fmoc-Ser(Bzl)-ol is the specialist reagent for "Orthogonal/Post-Synthetic" workflows.[1] The benzyl ether is stable to TFA, allowing the retention of side-chain protection during acidic processing, essential for fragment condensation or subsequent chemoselective ligations.[1]
This guide analyzes the physicochemical distinctions, reactivity profiles, and experimental workflows for both derivatives.[1]
Part 1: Chemical Profile & Steric Considerations[1]
The fundamental difference lies in the lability of the ether linkage on the
Physicochemical Comparison
| Feature | Fmoc-Ser(tBu)-ol | Fmoc-Ser(Bzl)-ol |
| Side Chain | tert-Butyl ether | Benzyl ether |
| Electronic Effect | Electron-donating (+I effect) | Weakly electron-withdrawing (Inductive) |
| Steric Bulk | High (Spherical bulk) | Moderate (Planar aromatic) |
| Acid Stability | Labile (Cleaved by 95% TFA) | Stable (Resistant to TFA; requires HF, TfOH, or H₂/Pd) |
| Base Stability | Stable (Piperidine/DBU compatible) | Stable (Piperidine/DBU compatible) |
| Low (Steric bulk hinders base approach) | Moderate (Less steric hindrance) |
The Steric Shielding Effect
In Fmoc solid-phase peptide synthesis (SPPS), base-induced
-
Observation: The bulky tert-butyl group of Fmoc-Ser(tBu)-ol provides superior steric shielding of the
-proton compared to the planar benzyl group.[1] -
Implication: For sequences prone to racemization or elimination (e.g., adjacent to His or Cys), the
Bu derivative often yields higher purity crude products.[1]
Part 2: Reactivity in Key Transformations
Oxidation to Peptide Aldehydes (Glycinals)
A primary application of these alcohols is oxidation to aldehydes (glycinals), which act as transition-state inhibitors (e.g., for serine proteases).[1]
-
Reagent: Dess-Martin Periodinane (DMP) is the gold standard due to mild conditions that suppress racemization.[1]
-
Comparison:
-
Fmoc-Ser(tBu)-ol: Oxidizes cleanly.[1] The resulting aldehyde is stable enough for immediate reductive amination or coupling.[1] However, the
Bu group must eventually be removed.[1] If the final target requires a free hydroxyl and the molecule is acid-sensitive, Bu removal (TFA) might be too harsh for other moieties.[1] -
Fmoc-Ser(Bzl)-ol: Oxidizes cleanly.[1] Crucially, the Bzl group remains intact if the aldehyde is subjected to acidic conditions (e.g., Schiff base formation catalyzed by acid).[1] This allows for the synthesis of "protected" peptide aldehydes that can be purified before final hydrogenation.
-
Resin Loading (2-Chlorotrityl Chloride Resin)
Loading these alcohols onto 2-CTC resin typically involves the secondary amine (after Fmoc removal) or the primary hydroxyl (less common, requires specific linkers).[1]
-
Fmoc-Ser(tBu)-ol: Preferred for standard C-terminal alcohol synthesis.[1] Cleavage from resin (1% TFA/DCM) can be tuned to retain the
Bu group (using very mild acid) or remove it (high acid), though 2-CTC is usually cleaved with mild acid that leaves Bu intact.[1] -
Fmoc-Ser(Bzl)-ol: Essential if the peptide must be cleaved from the resin (using TFA) while keeping the Serine side chain protected for solution-phase ligation.[1]
Part 3: Decision Logic & Workflows
The following diagram illustrates the critical decision pathways for selecting the correct starting material.
Figure 1: Decision matrix for selecting Serine-alcohol derivatives based on deprotection strategy.
Part 4: Experimental Protocols
Protocol A: Oxidation of Fmoc-Ser(tBu)-ol to Fmoc-Ser(tBu)-H (Aldehyde)
Target: Synthesis of racemization-free peptide aldehyde precursors.[1]
Reagents:
-
Fmoc-Ser(tBu)-ol (1.0 equiv)[1]
-
Dess-Martin Periodinane (DMP) (1.2 equiv)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
-
Water (1.0 equiv - Critical for DMP rate acceleration)[1]
Methodology:
-
Preparation: Dissolve Fmoc-Ser(tBu)-ol in anhydrous DCM (0.1 M concentration).
-
Oxidation: Add DMP (1.2 equiv) in one portion.
-
Acceleration: Add exactly 1.0 equivalent of water (via microsyringe). Note: Water accelerates the ligand exchange on the iodine center, significantly reducing reaction time and minimizing racemization risk.[1]
-
Monitoring: Stir at room temperature. Monitor by TLC (EtOAc/Hexane 1:1).[1] Reaction is typically complete in 30–60 minutes.[1]
-
Quench: Pour mixture into saturated NaHCO₃ containing 10% Na₂S₂O₃ (to reduce excess iodine species). Stir vigorously until the organic layer is clear.
-
Workup: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.
-
Storage: The aldehyde is unstable; use immediately or store at -20°C under Argon.
Protocol B: Orthogonal Cleavage of Fmoc-Ser(Bzl)-Peptide
Target: Cleaving a peptide from resin while retaining the Ser(Bzl) protection.[1]
Context: Peptide is attached to Rink Amide or Wang Resin.[1] Reagents:
-
Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5)[1]
Methodology:
-
Cleavage: Treat the resin with the Cleavage Cocktail for 2 hours at room temperature.[1]
-
Filtration: Filter the resin and precipitate the filtrate in cold diethyl ether.
-
Result: The
Bu groups (e.g., on Asp, Glu, Lys) are removed.[1] The Ser(Bzl) ether remains intact because benzyl ethers are stable to TFA at room temperature.[1] -
Application: This "partially protected" peptide can now be used in fragment condensation or ligated to a scaffold that would have been incompatible with the bulky Trt/tBu groups.[1]
-
Final Deprotection: To remove the Bzl group later, use catalytic hydrogenation (H₂, Pd/C) or HF cleavage (if equipment permits).[1]
References
-
Dess, D. B., & Martin, J. C. (1983).[1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1] The Journal of Organic Chemistry, 48(22), 4155–4156.[1]
-
Barlos, K., et al. (1991).[1] 2-Chlorotrityl chloride resin.[1][2] International Journal of Peptide and Protein Research, 37(6), 513-520.[1] (Foundational text on 2-CTC resin loading where amino alcohols are often used).
-
Coin, I., et al. (2007).[1] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256.[1]
-
Isidro-Llobet, A., et al. (2009).[1] Amino acid-protecting groups.[1][2][3][4][5][6][7][8][9] Chemical Reviews, 109(6), 2455-2504.[1] (Authoritative review on stability of Bzl vs tBu groups).
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cblpatras.gr [cblpatras.gr]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
Comparative Guide: Infrared Spectroscopy of Fmoc vs. t-Butyl Groups in Peptide Synthesis
Executive Summary
This guide provides a technical comparison of the infrared (IR) spectral signatures of 9-Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyl (t-Butyl) protecting groups. It is designed for researchers optimizing Solid-Phase Peptide Synthesis (SPPS) workflows who require non-destructive, real-time monitoring alternatives to colorimetric assays (e.g., Kaiser test).
While UV-Vis monitoring (at 301 nm) is standard for Fmoc quantification, FTIR offers a unique advantage: it simultaneously tracks the removal of the N-terminal protection (Fmoc) and the stability of the side-chain protection (t-Butyl), ensuring true orthogonality.
Key Differentiators
| Feature | Fmoc Group | t-Butyl Group |
| Primary Role | Temporary N-terminal protection (Base-labile) | Permanent side-chain protection (Acid-labile) |
| Dominant IR Region | Carbonyl (1700–1740 cm⁻¹) & Fingerprint (740 cm⁻¹) | Aliphatic C-H (2900 region) & Gem-dimethyl (1360–1390 cm⁻¹) |
| Monitoring Utility | Disappearance indicates deprotection cycle completion | Persistence confirms side-chain integrity during synthesis |
Technical Deep Dive: Spectral Signatures
Fmoc (9-Fluorenylmethyloxycarbonyl)
The Fmoc group is characterized by its aromatic fluorene ring system and the carbamate linkage. Its IR spectrum is dominated by the carbonyl stretch and aromatic ring vibrations.[1]
-
Carbamate C=O Stretch (1720 – 1740 cm⁻¹): This is the most critical band for monitoring. It appears as a strong, sharp peak distinct from the peptide backbone Amide I band (typically 1650–1660 cm⁻¹). Note: In aggregated peptides, this may broaden or shift slightly.
-
Aromatic C-H Stretch (>3000 cm⁻¹): Weak bands around 3030–3100 cm⁻¹ indicate the presence of the aromatic rings.[2][3]
-
Out-of-Plane (OOP) Bending (740 & 760 cm⁻¹): A very strong, sharp peak at ~740 cm⁻¹ is characteristic of the ortho-disubstituted benzene rings of the fluorene system. This is often the cleanest "fingerprint" peak as it lies in a region with little interference from the peptide backbone.
t-Butyl (tert-Butyl)
The t-Butyl group is purely aliphatic. Its signature relies on specific C-H bending modes unique to the trimethyl arrangement.
-
Gem-Dimethyl Doublet (1360 – 1395 cm⁻¹): The "split" peak is the diagnostic feature of the tert-butyl group. You will typically see a doublet with maxima around 1395 cm⁻¹ and 1365 cm⁻¹ (C-H deformation).
-
Aliphatic C-H Stretch (2960 – 2850 cm⁻¹): Strong absorptions in the sp³ C-H region. While useful, this overlaps with the peptide backbone's alkyl side chains (e.g., Alanine, Leucine).
-
Skeletal Vibrations (1200 – 1255 cm⁻¹): The C-C-C skeletal vibrations of the quaternary carbon appear here, often overlapping with C-O stretches if the t-butyl is part of an ether or ester linkage.
Comparative Analysis & Data Interpretation
The following table summarizes the spectral windows where these two groups can be distinguished.
Table 1: Critical IR Peak Assignments
| Vibrational Mode | Fmoc Wavenumber (cm⁻¹) | t-Butyl Wavenumber (cm⁻¹) | Specificity |
| C-H Stretch | 3030–3100 (Aromatic, Weak) | 2960–2850 (Aliphatic, Strong) | High : >3000 indicates Fmoc. |
| C=O[4][5][6] Stretch | 1720–1740 (Carbamate) | ~1730 (Only if t-Butyl ester) | Medium : Overlap possible if t-Bu is on Asp/Glu. |
| C-H Bend | 1450 (Ring stretch) | 1395 & 1365 (Gem-dimethyl doublet) | High : Doublet is unique to t-Butyl/Isopropyl. |
| Fingerprint | 740 (OOP Bending) | N/A (No significant bands <900) | Very High : 740 cm⁻¹ is the "Fmoc Flag". |
Spectral Overlap Warnings
-
The Carbonyl Conflict: If your peptide contains Aspartic Acid or Glutamic Acid protected with t-Butyl esters (OtBu), the ester C=O stretch (~1730 cm⁻¹) will overlap with the Fmoc carbamate C=O (~1725 cm⁻¹).
-
Resolution: Use the 740 cm⁻¹ band to monitor Fmoc removal, as the t-Butyl group has no signal there.
-
-
The Amide I Interference: The peptide backbone Amide I (C=O) appears at 1650 cm⁻¹. Low-resolution instruments may blur the distinction between the Fmoc C=O (1720) and Amide I (1650).
-
Resolution: Ensure spectral resolution is set to at least 4 cm⁻¹.[7]
-
Experimental Protocol: On-Resin FTIR Monitoring
This protocol validates the removal of Fmoc (deprotection) while confirming the retention of t-Butyl (orthogonality).
Materials
-
Instrument: FTIR Spectrometer with ATR (Attenuated Total Reflectance) accessory (Diamond or ZnSe crystal).
-
Sample: Resin-bound peptide (approx. 2–5 mg beads).
-
Solvent: DCM (Dichloromethane) for washing.
Step-by-Step Methodology
-
Baseline Scan:
-
Clean the ATR crystal with DCM. Record a background spectrum (air).
-
-
Sampling (Pre-Deprotection):
-
Take a small aliquot of resin beads after the coupling step.
-
Wash 3x with DCM to remove unbound reagents.
-
Critical: Dry the beads under a stream of N₂ for 30 seconds. Solvent peaks (DMF/DCM) can obscure the 1600–1700 region.
-
Place dried beads on the ATR crystal and apply pressure.
-
-
Data Acquisition (Fmoc-ON):
-
Record spectrum (16 scans, 4 cm⁻¹ resolution).
-
Verify: Presence of peaks at 1720 cm⁻¹ (Carbamate) and 740 cm⁻¹ (Fluorene).
-
Verify: Presence of doublet at 1365/1395 cm⁻¹ (t-Butyl).[8]
-
-
Reaction:
-
Perform deprotection (e.g., 20% Piperidine in DMF for 20 mins).
-
Wash resin thoroughly (DMF x3, DCM x3).
-
-
Sampling (Post-Deprotection):
-
Repeat drying and ATR measurement.
-
-
Analysis (Fmoc-OFF):
-
Target Result: Complete disappearance of peaks at 1720 cm⁻¹ and 740 cm⁻¹ .
-
Control Result: Retention of the doublet at 1365/1395 cm⁻¹ .
-
If 1720 remains: Incomplete deprotection (repeat piperidine step).
-
If 1365 disappears: Premature side-chain cleavage (check reagents for acidity).
-
Visualization: Spectral Decision Tree
The following diagram illustrates the logic flow for interpreting FTIR spectra during the SPPS cycle.
Caption: Decision tree for validating Fmoc deprotection and t-Butyl stability using characteristic IR bands.
References
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. Link
-
Yan, B. (1998). Monitoring the progress of solid-phase organic synthesis by infrared spectroscopy. Accounts of Chemical Research. Link
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link
-
BenchChem. (2025). Application Note: Monitoring Fmoc Removal in Solid-Phase Peptide Synthesis. Link
Sources
- 1. azooptics.com [azooptics.com]
- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. www1.udel.edu [www1.udel.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
The Alchemist's Dilemma: A Cost-Benefit Analysis of Fmoc-Ser(tBu)-ol vs. In-House Reduction of Fmoc-Ser(tBu)-OH
For researchers and professionals in the field of peptide synthesis and drug development, the choice between purchasing a ready-to-use reagent and synthesizing it in-house is a perennial question. This decision is not merely a matter of convenience but a complex interplay of cost, time, purity, and the ultimate success of the synthetic endeavor. This guide provides an in-depth, objective comparison of two common approaches for obtaining Fmoc-Ser(tBu)-ol, a crucial building block in Solid-Phase Peptide Synthesis (SPPS): direct purchase from a commercial supplier versus in-house reduction of the more readily available Fmoc-Ser(tBu)-OH.
The Strategic Importance of Fmoc-Amino Alcohols
Fmoc-protected amino alcohols are versatile intermediates in peptide chemistry. Their primary application lies in the synthesis of peptide alcohols, where the C-terminal carboxylic acid is replaced by a hydroxyl group. These modified peptides often exhibit unique biological activities and pharmacological properties compared to their carboxylic acid counterparts. The decision to use Fmoc-Ser(tBu)-ol, therefore, is often driven by the specific therapeutic or research goals of the project.
Cost-Benefit Analysis: The Bottom Line
The most immediate and often decisive factor in this decision-making process is the cost. A thorough analysis reveals a significant price disparity between the commercially available amino alcohol and the starting materials for its in-house synthesis.
Table 1: Cost Comparison of Fmoc-Ser(tBu)-ol and In-House Synthesis Components
| Item | Commercial Price (per gram) | In-House Synthesis Cost (per gram of product)* |
| Fmoc-Ser(tBu)-ol | ~€26.40[1] | N/A |
| Fmoc-Ser(tBu)-OH | $0.70 - $41.00[2][3][4][5][6][7][8] | ~$0.70 - $5.00 |
| Sodium Borohydride (NaBH₄) | ~$0.47 - $2.45[9][10] | ~$0.10 - $0.50 |
| Tetrahydrofuran (THF) | ~$0.14 - $0.24 per ml[11][12][13] | ~$1.00 - $2.00 |
| Estimated Total In-House Cost | N/A | ~$2.00 - $8.00 |
In-house synthesis costs are estimated based on typical reaction scales and yields (assuming an 80-90% yield) and do not include labor, equipment depreciation, or waste disposal costs. Prices are based on listed catalog prices and may vary depending on the supplier, purity grade, and purchase volume.
As the data clearly indicates, the direct cost of purchasing Fmoc-Ser(tBu)-ol is substantially higher than the combined cost of the reagents required for its in-house synthesis. For laboratories with the necessary equipment and expertise, the potential for significant cost savings is a powerful incentive for in-house production, especially for large-scale syntheses.
Quality and Performance: A Deeper Dive
While the cost analysis appears to favor in-house synthesis, the decision is not solely based on economics. The quality and performance of the resulting Fmoc-Ser(tBu)-ol are paramount to the success of the subsequent peptide synthesis.
Purity Profile: Commercial vs. In-House
Commercially available Fmoc-amino acids, including Fmoc-Ser(tBu)-ol, are typically supplied with a high degree of purity (often >98% or >99%), with detailed certificates of analysis specifying the levels of impurities.[14] This high purity is crucial for achieving high yields and minimizing the formation of deletion or truncated peptide sequences during SPPS.[15][]
In-house synthesis, on the other hand, introduces the challenge of purification. The crude product of the reduction reaction will inevitably contain unreacted starting material, byproducts, and residual reagents. While purification by recrystallization or chromatography can yield a high-purity product, it requires additional time, solvents, and analytical validation to confirm the purity. The efficiency of this purification step directly impacts the final yield and cost-effectiveness of the in-house approach.
Performance in Solid-Phase Peptide Synthesis (SPPS)
The ultimate test of the Fmoc-Ser(tBu)-ol is its performance in SPPS. The coupling efficiency of the amino alcohol to the growing peptide chain is a critical parameter. Any impurities present in the in-house prepared reagent can potentially interfere with the coupling reaction, leading to lower yields and the need for more extensive purification of the final peptide.
While direct comparative studies are scarce, the extensive quality control performed by commercial suppliers provides a higher degree of confidence in the lot-to-lot consistency and performance of their products. For critical applications, such as the synthesis of therapeutic peptides under GMP guidelines, the use of commercially sourced and certified reagents is often non-negotiable.
Experimental Protocol: In-House Reduction of Fmoc-Ser(tBu)-OH
For laboratories opting for the in-house synthesis route, the following protocol outlines a general procedure for the reduction of Fmoc-Ser(tBu)-OH to Fmoc-Ser(tBu)-ol using sodium borohydride.
Materials
-
Fmoc-Ser(tBu)-OH
-
Sodium Borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
Procedure
-
Dissolution: In a clean, dry round-bottom flask, dissolve Fmoc-Ser(tBu)-OH (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2 equivalents) to the cooled solution in small portions, while stirring vigorously.
-
Activation (Optional but Recommended): Some protocols suggest the slow, dropwise addition of methanol to the reaction mixture to enhance the reducing power of the sodium borohydride.[17]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.
-
Extraction: Allow the mixture to warm to room temperature and then extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to obtain the pure Fmoc-Ser(tBu)-ol.
Workflow Diagram
Caption: Workflow for the in-house reduction of Fmoc-Ser(tBu)-OH to Fmoc-Ser(tBu)-ol.
Decision Framework: Choosing the Right Path
The choice between purchasing and synthesizing Fmoc-Ser(tBu)-ol is not a one-size-fits-all decision. The following framework can help guide this choice:
Caption: Decision framework for choosing between purchasing and synthesizing Fmoc-Ser(tBu)-ol.
Conclusion
The decision to purchase commercially available Fmoc-Ser(tBu)-ol or to synthesize it in-house from Fmoc-Ser(tBu)-OH is a strategic one that requires a careful evaluation of multiple factors.
-
For cost-sensitive projects and laboratories with established synthetic chemistry capabilities , the in-house reduction of Fmoc-Ser(tBu)-OH offers a compelling opportunity for significant cost savings. However, this path necessitates a commitment to rigorous purification and analytical validation to ensure the quality and performance of the final product.
-
For applications where the highest purity, lot-to-lot consistency, and regulatory compliance are paramount , such as in the development of therapeutic peptides, the direct purchase of well-characterized Fmoc-Ser(tBu)-ol from a reputable supplier is the more prudent and reliable choice. The premium price is justified by the assurance of quality and the mitigation of risks associated with in-house synthesis.
Ultimately, the "right" choice depends on the specific context of the research or development program, balancing the tangible costs of reagents with the intangible, yet critical, factors of time, expertise, and the unwavering demand for scientific rigor.
References
-
GTI Laboratory Supplies. (n.d.). Fmoc-Ser(tBu)-OH, 99.98%, for peptide synthesis, Certified® 5g. Retrieved from [Link]
-
Laboratorium Discounter. (n.d.). Tetrahydrofuran ≥99,5 %, for synthesis. Retrieved from [Link]
-
Sdfine. (n.d.). TETRAHYDROFURAN LR (STABILISED) (FOR SYNTHESIS). Retrieved from [Link]
-
LifeTein. (n.d.). Fmoc-Ser(tBu)-OH. Retrieved from [Link]
-
PharmaCompass. (n.d.). Sodium Borohydride | Price | per kg | USD. Retrieved from [Link]
-
ProtoSpacer. (n.d.). Fmoc-Ser(tBu)-ol - 25g. Retrieved from [Link]
-
CEM Corporation. (n.d.). Fmoc-Ser(tBu)-OH 100g. Retrieved from [Link]
-
Carl ROTH. (n.d.). Tetrahydrofuran, 250 ml, glass, CAS No. 109-99-9. Retrieved from [Link]
-
Ottokemi. (n.d.). Tetrahydrofuran, GR 99%+ - THF. Retrieved from [Link]
- Hwang, S. H., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 106-109.
-
eBay. (n.d.). Fmoc-Ser(tBu)-OH, 99.98%, for peptide synthesis, Certified® 5g. Retrieved from [Link]
- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514.
-
CEM Corporation. (n.d.). Search results for: 'fmoc ser tbu oh'. Retrieved from [Link]
- Morales, G. A., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(17), 3873.
-
CEM Corporation. (n.d.). Fmoc-Ser(tBu)-OH. Retrieved from [Link]
- Culf, A. S., & Ouellette, R. J. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Chemistry, 5(4), 2826-2841.
- de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24, 1517-1530.
- Google Patents. (n.d.). CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH.
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]
- Babel, A. M. (2024).
- Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.
- Nowick, J. S., et al. (2020).
- Luxembourg Bio Technologies. (2011).
- Barlos, K., et al. (1998). Comparison of Fmoc/Trt- and Fmoc/tBu-amino acids in peptide synthesis. Peptide Research, 11(4), 194-200.
-
University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]
- Supplementary Information for Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. (n.d.).
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2016). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. 5(1), 1-10.
- Pícha, J., et al. (2025). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. Organic & Biomolecular Chemistry.
- Lawrence, M. J., et al. (2016). Semi-quantitative analysis of Fmoc removal is a convenient quality control for solid phase peptide synthesis. Journal of Peptide Science, 22(10), 630-634.
-
The Good Food Institute. (2024, November 21). Amino acid cost and supply chain analysis for cultivated meat. Retrieved from [Link]
Sources
- 1. Fmoc-Ser(tBu)-ol - 25g | ProtoSpacer [protospacer.com]
- 2. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 3. chempep.com [chempep.com]
- 4. apexbt.com [apexbt.com]
- 5. lifetein.com [lifetein.com]
- 6. Fmoc-Ser(tBu)-OH 100g [cem.com]
- 7. Fmoc-Ser(tBu)-OH, 99.98%, for peptide synthesis, Certified® 5g | eBay [ebay.com]
- 8. Search results for: 'fmoc ser tbu oh' [cem.com]
- 9. 水素化ホウ素ナトリウム caplets (18 × 10 × 8 mm), 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Sodium Borohydride, 99%, powder 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. Tetrahydrofuran ≥99,5 %, for synthesis - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 12. Tetrahydrofuran, 250 ml, glass, CAS No. 109-99-9 | Solvents for Synthesis | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 13. Tetrahydrofuran, ACS Reagent, for organic synthesis, prep-LC, and general laboratory use, contains BHT, 99.0%, Honeywell 4 x 4 L | Buy Online | Honeywell Chemicals | Fisher Scientific [fishersci.com]
- 14. Fmoc-Ser(tBu)-OH [cem.com]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Reference: Elemental Analysis & Purity Validation of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol
Executive Summary: The Criticality of the Reduced C-Terminus
In the precision landscape of peptide therapeutics, N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol (also known as Fmoc-L-Serinol(tBu)) represents a pivotal building block. Unlike its carboxylic acid counterpart used for standard chain elongation, this alcohol derivative is essential for introducing C-terminal modifications, synthesizing peptide aldehydes, or creating backbone-modified peptidomimetics.
The transition from a standard amino acid to an amino alcohol introduces unique analytical challenges. The absence of the carboxylic acid moiety alters solubility and ionization profiles, making standard purity assessments insufficient. This guide provides a definitive reference for validating this compound, contrasting Elemental Analysis (EA) with orthogonal methods like HPLC and NMR to ensure synthesis success.
Reference Data: Elemental Analysis & Physical Specifications
The following data serves as the primary benchmark for incoming raw material inspection (IQC) and final product release.
Theoretical Elemental Composition (Combustion Analysis)
Formula: C₂₂H₂₇NO₄ Molecular Weight: 369.46 g/mol
| Element | Theoretical Mass Fraction (%) | Acceptable Industry Tolerance (±0.4%) |
| Carbon (C) | 71.52% | 71.12% – 71.92% |
| Hydrogen (H) | 7.37% | 6.97% – 7.77% |
| Nitrogen (N) | 3.79% | 3.39% – 4.19% |
| Oxygen (O) | 17.32% | Calculated by difference |
Note: Deviations in Carbon >0.5% often indicate incomplete drying (residual solvent) or the presence of the free acid precursor (Fmoc-Ser(tBu)-OH).
Key Physical Properties
| Property | Specification |
| CAS Number | 198561-87-4 (Specific to L-isomer/S-configuration) |
| Appearance | White to off-white crystalline powder |
| Melting Point | 95 – 97 °C |
| Solubility | Soluble in DCM, DMF, Methanol; Sparingly soluble in Water |
| Chirality | L-Configuration (S-isomer) |
Comparative Analysis: Validating Purity
To ensure the integrity of a synthesis campaign, relying on a single analytical method is a critical failure point. This section compares the "performance" of three analytical pillars in detecting specific failure modes associated with Fmoc-Ser(tBu)-ol.
Method A: Elemental Analysis (The Bulk Validator)
Role: Determines the bulk molar ratio of elements. It is the only method that effectively detects non-chromophoric impurities like water, inorganic salts, or silica gel.
-
Pros:
-
Absolute Purity: Quantifies the exact elemental makeup, independent of UV absorption.
-
Solvation Detection: High Hydrogen/Low Carbon values immediately flag hygroscopic water absorption—a common issue with amino alcohols.
-
-
Cons:
-
Isomer Blind: Cannot distinguish between the (S) and (R) enantiomers.
-
Destructive: Requires sample combustion.
-
Method B: HPLC (The Organic Impurity Scout)
Role: Separates and quantifies organic impurities based on polarity.
-
Pros:
-
High Sensitivity: Detects trace amounts (0.1%) of Fmoc-Ser(tBu)-OH (precursor) or Fmoc-cleaved byproducts.
-
Non-Destructive: Valuable for precious samples.
-
-
Cons:
-
Blind Spots: Cannot detect inorganic salts or residual solvents (DCM/Hexane) that do not absorb UV at 214/254 nm.
-
Response Factor Bias: Assumes impurities have similar extinction coefficients to the main peak.
-
Method C: NMR (The Structural Identity Check)
Role: Confirms the chemical structure and stereochemistry (when used with chiral shift reagents).
-
Pros:
-
Fingerprinting: Unambiguously identifies the t-Butyl group (singlet ~1.2 ppm) and the Fmoc backbone.
-
Solvent Quantification: The only reliable way to identify which solvent is causing an EA deviation.
-
-
Cons:
-
Low Sensitivity: Difficult to quantify impurities below 1%.
-
Summary Comparison Table
| Feature | Elemental Analysis (EA) | HPLC (UV) | 1H-NMR |
| Primary Target | Bulk Composition / Solvation | Organic Impurities | Structural Identity |
| Detects Water? | Yes (Indirectly via %H/%C) | No | No (unless special setup) |
| Detects Salts? | Yes (Ash residue) | No | No |
| Detects Enantiomers? | No | Yes (Chiral Column) | No (Standard) |
| Sample Required | ~2-5 mg | < 1 mg | ~5-10 mg |
Experimental Protocol: Self-Validating Purity Workflow
This protocol outlines a decision-tree approach to validating Fmoc-Ser(tBu)-ol. It is designed to be self-correcting: if one step fails, the protocol dictates the specific remediation.
Step 1: Sample Preparation & Drying
-
Context: Amino alcohols are prone to hydrogen bonding with atmospheric water.
-
Protocol:
-
Place 100 mg of sample in a vacuum oven at 40°C for 4 hours.
-
Cool in a desiccator over P₂O₅.
-
Validation: If sample mass decreases by >1%, extended drying is required before EA.
-
Step 2: The "Triad" Analysis
Perform HPLC, NMR, and EA in parallel.
-
HPLC Condition: C18 Column, Gradient 5-95% ACN in Water (0.1% TFA). Flow 1.0 mL/min.
-
EA Execution: Combustion at 950°C+. Ensure oxygen boost is active to fully combust the aromatic Fmoc ring.
Step 3: Data Interpretation (The Logic Gate)
Use the following logic to interpret the Elemental Analysis results:
-
Scenario A (Match): Found values are within ±0.4% of Theory.
-
Action:Release Product.
-
-
Scenario B (Low C, High H):
-
Diagnosis: Water contamination.
-
Remediation: Re-dry sample and repeat EA.
-
-
Scenario C (Low C, Low H, Low N):
-
Diagnosis: Inorganic contamination (Silica/Salts).
-
Remediation: Check "Ash" content or re-filter solution through Celite.
-
-
Scenario D (High C):
-
Diagnosis: Residual organic solvent (e.g., Toluene or Hexane from recrystallization).
-
Remediation: Verify via NMR, then extended vacuum drying.
-
Visualization: Purity Validation Workflow
The following diagram illustrates the logical flow for validating the material, ensuring no "false passes" occur.
Figure 1: Integrated Purity Validation Workflow. This logic gate ensures that Elemental Analysis deviations are cross-referenced with NMR to distinguish between moisture, solvents, or intrinsic impurity.
References
-
PubChem. (2024). Compound Summary: Fmoc-Ser(tBu)-OH and Derivatives. Retrieved from [Link]
Safety Operating Guide
Navigating the Safe Handling of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and drug development, the meticulous handling of specialized chemical reagents is paramount to both personnel safety and experimental integrity. N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol, a key building block in peptide synthesis, requires a comprehensive understanding of its handling characteristics to mitigate potential hazards. This guide provides essential, actionable information on the appropriate personal protective equipment (PPE), operational protocols, and disposal plans for this compound, ensuring a secure and efficient laboratory environment.
Hazard Assessment and the Rationale for PPE
-
Skin and Eye Irritation: Direct contact with the compound can cause irritation.[2][3]
-
Respiratory Tract Irritation: Inhalation of the fine powder may lead to respiratory discomfort.[1]
Therefore, a multi-layered PPE strategy is essential to create a barrier between the researcher and the chemical, preventing exposure through contact, inhalation, or accidental ingestion.[4][5]
Core Personal Protective Equipment (PPE) Requirements
A baseline of PPE is mandatory for any manipulation of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol. The following table outlines the essential equipment and the rationale for its use.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from dust particles and potential splashes.[4][5] |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact.[4][6] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | N95 or higher-rated respirator | Essential when handling the powder outside of a fume hood to prevent inhalation of airborne particles.[7] |
Operational Protocols: A Step-by-Step Guide
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe working environment.
Preparation and Donning PPE
-
Area Preparation: Before handling the compound, ensure the workspace is clean and uncluttered. If weighing or transferring the powder, perform these actions in a chemical fume hood or a well-ventilated area.[8]
-
Donning Sequence:
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
Fit the N95 respirator, ensuring a proper seal around the nose and mouth.
-
Wear chemical safety goggles.
-
Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
Handling the Compound
-
Weighing and Transfer: Always conduct these operations within a chemical fume hood to capture any airborne powder.[8] Use a spatula and weighing paper, and handle with care to minimize dust generation.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
Doffing PPE and Decontamination
The removal of PPE is a critical step to prevent cross-contamination.
-
Glove Removal: Peel off the first glove by grasping the cuff and turning it inside out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, also inside out.
-
Goggles and Respirator Removal: Remove goggles and the respirator from behind.
-
Lab Coat Removal: Remove the lab coat, folding the contaminated exterior inward.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility.
-
Solid Waste: Unused or expired N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol should be treated as hazardous chemical waste.[8]
-
Contaminated Materials: Used gloves, weighing papers, and other disposables that have come into contact with the compound should also be disposed of as hazardous waste.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and procedures.[8]
By integrating these safety protocols and PPE requirements into your daily laboratory practices, you can confidently and safely handle N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol, fostering a secure research environment for yourself and your colleagues.
References
- Benchchem. (n.d.). Safe Disposal of Fmoc-L-Orn(Mmt)-OH: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. (n.d.). A Comprehensive Guide to the Safe Disposal of Fmoc-D-Trp-OH.
- Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively.
- Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
- (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals.
- AAPPTec, LLC. (n.d.). Safety Data Sheet.
- TCI Chemicals. (2025, January 23). SAFETY DATA SHEET.
- (n.d.). Safety data sheet.
- Sigma-Aldrich. (2025, July 3). SAFETY DATA SHEET.
Sources
- 1. peptide.com [peptide.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cpachem.com [cpachem.com]
- 4. falseguridad.com [falseguridad.com]
- 5. pps-essentials.co.uk [pps-essentials.co.uk]
- 6. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 7. dustarrest.com [dustarrest.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
